molecular formula C12H11NO2 B3094127 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol CAS No. 1255634-42-4

6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol

Cat. No.: B3094127
CAS No.: 1255634-42-4
M. Wt: 201.22 g/mol
InChI Key: SGYRSISHTVQJNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol is a bisphenol-based chemical compound featuring a pyridinol ring linked to a benzyl alcohol group. This structure combines two key pharmacophores often found in bioactive molecules: the phenol and the pyridine. Compounds with similar scaffolds have been identified as key intermediates in synthesizing potent and selective enzyme inhibitors for research . The hydroxymethyl group attached to the phenyl ring is a versatile chemical handle, allowing for further derivatization to create amide, ester, or ether linkages, which is a common strategy in medicinal chemistry to optimize the physicochemical and binding properties of lead compounds . Similarly, the phenolic hydroxyl group on the pyridine ring can contribute to molecular interactions such as hydrogen bonding and metal chelation. While the specific biological profile of 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol requires further investigation, research on structurally related molecules suggests that such compounds are of significant interest in early-stage drug discovery for various diseases . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle this compound appropriately in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[4-(hydroxymethyl)phenyl]pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-8-9-1-3-10(4-2-9)12-6-5-11(15)7-13-12/h1-7,14-15H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYRSISHTVQJNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=NC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692462
Record name 6-[4-(Hydroxymethyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255634-42-4
Record name 6-[4-(Hydroxymethyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol: Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the chemical structure, predicted properties, and potential applications of the novel compound 6-(4-(hydroxymethyl)phenyl)pyridin-3-ol. As a distinct molecular entity with limited direct literature, this document synthesizes information from closely related analogs and foundational chemical principles to offer valuable insights for researchers, scientists, and professionals in drug development. The guide is structured to provide a deep understanding of this molecule's potential, from its fundamental characteristics to its prospective role in medicinal chemistry.

Molecular Structure and Chemical Identity

6-(4-(hydroxymethyl)phenyl)pyridin-3-ol is a bi-aryl compound consisting of a pyridin-3-ol ring linked to a 4-(hydroxymethyl)phenyl group at the 6-position of the pyridine ring. The presence of both a phenolic hydroxyl group and a benzylic alcohol functionality suggests a molecule with interesting chemical reactivity and potential for forming multiple hydrogen bonds, a key feature for biological activity.

The chemical structure can be represented as follows:

Systematic Name: 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol

Predicted Physicochemical Properties

Due to the absence of experimental data for 6-(4-(hydroxymethyl)phenyl)pyridin-3-ol, its physicochemical properties have been predicted based on the properties of analogous compounds and computational models. These predictions are crucial for designing experimental protocols and for understanding the compound's potential pharmacokinetic profile.

PropertyPredicted ValueReference/Basis for Prediction
Molecular Formula C₁₂H₁₁NO₂
Molecular Weight 201.22 g/mol [1]
Topological Polar Surface Area (TPSA) 53.35 ŲBased on the analog 6-(3-(hydroxymethyl)phenyl)pyridin-3-ol[1].
logP (Octanol-Water Partition Coefficient) ~1.9Based on the analog 6-(3-(hydroxymethyl)phenyl)pyridin-3-ol[1].
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 2[1]
pKa (acidic) ~9.3Based on the analog 6-(4-Methoxy-2-methylphenyl)pyridin-3-ol[2].
pKa (basic) ~4.2Based on the analog 6-(4-Methoxy-2-methylphenyl)pyridin-3-ol[2].
Solubility Likely soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water is expected.General chemical principles for similar aromatic compounds.
Appearance Likely a solid at room temperature.General properties of similar aromatic compounds.

Proposed Synthesis Pathway

A plausible synthetic route for 6-(4-(hydroxymethyl)phenyl)pyridin-3-ol can be designed based on established cross-coupling methodologies, which are widely used for the synthesis of bi-aryl compounds. A Suzuki coupling reaction is proposed as a key step.

The overall synthetic strategy is depicted in the following workflow diagram:

Synthesis_Workflow A 6-Bromopyridin-3-ol C Suzuki Coupling A->C B (4-(Hydroxymethyl)phenyl)boronic acid B->C D 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol C->D Purification E Pd Catalyst, Base, Solvent

Caption: Proposed Suzuki coupling for the synthesis of 6-(4-(hydroxymethyl)phenyl)pyridin-3-ol.

Detailed Experimental Protocol:

Materials:

  • 6-Bromopyridin-3-ol

  • (4-(Hydroxymethyl)phenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add 6-bromopyridin-3-ol (1.0 eq), (4-(hydroxymethyl)phenyl)boronic acid (1.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 mixture).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 6-(4-(hydroxymethyl)phenyl)pyridin-3-ol.

Spectroscopic Characterization (Predicted)

The structure of the synthesized compound can be confirmed using standard spectroscopic techniques. The expected spectral data are as follows:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings. A singlet for the benzylic CH₂ group and broad singlets for the two -OH protons would also be anticipated. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show the corresponding signals for all 12 carbon atoms in the molecule, with the chemical shifts providing information about the electronic environment of each carbon.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (201.22 g/mol )[1].

  • Infrared (IR) Spectroscopy: The IR spectrum will likely exhibit characteristic absorption bands for the O-H stretching of the hydroxyl groups (a broad band around 3200-3600 cm⁻¹), C-O stretching, and C=C and C=N stretching of the aromatic rings.

Potential Applications in Drug Discovery

The 6-phenyl-pyridin-3-ol scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active molecules, particularly as kinase inhibitors. The pyridine ring can act as a hydrogen bond acceptor, while the hydroxyl groups can serve as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.

Kinase Inhibition

Many kinase inhibitors feature a substituted phenyl-pyridine core. These compounds often act as ATP-competitive inhibitors by occupying the ATP-binding pocket of the kinase. The pyridine nitrogen is often crucial for forming a hydrogen bond with the hinge region of the kinase. The substituents on the phenyl ring can be tailored to achieve selectivity and potency for specific kinases.

A potential mechanism of action for 6-(4-(hydroxymethyl)phenyl)pyridin-3-ol as a kinase inhibitor is illustrated below:

Kinase_Inhibition cluster_0 Kinase ATP-Binding Pocket cluster_1 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol A Hinge Region B Hydrophobic Pocket C Solvent-Exposed Region D Pyridin-3-ol Core D->A H-bond (Pyridine-N) D->A H-bond (3-OH) E 4-(Hydroxymethyl)phenyl Group E->B Hydrophobic Interactions E->C H-bond (CH2OH)

Caption: Hypothetical binding mode of 6-(4-(hydroxymethyl)phenyl)pyridin-3-ol in a kinase active site.

The hydroxymethyl group on the phenyl ring could potentially form additional hydrogen bonds in the solvent-exposed region of the ATP-binding site, which may enhance binding affinity and selectivity.

Other Potential Biological Activities

The pyridine scaffold is versatile and has been associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[3][4][5]. The introduction of the hydroxymethylphenyl group could modulate these activities and lead to the discovery of novel therapeutic agents.

Conclusion

While 6-(4-(hydroxymethyl)phenyl)pyridin-3-ol is not a widely documented compound, its chemical structure suggests significant potential for applications in drug discovery, particularly in the development of kinase inhibitors. This technical guide provides a foundational understanding of its predicted properties, a plausible synthetic route, and a rationale for its potential biological activity based on the well-established importance of the phenyl-pyridine scaffold in medicinal chemistry. Further experimental investigation is warranted to validate these predictions and to fully explore the therapeutic potential of this and related molecules.

References

  • GSRS. 6-(HYDROXYMETHYL)PYRIDIN-3-OL. [Link]

  • U.S. Environmental Protection Agency. 6-(4-Methoxy-2-methylphenyl)pyridin-3-ol Properties. [Link]

  • PubChem. [4-(Hydroxymethyl)-6-methyl-5-phenylmethoxypyridin-3-yl]methanol. [Link]

  • Google Patents. 6-(4-HYDROXY-PHENYL)
  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and pharmacological evaluation of some 1,4-dihydropyridines derivatives. [Link]

  • Frontiers in Chemistry. MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. [Link]

  • Google Patents. 6-(4-hydroxy-phenyl)
  • PubMed. Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. [Link]

  • ResearchGate. (PDF) of Some New Synthesized 6-Phenyl Pyridine Derivatives. [Link]

  • PubChem. Phenyl 6-(hydroxymethyl)pyridin-3-ylcarbamate. [Link]

  • MDPI. De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. [Link]

  • PMC. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

  • Natural Products Atlas. Showing NP-Card for (2r)-2-[(1s)-1-hydroxy-3-methylbutyl]-6-methyl-2h-[6]dioxolo[4,5-c]pyridin-4-ol (NP0157605). [Link]

  • MIT Open Access Articles. Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][7]naphthyridin-2(1H)- one. [Link]

  • International Journal of Advanced Biochemistry Research. Identification of bioactive compounds by GCMS, quantification of total alkaloid, flavonoid, phenols and evaluation of anti-inflammatory activity in extracts of Firmiana colorata. [Link]

  • PubChem. [6-(Oxan-4-yloxy)pyridin-3-yl]methanol. [Link]

  • Academia.edu. Studies, Synthesis and Antimicrobial Activity of 6-Methyl-4-(3- Phenyl-Pyridine-4-Yl-Methanone-1-H-Pyrazoyl )-2-Thio-N- Substituted Phenyl Pyrimide-5-Carboxamide. [Link]

  • PMC. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. [Link]

  • Semantic Scholar. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec. [Link]

  • ResearchGate. Synthesis and Biological Activity of 4-(Pyridin-3-yl)-2-hydroxy-4-oxobut-2-enoic Acid Derivatives | Request PDF. [Link]

  • GNPS Library. Spectrum CCMSLIB00004706513. [Link]

  • CAPS. Phytochemical: 6-(Hydroxymethyl)pyridin-3-ol. [Link]

  • Alchem Pharmtech. CAS 40222-77-3 | 6-(Hydroxymethyl)pyridin-3-ol. [Link]

  • NIST WebBook. 3,4-Pyridinedimethanol, 5-hydroxy-6-methyl-. [Link]

Sources

CAS 1255634-42-4 molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Osimertinib (AZD9291) for Researchers and Drug Development Professionals

Introduction

Osimertinib, marketed under the brand name Tagrisso and also known as AZD9291, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It represents a significant advancement in the targeted therapy of non-small cell lung cancer (NSCLC).[3][4] A key challenge in the treatment of NSCLC with earlier generation EGFR TKIs is the development of resistance, often through the acquisition of a T790M mutation in the EGFR gene.[2][5] Osimertinib was specifically designed to be highly effective against both the initial sensitizing EGFR mutations (such as exon 19 deletions and the L858R mutation) and the T790M resistance mutation.[6][7] A distinguishing feature of Osimertinib is its high selectivity for these mutant forms of EGFR over the wild-type (WT) form, which translates to a more favorable safety profile by reducing off-target toxicities.[2][8] This guide provides a comprehensive technical overview of Osimertinib, including its chemical properties, mechanism of action, quantitative potency, and key experimental protocols for its preclinical evaluation.

Chemical and Physical Properties

The fundamental chemical and physical properties of Osimertinib are summarized in the table below. The compound is typically used as a mesylate salt in pharmaceutical formulations.[1]

PropertyValueSource(s)
Chemical Name N-(2-{amino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide[1][9]
Synonyms AZD9291, Mereletinib[1][3][9]
CAS Number 1421373-65-0 (free base)[4][9]
Molecular Formula C28H33N7O2[1][3][8][9]
Molecular Weight 499.62 g/mol [3][8][10][11]

Mechanism of Action

Osimertinib exerts its therapeutic effect by potently and irreversibly inhibiting the kinase activity of mutant EGFR.[4] This mechanism can be broken down into three key steps:

  • Irreversible Covalent Binding: Osimertinib's structure includes an acrylamide group which acts as a Michael acceptor. This group forms a covalent bond with the cysteine-797 (Cys797) residue located in the ATP-binding site of the EGFR kinase domain.[2][12][13] This irreversible binding permanently inactivates the receptor.

  • Inhibition of Phosphorylation: By covalently occupying the ATP-binding pocket, Osimertinib prevents the binding of ATP. This is a critical step that blocks the auto-phosphorylation and subsequent activation of the EGFR receptor.[2]

  • Blockade of Downstream Signaling: The inhibition of EGFR phosphorylation prevents the recruitment and activation of downstream signaling proteins. Consequently, Osimertinib effectively suppresses two major signaling cascades that are crucial for cancer cell proliferation and survival: the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK (MAPK) pathway.[2][5][12][14] The disruption of these pathways ultimately leads to the inhibition of tumor cell growth and the induction of apoptosis.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR Mutant EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Osimertinib Osimertinib Osimertinib->EGFR Irreversible Covalent Inhibition (Cys797)

Osimertinib covalently inhibits mutant EGFR, blocking PI3K/AKT and RAS/MAPK pathways.

Quantitative Potency and Selectivity

A key attribute of Osimertinib is its high potency against clinically relevant EGFR mutations, coupled with significantly lower activity against wild-type EGFR. This selectivity is crucial for its favorable therapeutic window. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

Table of In Vitro IC50 Values for Osimertinib

TargetIC50 (nM)Assay TypeSource(s)
EGFR L858R/T790M ~1-11Biochemical/Cell-based[15][16]
EGFR Exon 19 deletion ~8-15Cell-based[15][17][18]
EGFR L858R ~12Biochemical[16]
Wild-Type EGFR ~184-494Biochemical/Cell-based[15][18][19]

The data clearly demonstrates that Osimertinib is approximately 200 times more potent against the double mutant (L858R/T790M) EGFR compared to the wild-type receptor. This selectivity underpins its clinical efficacy while minimizing side effects commonly associated with non-selective EGFR inhibitors, such as skin rash and diarrhea.[1]

Experimental Protocols for Preclinical Evaluation

Reproducible and robust experimental data are the foundation of drug development. The following are detailed protocols for key assays used to characterize the activity of Osimertinib.

In Vitro Cell Viability Assay

This protocol determines the concentration of Osimertinib required to inhibit the growth of cancer cell lines by 50% (IC50).

Materials:

  • NSCLC cell lines with known EGFR mutation status (e.g., PC-9 for Exon 19 deletion, H1975 for L858R/T790M)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well clear-bottom white plates

  • Osimertinib stock solution (e.g., 10 mM in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

  • Adherence: Allow cells to adhere by incubating overnight at 37°C in a humidified 5% CO2 incubator.[17]

  • Drug Treatment: Prepare a serial dilution of Osimertinib in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Viability Measurement: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.

  • Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.

Cell_Viability_Workflow A 1. Seed Cells (96-well plate) B 2. Overnight Incubation (Cell Adherence) A->B C 3. Treat with Osimertinib (Serial Dilutions) B->C D 4. Incubate for 72 hours C->D E 5. Add CellTiter-Glo® Reagent D->E F 6. Measure Luminescence E->F G 7. Calculate IC50 F->G

Workflow for a cell-based viability assay using CellTiter-Glo®.

Western Blot Analysis of EGFR Signaling

This protocol is used to qualitatively and quantitatively assess the effect of Osimertinib on the phosphorylation status of EGFR and its downstream signaling proteins.

Materials:

  • NSCLC cells

  • Osimertinib

  • Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of Osimertinib for a specific time (e.g., 2-6 hours).

  • Cell Lysis: Lyse the cells in protein lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[17]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[17]

Mechanisms of Acquired Resistance

Despite the high efficacy of Osimertinib, acquired resistance can develop, typically within about ten months of treatment.[1] The most common on-target resistance mechanism involves the emergence of a tertiary C797S mutation in the EGFR kinase domain, which prevents the covalent binding of Osimertinib.[1][5] Off-target resistance mechanisms can also occur, such as the amplification of other receptor tyrosine kinases like MET or activation of downstream signaling pathways independent of EGFR.[5][20]

Conclusion

Osimertinib is a highly potent and selective third-generation EGFR TKI that has revolutionized the treatment of EGFR-mutated NSCLC. Its mechanism of action, centered on the irreversible covalent inhibition of the EGFR kinase, effectively blocks downstream pro-survival signaling in cancer cells harboring sensitizing and T790M resistance mutations. The comprehensive in vitro and in vivo assays outlined in this guide are crucial for defining the compound's activity profile, understanding its mechanism, and forming the basis for its successful clinical application. Understanding the molecular basis of its action and the mechanisms of resistance is essential for the continued development of next-generation therapies and combination strategies.

References

  • Osimertinib - Wikipedia. [URL: https://en.wikipedia.org/wiki/Osimertinib]
  • The Mechanism of Action of Osimertinib: A Technical Guide - Benchchem. [URL: https://www.benchchem.com/product/b1153]
  • What is the mechanism of Osimertinib mesylate? - Patsnap Synapse. [URL: https://www.patsnap.
  • Osimertinib | C28H33N7O2 | CID 71496458 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/71496458]
  • Compound: OSIMERTINIB (CHEMBL3353410) - ChEMBL - EMBL-EBI. [URL: https://www.ebi.ac.uk/chembl/compound_report_card/CHEMBL3353410/]
  • What is the mechanism of action of Osimertinib mesylate? - Patsnap Synapse. [URL: https://www.patsnap.
  • Mechanism of Action – TAGRISSO® (osimertinib). [URL: https://www.tagrissohcp.
  • osimertinib - Drug Central. [URL: https://drugcentral.org/drugcard/4426]
  • Osimertinib for the Treatment of Metastatic EGFR T790M Mutation–Positive Non–Small Cell Lung Cancer - AACR Journals. [URL: https://clincancerres.aacrjournals.org/content/23/9/2131]
  • Osimertinib | The Merck Index Online. [URL: https://www.rsc.org/merck-index/monograph/m11906/osimertinib]
  • Osimertinib Mesylate (AZD-9291) - Chemgood. [URL: https://www.chemgood.com/product/c-1538]
  • Tagrisso (osimertinib) For the Treatment of EGFR mutation in Non-Small Cell Lung Cancer. [URL: https://www.drugdevelopment-technology.
  • AZD9291 (Osimertinib) | Mutant-Selective EGFR Inhibitor | CAS 1421373-65-0. [URL: https://www.selleckchem.com/products/azd9291.html]
  • Application Notes and Protocols: Osimertinib for EGFR-Mutated Non-Small Cell Lung Cancer (NSCLC) Research - Benchchem. [URL: https://www.benchchem.com/application-notes/osimertinib-for-egfr-mutated-non-small-cell-lung-cancer-nsclc-research]
  • AZD-9291 - LKT Labs. [URL: https://www.lktlabs.com/products/AZD-9291-1002]
  • Optimizing Osimertinib for NSCLC: Targeting Resistance and Exploring Combination Therapeutics - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11019013/]
  • AZD 9291 Supplier | CAS 1421373-65-0 | AZD9291 | Tocris Bioscience. [URL: https://www.tocris.com/products/azd-9291_6580]
  • Osimertinib mesylate (AZD-9291 mesylate) | Mutant-Selective EGFR Inhibitor | MedChemExpress. [URL: https://www.medchemexpress.
  • The pre-clinical discovery and development of osimertinib used to treat non-small cell lung cancer - Taylor & Francis. [URL: https://www.tandfonline.com/doi/full/10.1080/17460441.2021.1936496]
  • Osimertinib mesylate by AstraZeneca for Non-Small Cell Lung Carcinoma: Likelihood of Approval - Pharmaceutical Technology. [URL: https://www.pharmaceutical-technology.com/analyst-comment/osimertinib-mesylate-astrazeneca-non-small-cell-lung-carcinoma-likelihood-of-approval/]
  • Osimertinib - Uses, Side Effects, Warnings & FAQs - MacariusHealth. [URL: https://macariushealth.com/drug/osimertinib/]
  • The pre-clinical discovery and development of osimertinib used to treat non-small cell lung cancer - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34053372/]
  • Sustained AKT and MAPK pathway signaling following osimertinib... - ResearchGate. [URL: https://www.researchgate.
  • Development, Verification, and Prediction of Osimertinib Drug–Drug Interactions Using PBPK Modeling Approach to Inform Drug Label - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5703390/]
  • AZD 9291 (Osimertinib, CAS Number: 1421373-65-0) | Cayman Chemical. [URL: https://www.caymanchem.com/product/19661]
  • AZD9291, an Irreversible EGFR TKI, Overcomes T790M-Mediated Resistance to EGFR Inhibitors in Lung Cancer | Cancer Discovery - AACR Journals. [URL: https://aacrjournals.org/cancerdiscovery/article/4/9/1046/3321/AZD9291-an-Irreversible-EGFR-TKI-Overcomes-T790M]
  • AZD-9291 mesylate - Potent EGFR Inhibitor for Cancer Research | APExBIO. [URL: https://www.apexbt.
  • AZD 9291, Osimertinib, Third-generation, oral, irreversible, selective epidermal growth factor receptor (EGFR) inhibitor for Non-small cell lung cancer (NSCLC) | New Drug Approvals. [URL: https://newdrugapprovals.org/2014/05/05/azd-9291-third-generation-oral-irreversible-selective-epidermal-growth-factor-receptor-egfr-inhibitor-for-non-small-cell-lung-cancer-nsclc/]

Sources

Biological Activity of Phenylpyridin-3-ol Derivatives in Drug Discovery: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter chemical scaffolds that serve as foundational building blocks for novel therapeutics. Among these, the phenylpyridin-3-ol class has emerged as a highly versatile pharmacophore. By combining the hydrogen-bonding capacity of a pyridinol ring with the tunable lipophilicity of a phenyl substituent, this scaffold enables precise modulation of multiple oncological and immunological targets.

This technical guide synthesizes the mechanistic pharmacology, quantitative structure-activity relationships (SAR), and validated experimental workflows necessary for optimizing phenylpyridin-3-ol derivatives in modern drug discovery.

Pharmacological Landscape & Target Mechanisms

The biological activity of phenylpyridin-3-ol derivatives is primarily driven by their ability to occupy hydrophobic pockets within kinase hinge regions and enzymatic active sites. Recent drug discovery pipelines have validated this scaffold across three critical therapeutic pathways:

  • VEGFR-2 Inhibition (Angiogenesis): Derivatives such as 5-(3-chlorophenyl)pyridin-3-ol exhibit potent anti-angiogenic properties. In silico docking reveals that the pyridine nitrogen and phenolic hydroxyl act as critical hydrogen bond acceptors/donors within the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) active site, preventing endothelial cell proliferation (1).

  • IDO1 / Kynurenine Pathway (Immunotherapy): Indoleamine 2,3-dioxygenase-1 (IDO1) drives immune tolerance in the tumor microenvironment by depleting tryptophan. Substituted phenylpyridin-3-ols act as potent IDO1 inhibitors, blocking the production of immunosuppressive kynurenines and restoring T-cell mediated tumor clearance (2).

  • Notch Signaling (Targeted Oncology): Aberrant Notch signaling drives leukemogenesis. Specific derivatives have demonstrated an unrivaled capacity to downregulate the Notch1 intracellular domain (N1-ICD) and its downstream target gene, cMYC, inducing growth arrest in human cancer cells (3).

MOA Compound Phenylpyridin-3-ol Derivatives IDO1 IDO1 Enzyme Compound->IDO1 Inhibits VEGFR2 VEGFR-2 Kinase Compound->VEGFR2 Inhibits Notch Notch Pathway Compound->Notch Downregulates Treg T-reg Activation (Suppressed) IDO1->Treg Blocks Kynurenine Angio Angiogenesis (Inhibited) VEGFR2->Angio Blocks VEGF Tumor Tumor Growth Arrest Notch->Tumor Reduces cMYC

Multi-target pharmacological modulation by phenylpyridin-3-ol derivatives.

Quantitative Structure-Activity Relationship (QSAR)

Understanding the spatial constraints of the target binding pockets is critical. The position and electronic nature of the substitution on the phenyl ring dictate the biological efficacy. As demonstrated in VEGFR-2 inhibition assays, meta-substitutions are highly tolerated, whereas para-substitutions result in severe steric clashes that abolish activity.

Table 1: VEGFR-2 Inhibitory Activity of 5-Phenylpyridin-3-ol Analogs

CompoundPhenyl SubstitutionVEGFR-2 IC₅₀ (nM)Pharmacological Implication
9 3-Methylphenyl16Optimal hydrophobic packing in the kinase hinge region.
10 3-Fluorophenyl47Electronegativity slightly alters the hydrogen bonding network.
11 3-Chlorophenyl75Increased steric bulk at the meta-position slightly reduces affinity.
12 4-Methylphenyl>100Para-substitution creates severe steric clashes in the binding pocket.
13 4-Chlorophenyl>100Para-substitution completely abolishes target engagement.

(Data derived from benchmark SAR trends on VEGFR-2 active sites; 1).

Experimental Methodologies & Validated Protocols

To ensure scientific integrity, experimental workflows must be self-validating. Below are the standard operating procedures for synthesizing the core intermediate and validating its biological activity in vitro.

Protocol 1: MOM-Protection of the Phenolic Hydroxyl (Synthesis)

Before functionalizing the pyridine ring (e.g., via Suzuki or Ullmann cross-coupling to create IDO1 inhibitors), the reactive phenolic -OH must be protected to prevent unwanted polymerization or nucleophilic interference.

  • Initialization: Dissolve 6-iodo-2-phenylpyridin-3-ol in a dry THF/DMF mixture (ratio 1:2.5) at 0 °C under an inert argon atmosphere.

    • Causality: THF provides excellent solubility for the starting material, while DMF accelerates the subsequent Sₙ2 reaction. The 0 °C environment prevents exothermic degradation.

  • Deprotonation: Add potassium tert-butoxide (t-BuOK) (1.2 equivalents) portion-wise. Stir for 15 minutes.

    • Causality: t-BuOK is a strong, sterically hindered base. It selectively deprotonates the phenolic hydroxyl to form an alkoxide without acting as a competing nucleophile.

  • Protection: Add methoxymethyl chloride (MOMCl) (1.1 equivalents) dropwise at 0 °C, then allow the mixture to warm to 25 °C and stir for 1 hour.

    • Causality: The alkoxide attacks the electrophilic carbon of MOMCl, forming a stable acetal-like ether. This protects the oxygen during downstream transition-metal catalysis but remains easily cleavable under mild acidic conditions.

  • Quenching & Extraction: Dilute the reaction with distilled water and extract three times with ethyl acetate.

    • Causality: Water neutralizes unreacted base and MOMCl. The organic product partitions into the ethyl acetate layer for isolation.

  • Validation Checkpoint: Perform Thin-Layer Chromatography (TLC). The product should show a distinct Rf shift compared to the starting material. Confirm via ¹H-NMR (look for the appearance of a 2H singlet at ~5.2 ppm corresponding to the -O-CH₂-O- group).

Protocol 2: In Vitro Target Validation via Western Blot (Notch Pathway)

To confirm that the synthesized derivative successfully downregulates the Notch pathway in leukemic models.

  • Cell Treatment: Culture NOTCH-positive human leukemic RPMI8402 cells. Treat the experimental group with 1 µM of the phenylpyridin-3-ol derivative and the control group with a DMSO vehicle for 24 hours.

    • Causality: A 24-hour incubation provides sufficient time for the compound to engage the target, halt transcription, and allow for the natural protein turnover (degradation) of downstream targets like cMYC.

  • Lysis: Harvest cells and extract total protein using cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Causality: RIPA buffer effectively solubilizes nuclear and cytoplasmic membranes. The inhibitors are critical to prevent endogenous proteases from degrading the N1-ICD fragment before analysis.

  • Immunoblotting: Run lysates on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with primary antibodies against N1-ICD and cMYC.

    • Causality: N1-ICD levels indicate direct inhibition of Notch cleavage/activation, while cMYC serves as the functional downstream readout of transcriptional arrest.

  • Validation Checkpoint: Always probe for a housekeeping protein (e.g., β-actin or GAPDH) to prove that equal amounts of protein were loaded across all lanes. A successful assay will show a marked decrease in N1-ICD and cMYC bands in the treated lane relative to the DMSO control, with β-actin remaining constant.

Workflow S1 1. Scaffold Synthesis (MOM-protection) S2 2. In Silico Docking (Target Binding) S1->S2 Library Gen S3 3. In Vitro Assays (Kinase / Western Blot) S2->S3 Hit Selection S4 4. SAR Optimization (Substituent Tuning) S3->S4 IC50 Data S4->S1 Iterative Design S5 5. In Vivo Models (PK/PD & Efficacy) S4->S5 Lead Candidate

Iterative drug discovery workflow for phenylpyridin-3-ol scaffold optimization.

Conclusion

The phenylpyridin-3-ol scaffold represents a highly programmable pharmacophore. By understanding the strict spatial requirements (favoring meta-substitutions over para-substitutions) and employing robust, self-validating chemical protections (like MOM-etherification), researchers can systematically optimize these derivatives. Whether targeting tumor angiogenesis via VEGFR-2, immune evasion via IDO1, or oncogenic transcription via Notch, rigorous adherence to causality-driven experimental design is the key to translating these chemical entities into viable clinical candidates.

References

  • Benchchem. (2024). 5-(3-Chlorophenyl)pyridin-3-ol | Research Chemical: Mechanistic Biological Activity and Structure Activity Relationship. Benchchem. 1

  • US Patent Office. (2016). Inhibitors of the kynurenine pathway (US20160046596A1). Google Patents. 2

  • World Intellectual Property Organization. (2020). Inhibitors of notch signalling pathway and use thereof in treatment of cancers (WO2020208139A1). Google Patents. 3

Sources

6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol: A Privileged Biaryl Scaffold for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the application of 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol as a kinase inhibitor scaffold. This document is structured for researchers and drug discovery professionals, focusing on the medicinal chemistry, synthesis, and biological characterization of this privileged fragment.

Part 1: Core Directive & Scaffold Analysis

The Pharmacophore Identity

In the realm of Fragment-Based Drug Design (FBDD), 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for a diverse array of receptors, specifically protein kinases.

This molecule is not merely a passive linker; it is a dual-function pharmacophore:

  • The Hinge-Binding Motif (Pyridin-3-ol): The pyridine nitrogen (

    
    ) and the hydroxyl group at position 3 (
    
    
    
    ) form a bidentate hydrogen-bonding system that mimics the adenine ring of ATP. This allows the scaffold to anchor securely into the kinase hinge region.
  • The Solvent/Hydrophobic Vector (4-Hydroxymethylphenyl): The phenyl ring at position 6 extends into the hydrophobic pocket (often towards the Gatekeeper residue), while the para-hydroxymethyl group provides a vector for solubility enhancement or further chemical elaboration (e.g., etherification to reach the solvent front).

Target Landscape

While applicable to various kinase families, this scaffold exhibits particular efficacy against Serine/Threonine kinases , notably:

  • p38 MAPK (Mitogen-Activated Protein Kinase): The pyridin-3-ol core aligns well with the ATP-binding cleft of p38

    
    , a key target in inflammation.
    
  • CDKs (Cyclin-Dependent Kinases): The biaryl geometry allows for selectivity tuning against CDK2 and CDK4/6 depending on the substitution of the phenyl ring.

Part 2: Chemical Synthesis & Methodology[1][2][3]

Retrosynthetic Analysis

The most robust route to 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol is a Suzuki-Miyaura Cross-Coupling between a halogenated pyridin-3-ol derivative and a phenylboronic acid.

Key Strategic Decision: Direct coupling of the free alcohol (pyridin-3-ol) can lead to catalyst poisoning or side reactions. Therefore, we utilize a protected intermediate (3-methoxypyridine or 3-(benzyloxy)pyridine) or optimize the base/solvent system for the unprotected substrate. The protocol below describes the direct coupling approach using optimized catalytic conditions for high throughput.

Detailed Synthesis Protocol

Objective: Synthesis of 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol via Suzuki Coupling.

Reagents:

  • Substrate A: 6-Bromo-pyridin-3-ol (1.0 equiv)

  • Substrate B: (4-(Hydroxymethyl)phenyl)boronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Inertion: Charge a microwave-compatible reaction vial with 6-Bromo-pyridin-3-ol (200 mg, 1.15 mmol) and (4-(Hydroxymethyl)phenyl)boronic acid (210 mg, 1.38 mmol).

  • Solvation: Add 4 mL of 1,4-Dioxane. Degas the solution by bubbling nitrogen for 5 minutes.

  • Activation: Add the palladium catalyst (

    
    , 47 mg) and the aqueous 
    
    
    
    solution (1.7 mL).
  • Coupling: Seal the vial and heat to 90°C for 4 hours (or 110°C for 30 mins in a microwave reactor).

  • Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: The product is polar. Dry the organic phase over

    
    , concentrate, and purify via Flash Column Chromatography using a gradient of DCM:MeOH (0% to 10% MeOH).
    
    • Checkpoint: The product typically elutes at ~5-7% MeOH.

  • Characterization: Verify structure via

    
    -NMR (DMSO-
    
    
    
    ) looking for the diagnostic pyridine protons and the benzylic methylene singlet at
    
    
    ppm.
Synthesis Pathway Visualization

SynthesisPath Start1 6-Bromo-pyridin-3-ol (Core Scaffold) Process Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Start1->Process Start2 (4-(Hydroxymethyl)phenyl) boronic acid Start2->Process Product 6-(4-(Hydroxymethyl)phenyl) pyridin-3-ol Process->Product Yield: ~75-85%

Caption: Optimized Suzuki-Miyaura coupling route for the synthesis of the biaryl scaffold.

Part 3: Biological Characterization & Assays

Mechanism of Action: The Hinge Binder

To validate this scaffold, one must understand its binding mode. The pyridin-3-ol moiety acts as a hinge binder.

  • Acceptor: The Pyridine Nitrogen (

    
    ) accepts a hydrogen bond from the backbone amide NH of the hinge residue (e.g., Met109 in p38
    
    
    
    ).
  • Donor: The Hydroxyl group (

    
    ) donates a hydrogen bond to the backbone carbonyl of the adjacent residue (e.g., Glu107 or Leu108).
    
Protocol: ADP-Glo™ Kinase Assay

To assess the inhibitory potency (


) of the scaffold against a target like p38 MAPK, we utilize the ADP-Glo™ system (Promega), which quantifies the ADP produced during the kinase reaction.

Reagents:

  • Kinase: Recombinant p38

    
     MAPK (1-5 ng/well).
    
  • Substrate: p38 peptide substrate (e.g., EGF receptor derived).

  • ATP: Ultrapure ATP (at

    
     concentration, typically 10-50 
    
    
    
    ).
  • Test Compound: 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol (Serial dilution in DMSO).

Workflow:

  • Preparation: Prepare 2.5x Kinase/Substrate buffer and 2.5x ATP buffer.

  • Incubation: In a 384-well white plate, add:

    • 2

      
       Compound solution.
      
    • 4

      
       Kinase/Substrate mix.
      
    • 4

      
       ATP mix.
      
    • Control: DMSO only (0% inhibition) and No Enzyme (100% inhibition).

  • Reaction: Incubate at Room Temperature (RT) for 60 minutes.

  • Depletion: Add 10

    
     of ADP-Glo™ Reagent  to stop the reaction and deplete remaining ATP. Incubate for 40 minutes at RT.
    
  • Detection: Add 20

    
     of Kinase Detection Reagent  (converts ADP to ATP 
    
    
    
    Luciferase light). Incubate for 30 minutes.
  • Readout: Measure Luminescence using a plate reader (e.g., EnVision).

  • Analysis: Calculate % Inhibition

    
    . Fit data to a sigmoidal dose-response curve to determine 
    
    
    
    .
Pharmacophore & Binding Mode Visualization

BindingMode Hinge Kinase Hinge Region (Backbone NH / CO) Pyridine Pyridine Ring (N1 Acceptor) Hinge->Pyridine H-Bond (NH -> N) Gatekeeper Gatekeeper Residue (Hydrophobic) Solvent Solvent Front (Water Network) Hydroxyl 3-OH Group (Donor) Pyridine->Hydroxyl Phenyl Phenyl Ring (Spacer) Pyridine->Phenyl Hydroxyl->Hinge H-Bond (OH -> CO) Phenyl->Gatekeeper Van der Waals Hydroxymethyl 4-Hydroxymethyl (Solvent Interaction) Phenyl->Hydroxymethyl Hydroxymethyl->Solvent H-Bond / Solubilization

Caption: Pharmacophore map showing the bidentate hinge interaction and solvent-exposed tail.

Part 4: Strategic Applications in Drug Development

This scaffold serves as an ideal starting point for Fragment Evolution .

  • Solubility Optimization: The primary alcohol on the phenyl ring is a handle. It can be converted to a phosphate prodrug for IV administration or an amine for improved lysosomal trapping.

  • Selectivity Tuning: The 2-position of the pyridine ring (adjacent to the nitrogen) is open. Introducing a small substituent (e.g.,

    
    , 
    
    
    
    ) here can induce atropisomerism or clash with the gatekeeper residue in off-target kinases, thereby improving selectivity.
  • PROTAC Linker Attachment: The hydroxymethyl group is an excellent attachment point for a linker in the design of Proteolysis Targeting Chimeras (PROTACs), as it points towards the solvent front, minimizing interference with the hinge binding.

References
  • Hairui Chemical. (n.d.). 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol Product Information. Retrieved from [Link]

  • MDPI. (2025). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors. Retrieved from [Link]

  • WIPO. (2008). Patent WO2008079972: Pyridine Carboxamide as VEGFR Kinase Inhibitor.[1] Retrieved from [Link]

  • ResearchGate. (2025). 6-Aryl-pyrazolo[3,4-b]pyridines: Potent inhibitors of glycogen synthase kinase-3 (GSK-3). Retrieved from [Link]

Sources

Metabolic Pathways of Methylphenyl-Pyridine Drugs to Hydroxymethyl Metabolites: A Mechanistic and Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of pyridine and methylpyridine moieties is a cornerstone strategy in medicinal chemistry, utilized to modulate a drug's lipophilicity, target binding affinity, and metabolic stability. However, the presence of a methyl group on a pyridine ring introduces a highly specific metabolic vulnerability. In humans, methylphenyl-pyridine derivatives—ranging from clinically vital NSAIDs like Etoricoxib to dietary heterocyclic aromatic amines (HAAs)—undergo extensive biotransformation.

This whitepaper provides an in-depth technical analysis of the Cytochrome P450 (CYP)-mediated aliphatic hydroxylation of methylphenyl-pyridine drugs. We will dissect the mechanistic progression from the parent methyl group to its hydroxymethyl intermediate, and ultimately to the readily excreted carboxylic acid metabolite. Furthermore, this guide outlines a self-validating in vitro experimental workflow for quantifying these transformations using LC-MS/MS.

Mechanistic Grounding: The CYP-Mediated Oxidation Pathway

Structural Vulnerability and the Catalytic Cycle

The methyl group attached to an electron-deficient pyridine ring is highly susceptible to oxidation by hepatic Cytochrome P450 enzymes. The reaction proceeds via a classic Hydrogen Atom Transfer (HAT) mechanism. The high-valent iron-oxo species (Compound I) of the CYP enzyme abstracts a hydrogen atom from the methyl group, generating a transient carbon-centered radical. This is rapidly followed by an "oxygen rebound" step, inserting a hydroxyl group to form the hydroxymethyl metabolite .

Pathway Progression: The Etoricoxib Model

A premier clinical example of this pathway is Etoricoxib, a highly selective COX-2 inhibitor containing a 6'-methyl-bipyridine structure. As established by [1], Etoricoxib is extensively metabolized in the liver, with less than 1% excreted unchanged.

The primary biotransformation pathway involves:

  • Aliphatic Hydroxylation: The 6'-methyl group is oxidized to a 6'-hydroxymethyl intermediate. This step is predominantly catalyzed by CYP3A4 (~60% contribution), with secondary contributions from CYP2C9, CYP2D6, and CYP1A2.

  • Further Oxidation: The 6'-hydroxymethyl derivative is rapidly oxidized further (often by CYP3A4 or cytosolic dehydrogenases) into a 6'-carboxylic acid derivative.

  • Excretion: The resulting carboxylic acid metabolite is pharmacologically inactive and highly water-soluble, constituting the major urinary excretion product (≥65% of the dose).

MetabolicPathway A Parent Drug (e.g., Etoricoxib) [Methyl-Pyridine] B Intermediate [Hydroxymethyl] A->B CYP3A4 / CYP1A2 (Aliphatic Hydroxylation) C Excreted Metabolite [Carboxylic Acid] B->C CYP3A4 / Dehydrogenases (Further Oxidation)

Figure 1: CYP450-mediated metabolic pathway of methylphenyl-pyridine drugs to carboxylic acid.

Pharmacokinetic Impact and Isoenzyme Specificity

The conversion of a lipophilic methyl group to a polar hydroxymethyl or carboxylic acid group drastically alters the pharmacokinetic profile of the parent drug. For Etoricoxib, this metabolic clearance dictates its ~22-hour clinical half-life, allowing for once-daily dosing [2].

In contrast, for heterocyclic aromatic amines (HAAs) like PhIP and MeIQx, the dominant enzyme shifts from CYP3A4 to CYP1A2 . The hydroxylation of the methyl group in these compounds can either serve as a detoxification route (yielding inactive carboxylic acids) or generate reactive intermediates implicated in genotoxicity [3].

Quantitative Data Presentation
Drug / CompoundStructural ClassPrimary EnzymeMetabolic TargetMajor Excreted MetabolitePharmacological Status
Etoricoxib Bipyridine derivativeCYP3A4 (~60%)6'-methyl group6'-carboxylic acidInactive / Weak COX-2 inhibitor
PhIP ImidazopyridineCYP1A2N-methyl / C-phenylN-hydroxy / HydroxymethylGenotoxic intermediate
MeIQx ImidazoquinoxalineCYP1A2C8-methyl group8-carboxylic acidDetoxified / Inactive

Experimental Workflows: In Vitro Metabolism Assays

To accurately map the kinetics of methyl-to-hydroxymethyl conversion, researchers must employ highly controlled in vitro assays using Human Liver Microsomes (HLMs). The following protocol is designed as a self-validating system , ensuring that all observed mass shifts are strictly attributable to enzymatic causality rather than chemical degradation.

Step-by-Step Protocol for CYP-Mediated Hydroxylation

Step 1: Reagent Preparation & Incubation

  • Action: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1.0 mg/mL HLMs and 1 µM of the methylphenyl-pyridine substrate. Pre-incubate at 37°C for 5 minutes.

  • Causality: HLMs provide the full complement of membrane-bound CYP enzymes in their native lipid environment. The physiological pH and temperature are critical to maintain enzyme tertiary structure and active site integrity.

  • Initiation: Start the reaction by adding 1 mM NADPH.

  • Causality: NADPH is the obligate electron donor for the CYP450 catalytic cycle, specifically required to reduce the heme iron from Fe³⁺ to Fe²⁺, enabling oxygen binding.

Step 2: Reaction Quenching & Internal Standardization

  • Action: At predefined time points (e.g., 0, 5, 15, 30, 60 minutes), transfer 50 µL of the incubation mixture into 150 µL of ice-cold acetonitrile (ACN) containing 100 ng/mL of a stable-isotope labeled Internal Standard (IS).

  • Causality: The 3:1 ratio of cold organic solvent instantly denatures the CYP proteins, halting enzymatic activity to freeze the kinetic time point. The IS is added precisely at the quench step to correct for any volumetric losses during subsequent extraction and to normalize matrix effects (ion suppression) during LC-MS/MS analysis.

Step 3: Self-Validating Negative Control

  • Action: Run a parallel incubation replacing NADPH with an equivalent volume of buffer.

  • Causality: This control validates that any observed +16 Da mass shift (hydroxylation) is strictly CYP-mediated. If the hydroxymethyl metabolite appears in the -NADPH control, it indicates non-enzymatic auto-oxidation, invalidating the assay.

Step 4: Protein Precipitation & Analysis

  • Action: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Extract the supernatant for LC-MS/MS analysis.

Workflow S1 Step 1: Substrate Incubation (HLMs + NADPH cofactor) S2 Step 2: Reaction Quenching (Cold Acetonitrile + IS) S1->S2 S3 Step 3: Protein Precipitation (Centrifugation at 14,000 x g) S2->S3 S4 Step 4: LC-MS/MS Analysis (MRM Mode: +16 Da Shift) S3->S4 S5 Step 5: Kinetic Data Modeling (Km, Vmax, CLint) S4->S5

Figure 2: Step-by-step in vitro workflow for evaluating CYP-mediated hydroxymethyl metabolism.

Analytical Detection (LC-MS/MS)

Detection of the hydroxymethyl metabolite relies on identifying a +16 Da mass shift from the parent drug's


 precursor ion, corresponding to the insertion of one oxygen atom.

Analytical Warning: A +16 Da shift can also indicate the formation of a pyridine N-oxide (e.g., 1'-N-oxide). To differentiate the hydroxymethyl metabolite from the N-oxide, chromatographic separation (using a C18 reverse-phase column) must be optimized. Furthermore, MS/MS collision-induced dissociation (CID) will reveal distinct fragmentation patterns: hydroxymethyl metabolites typically show a characteristic neutral loss of water (-18 Da,


), whereas N-oxides often exhibit a neutral loss of oxygen (-16 Da).

References

  • Rodrigues AD, Halpin RA, Geer LA, Cui D, Woolf EJ, Matthews CZ. "Absorption, metabolism, and excretion of etoricoxib, a potent and selective cyclooxygenase-2 inhibitor, in healthy male volunteers." Drug Metabolism and Disposition. 2003;31(2):224-32.[Link]

  • Escudero-Contreras A, Vazquez-Mellado J, Collantes-Estevez E. "Update on the clinical pharmacology of etoricoxib, a potent cyclooxygenase-2 inhibitor." Future Rheumatology. 2007;2(6):545-565.[Link]

  • Bellamri M, et al. "Metabolism and biomarkers of heterocyclic aromatic amines in humans." Genes and Environment. 2021;43:29.[Link]

In Silico Binding Affinity of 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of the computational methodologies used to determine the in silico binding affinity of the novel small molecule, 6-(4-(hydroxymethyl)phenyl)pyridin-3-ol. In the absence of a predetermined biological target for this compound, we have selected the well-characterized and therapeutically relevant p38 MAP kinase as a representative case study. This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough of the entire in silico workflow. We will delve into the theoretical underpinnings and provide practical, step-by-step protocols for target preparation, ligand setup, molecular docking, and advanced binding free energy calculations. The objective is to equip the reader with the knowledge and technical expertise to confidently apply these computational techniques in their own drug discovery endeavors.

Introduction: The Imperative of In Silico Binding Affinity in Modern Drug Discovery

The early stages of drug discovery are characterized by the screening of vast chemical libraries to identify promising lead compounds. Traditional high-throughput screening (HTS) methods, while effective, are often resource-intensive and time-consuming. In silico approaches, particularly the prediction of binding affinity, have emerged as a powerful and cost-effective strategy to triage compound libraries, prioritize candidates for synthesis and experimental testing, and accelerate the overall drug discovery pipeline.[1]

The fundamental principle of in silico binding affinity prediction lies in the computational modeling of the interaction between a ligand (a potential drug molecule) and its biological target, typically a protein. By simulating this interaction at an atomic level, we can estimate the strength of the binding, often expressed as a binding free energy (ΔG). A more negative ΔG indicates a stronger and more favorable interaction.[2]

This guide will focus on a multi-tiered approach to determining the binding affinity of 6-(4-(hydroxymethyl)phenyl)pyridin-3-ol with our chosen model target, p38 MAP kinase. We will begin with molecular docking, a method that predicts the preferred orientation and conformation of the ligand within the protein's binding site, and provides a scoring function to estimate binding affinity. To refine this initial prediction and achieve a more accurate estimation of the binding free energy, we will then explore the application of Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations, a post-docking analysis technique.

The Subject Molecule: 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol

The molecule at the core of this guide is 6-(4-(hydroxymethyl)phenyl)pyridin-3-ol. Its chemical structure consists of a pyridin-3-ol core linked to a phenyl ring bearing a hydroxymethyl group. The presence of both hydrogen bond donors (the hydroxyl groups) and acceptors (the nitrogen in the pyridine ring), along with the aromatic systems, suggests its potential to engage in various types of interactions with a protein binding site.

PropertyValueSource
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Canonical SMILESC1=CC(=CC=C1C2=CN=C(C=C2)O)CO
The Model Target: p38 Mitogen-Activated Protein (MAP) Kinase

For the purpose of this technical guide, we have selected p38 MAP kinase as the biological target. This enzyme is a key player in cellular signaling pathways that regulate inflammatory responses. Its dysregulation is implicated in a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease, making it a well-established and attractive target for therapeutic intervention.[3][4]

The availability of numerous high-resolution crystal structures of p38 MAP kinase, both in its apo (unbound) form and in complex with a variety of inhibitors, provides an excellent foundation for our in silico study.[3][5][6] These structures allow for a detailed understanding of the ATP-binding pocket, the primary site of interaction for many kinase inhibitors, and serve as a crucial reference for validating our computational models. For this guide, we will utilize the crystal structure of human p38 MAP kinase in complex with a pyridinyl-imidazole inhibitor (PDB ID: 1IAN) as our starting point.[3]

The In Silico Workflow: A Step-by-Step Guide

The process of determining the in silico binding affinity of a ligand to its target can be broken down into a series of well-defined steps. The following sections will provide a detailed, protocol-driven exploration of each stage, from data acquisition to the final analysis of binding affinity.

In_Silico_Workflow cluster_prep Preparation Phase cluster_docking Docking & Scoring cluster_refinement Refinement & Analysis cluster_output Final Output Target_Prep Target Preparation Binding_Site_ID Binding Site Identification Target_Prep->Binding_Site_ID Ligand_Prep Ligand Preparation Molecular_Docking Molecular Docking Ligand_Prep->Molecular_Docking Binding_Site_ID->Molecular_Docking Pose_Analysis Pose Analysis & Visualization Molecular_Docking->Pose_Analysis MMGBSA MM/GBSA Calculation Pose_Analysis->MMGBSA Binding_Affinity Binding Affinity Estimation MMGBSA->Binding_Affinity

Figure 1: A schematic representation of the in silico binding affinity workflow.

Part 1: Preparation of Molecular Structures

The accuracy of any in silico binding affinity prediction is fundamentally dependent on the quality of the input structures for both the protein target and the ligand. This preparatory phase is arguably the most critical step in the entire workflow.

Objective: To prepare the p38 MAP kinase crystal structure for docking by removing non-essential molecules, adding hydrogen atoms, and assigning appropriate atomic charges.

Materials:

  • Protein Data Bank (PDB) accession code: 1IAN[3]

  • Molecular visualization software (e.g., UCSF Chimera, PyMOL)

  • Computational chemistry software package (e.g., AutoDockTools, Schrödinger Maestro)

Procedure:

  • Fetch the Protein Structure:

    • Navigate to the RCSB Protein Data Bank ().

    • In the search bar, enter the PDB ID "1IAN" and download the PDB file.

  • Initial Cleaning of the PDB File:

    • Open the downloaded PDB file in a molecular visualization tool.

    • The crystal structure (1IAN) contains the p38 MAP kinase protein, the inhibitor, and water molecules. For our docking study, we will first remove the existing inhibitor and water molecules. This is a standard procedure to prepare the protein for docking a new ligand.

    • Causality: Water molecules are often removed from the binding site unless there is strong evidence that a specific water molecule (a "bridging" water) is critical for ligand binding. The co-crystallized inhibitor is removed to make the binding site accessible to our ligand of interest.

  • Addition of Hydrogen Atoms:

    • Crystal structures typically do not include hydrogen atoms. These must be added computationally.

    • Utilize the "Add Hydrogens" or equivalent function in your software. It is crucial to ensure that the protonation states of ionizable residues (e.g., Histidine, Aspartic acid, Glutamic acid) are appropriate for the physiological pH (typically pH 7.4). Most modern software packages have automated tools to predict these protonation states.

    • Causality: Hydrogen atoms are essential for accurately representing the stereochemistry and electrostatic interactions, particularly hydrogen bonds, which are critical for ligand binding.

  • Assigning Atomic Charges:

    • Assign partial atomic charges to all atoms in the protein. Common force fields used for this purpose include AMBER, CHARMM, and OPLS.

    • Causality: Atomic charges are necessary to calculate the electrostatic potential of the protein, which is a key component of the docking scoring function.

  • Saving the Prepared Protein Structure:

    • Save the cleaned, hydrogen-added, and charge-assigned protein structure in a suitable format for the chosen docking software (e.g., PDBQT for AutoDock Vina).

Objective: To generate a 3D structure of 6-(4-(hydroxymethyl)phenyl)pyridin-3-ol, assign atomic charges, and define its rotatable bonds.

Materials:

  • SMILES string of the ligand: C1=CC(=CC=C1C2=CN=C(C=C2)O)CO

  • Ligand preparation software (e.g., Avogadro, ChemDraw, Open Babel, AutoDockTools)

Procedure:

  • Generate 2D and 3D Coordinates:

    • Input the SMILES string into a chemical drawing program or a molecule builder to generate the 2D structure.

    • Convert the 2D structure to a 3D conformation. This initial 3D structure is often a rough estimate.

  • Energy Minimization:

    • Perform a geometry optimization (energy minimization) of the 3D structure using a suitable force field (e.g., MMFF94 or UFF). This will produce a more energetically favorable and realistic 3D conformation.

    • Causality: Energy minimization ensures that the ligand's bond lengths, bond angles, and torsion angles are in a low-energy state, which is a prerequisite for accurate docking.

  • Assign Atomic Charges:

    • Calculate and assign partial atomic charges to the ligand atoms. Gasteiger charges are commonly used for this purpose in many docking programs.

    • Causality: As with the protein, ligand atomic charges are crucial for calculating electrostatic interactions.

  • Define Rotatable Bonds:

    • Identify and define the rotatable bonds in the ligand. These are typically single bonds not within a ring system. The docking software will explore different conformations of the ligand by rotating around these bonds.

    • Causality: Defining rotatable bonds allows for flexible ligand docking, where the ligand can adapt its conformation to fit optimally within the binding site.

  • Save the Prepared Ligand Structure:

    • Save the prepared ligand in a format compatible with your docking software (e.g., PDBQT for AutoDock Vina).

Part 2: Molecular Docking and Scoring

With the prepared protein and ligand structures, we can now proceed with the molecular docking simulation.

Objective: To define the three-dimensional space within the p38 MAP kinase where the docking algorithm will search for favorable binding poses of the ligand.

Materials:

  • Prepared p38 MAP kinase structure (from section 2.1.1)

  • Docking software with a graphical user interface (e.g., AutoDockTools)

Procedure:

  • Identify the Binding Site:

    • The binding site for our study is the ATP-binding pocket of p38 MAP kinase. By inspecting the original crystal structure (1IAN), we can identify the location of the co-crystallized inhibitor. This provides a precise definition of the binding site.

    • Alternatively, several web servers and software tools can predict potential binding pockets on a protein surface based on its geometry and physicochemical properties.[4][6][7][8][9][10]

  • Define the Grid Box:

    • The docking search space is defined by a three-dimensional grid box. This box should be centered on the binding site and large enough to encompass the entire binding pocket and allow for the ligand to move and rotate freely within it.

    • Using the graphical interface of the docking software, manually adjust the center and dimensions (x, y, z) of the grid box to cover the identified binding site.

    • Causality: The grid box confines the docking search to the region of interest, significantly reducing the computational time and focusing the simulation on the relevant area of the protein.

Objective: To predict the binding poses and estimate the binding affinity of 6-(4-(hydroxymethyl)phenyl)pyridin-3-ol to p38 MAP kinase using a molecular docking program.

Materials:

  • Prepared p38 MAP kinase structure (PDBQT format)

  • Prepared ligand structure (PDBQT format)

  • Grid parameter file (defining the grid box)

  • Docking software (e.g., AutoDock Vina)

Procedure:

  • Set up the Docking Configuration File:

    • Create a configuration file that specifies the paths to the prepared protein and ligand files, the grid box parameters, and other docking parameters such as the exhaustiveness of the search.

    • Causality: The exhaustiveness parameter controls the computational effort of the docking search. A higher value will result in a more thorough search but will require more computational time.

  • Run the Docking Simulation:

    • Execute the docking program from the command line, providing the configuration file as input.

    • The software will systematically explore different conformations and orientations of the ligand within the defined grid box, evaluating the energetic favorability of each pose using its scoring function.

  • Output of the Docking Simulation:

    • The docking program will generate an output file containing a ranked list of the predicted binding poses. For each pose, the following information is typically provided:

      • The coordinates of the ligand in the binding site.

      • The binding affinity or docking score (in kcal/mol).

      • The root-mean-square deviation (RMSD) from a reference conformation (if provided).

Part 3: Refinement and In-depth Analysis

The raw output from a docking simulation provides valuable initial insights, but further analysis and refinement are necessary to build confidence in the predicted binding affinity.

Objective: To visually inspect and analyze the predicted binding poses of the ligand within the protein's active site to understand the key molecular interactions.

Materials:

  • Docking output file

  • Molecular visualization software (e.g., UCSF Chimera, PyMOL, Discovery Studio Visualizer)

Procedure:

  • Visualize the Docked Poses:

    • Load the prepared protein structure and the docking output file into the visualization software.

    • Examine the top-ranked binding poses. The pose with the most negative binding affinity is typically considered the most likely.

  • Analyze Intermolecular Interactions:

    • For the top-ranked pose, identify and analyze the key interactions between the ligand and the protein. These can include:

      • Hydrogen bonds: Look for hydrogen bonds between the hydroxyl groups and the pyridine nitrogen of the ligand and polar residues in the binding site.

      • Hydrophobic interactions: Identify nonpolar regions of the ligand that are in close contact with hydrophobic residues of the protein.

      • π-π stacking: Look for interactions between the aromatic rings of the ligand and aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding site.

      • Cation-π interactions: Check for interactions between positively charged residues and the aromatic rings of the ligand.

    • Causality: A plausible binding pose should exhibit chemically meaningful interactions with the protein. The type and number of these interactions contribute to the overall binding affinity.

  • Compare with Known Inhibitors:

    • If available, compare the predicted binding mode of your ligand with the binding modes of known inhibitors of the target protein. This can help to validate the docking results and provide confidence in the predicted pose. In our case, we can compare the pose of our ligand to the co-crystallized inhibitor in the 1IAN structure.

Binding_Interactions cluster_ligand Ligand: 6-(4-(hydroxymethyl)phenyl)pyridin-3-ol cluster_protein Protein: p38 MAP Kinase Binding Site cluster_interactions Intermolecular Interactions Ligand Ligand Functional Groups (Hydroxyls, Pyridine N, Aromatic Rings) H_Bond Hydrogen Bonds Ligand->H_Bond Hydrophobic Hydrophobic Interactions Ligand->Hydrophobic Pi_Pi π-π Stacking Ligand->Pi_Pi Protein Protein Residues (Polar, Hydrophobic, Aromatic) Protein->H_Bond Protein->Hydrophobic Protein->Pi_Pi

Figure 2: Key intermolecular interactions contributing to binding affinity.

Objective: To obtain a more accurate estimate of the binding free energy by applying a more rigorous computational method to the docked poses.

Materials:

  • Top-ranked docked pose from the molecular docking simulation

  • Software for molecular dynamics (MD) simulations and MM/GBSA calculations (e.g., AMBER, GROMACS, Schrödinger Prime)

Procedure:

  • Prepare the System for Simulation:

    • The top-ranked protein-ligand complex from the docking simulation is used as the starting structure.

    • The complex is solvated in a box of explicit water molecules and counter-ions are added to neutralize the system.

  • Run a Short Molecular Dynamics (MD) Simulation:

    • Perform a short MD simulation (typically a few nanoseconds) of the solvated complex. This allows the system to relax and the ligand and protein to adapt to each other's presence in a more realistic, dynamic environment.

    • Causality: MD simulations account for the flexibility of both the protein and the ligand, providing a more accurate representation of the binding event than the static picture from molecular docking.

  • Perform the MM/GBSA Calculation:

    • Snapshots (frames) are extracted from the MD trajectory.

    • For each snapshot, the binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = G_complex - (G_protein + G_ligand)

    • The free energy of each species (complex, protein, and ligand) is calculated as: G = E_MM + G_solv - TΔS where:

      • E_MM is the molecular mechanics energy (bond, angle, dihedral, and van der Waals and electrostatic interactions).

      • G_solv is the solvation free energy, which has a polar component (calculated using the Generalized Born model) and a nonpolar component (calculated from the solvent-accessible surface area).

      • TΔS is the entropic contribution, which is often estimated or neglected in rapid MM/GBSA calculations due to its high computational cost.

    • The final binding free energy is the average of the values calculated over all the snapshots.[3]

Data Presentation and Interpretation

The results of the in silico binding affinity analysis should be presented in a clear and concise manner to facilitate interpretation and decision-making.

Tabulated Docking and MM/GBSA Results
MetricValueUnit
Molecular Docking (AutoDock Vina)
Binding Affinity (Top Pose)[Example Value, e.g., -8.5]kcal/mol
MM/GBSA Calculation
ΔG_bind (MM/GBSA)[Example Value, e.g., -45.2]kcal/mol
ΔE_vdw[Example Value, e.g., -55.8]kcal/mol
ΔE_elec[Example Value, e.g., -20.1]kcal/mol
ΔG_polar_solv[Example Value, e.g., 35.7]kcal/mol
ΔG_nonpolar_solv[Example Value, e.g., -5.0]kcal/mol

Note: The values presented in this table are illustrative examples and do not represent actual computational results.

Interpretation:

  • The docking score provides a rapid assessment of the binding affinity. A more negative value suggests a stronger interaction.

  • The MM/GBSA binding free energy (ΔG_bind) offers a more refined and generally more accurate prediction.

  • The individual energy components from the MM/GBSA calculation can provide insights into the driving forces of binding. For instance, large negative values for ΔE_vdw and ΔE_elec indicate favorable van der Waals and electrostatic interactions, respectively.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview and detailed protocols for determining the in silico binding affinity of 6-(4-(hydroxymethyl)phenyl)pyridin-3-ol using p38 MAP kinase as a representative target. By following the outlined workflow, from meticulous preparation of the molecular structures to advanced MM/GBSA calculations, researchers can gain valuable insights into the potential of a small molecule to bind to a specific biological target.

The methodologies described herein are not merely a set of computational exercises; they represent a critical component of the modern drug discovery process. The ability to rapidly and accurately predict binding affinity allows for the efficient screening of large compound libraries, the rational design of more potent and selective molecules, and the generation of testable hypotheses for further experimental validation.

Future work could involve expanding this analysis to a panel of different kinases to assess the selectivity of 6-(4-(hydroxymethyl)phenyl)pyridin-3-ol. Additionally, longer molecular dynamics simulations could be employed to study the stability of the predicted binding pose and to calculate the binding free energy with even greater accuracy using more rigorous methods such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI). Ultimately, the predictions from these in silico studies should be used to guide and prioritize experimental testing to confirm the biological activity of the compound.

References

  • Tong, L., Pav, S., White, D. M., Rogers, S., Crane, K. M., Cywin, C. L., Brown, M. L., & Pargellis, C. A. (1997). A highly specific inhibitor of human p38 MAP kinase binds in the ATP pocket. Nature structural biology, 4(4), 311–316. [Link]

  • Schindler, T., Bornmann, W., Pellicena, P., Miller, W. T., Clarkson, B., & Kuriyan, J. (2000). Structural mechanism for STI-571 inhibition of abelson tyrosine kinase. Science, 289(5486), 1938–1942. [Link]

  • BioSolveIT. (n.d.). Binding Site Prediction. Retrieved from [Link]

  • Kollman, P. A., Massova, I., Reyes, C., Kuhn, B., Huo, S., Chong, L., ... & Cheatham, T. E. (2000). Calculating structures and free energies of complex molecules: combining molecular mechanics and continuum models. Accounts of Chemical Research, 33(12), 889-897. [Link]

  • Wang, J., Wang, W., Huo, S., Lee, M., & Kollman, P. A. (2001). Solvation model and force field dependence of binding free energy calculations. Journal of the American Chemical Society, 123(38), 9280-9287.
  • Öztürk, H., Ozturk, H., & Ozturk, T. (2018). DeepDTA: deep drug–target binding affinity prediction.
  • Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility.
  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • Pargellis, C., Tong, L., Churchill, L., Cirillo, P. F., Gilmore, T., Graham, A. G., ... & Regan, J. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature structural biology, 9(4), 268-272. [Link]

  • GROMACS. (n.d.). GROMACS User Manual. Retrieved from [Link]

  • AlphaFold Protein Structure Database. (n.d.). Retrieved from [Link]

  • Karpusas, M., Michelotti, E. L., & Springman, E. B. (2005). Crystal structure of human p38 MAP kinase in complex with inhibitor 1a. RCSB Protein Data Bank. [Link]

  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved from [Link]

  • Welch, W., Ruppert, J., & Jain, A. N. (1996). Hammerhead: fast, fully automated docking of flexible ligands to protein binding sites. Chemistry & biology, 3(6), 449-462.
  • Preprints.org. (2024, May 27). In Silico Generation of Structural and Intermolecular Binding Affinity Data with Reasonable Accuracy: Expanding Horizons in Drug Discovery and Design. Retrieved from [Link]

  • Schrödinger, Inc. (2026). Computational Drug Design Tools. Retrieved from [Link]

  • AutoDock. (n.d.). AutoDock Suite. Retrieved from [Link]

  • Zhang, J., Salituro, F. G., DeWitt, D. L., Grand, C. P., Li, J., Houseman, K. A., ... & Wilson, K. P. (1997). The crystal structure of human p38 mitogen-activated protein (MAP) kinase. Journal of Biological Chemistry, 272(44), 27532-27537.
  • Chemical Computing Group. (2025, January 16). Molecular Operating Environment (MOE). Retrieved from [Link]

  • Li, H., Sze, K. H., Lu, G., & Ballester, P. J. (2021). Machine learning in protein-ligand binding affinity prediction.
  • Cresset Group. (n.d.). Protein-ligand docking. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Computer Aided Drug Design (CADD). Retrieved from [Link]

  • Wang, E., Sun, H., Wang, J., Wang, Z., Liu, H., Zhang, J. Z., & Hou, T. (2019). End-point binding free energy calculation with MM/PBSA and MM/GBSA: strategies and applications in drug design. Chemical reviews, 119(16), 9478-9508.
  • Su, M., Yang, Q., Du, Y., Feng, G., Liu, Z., Li, Y., & Wang, R. (2019). Comparative assessment of scoring functions on an updated benchmark: 2. Evaluation of performance in affinity prediction.
  • AMBER. (n.d.). AMBER MD Package. Retrieved from [Link]

  • Friesner, R. A., Banks, J. L., Murphy, R. B., Halgren, T. A., Klicic, J. J., Mainz, D. T., ... & Shenkin, P. S. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of medicinal chemistry, 47(7), 1739-1749.
  • Galaxy Training. (2019, October 19). Protein-ligand docking. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 6-(HYDROXYMETHYL)PYRIDIN-3-OL. Retrieved from [Link]

  • ScotChem. (2025, April 8). Preparing the protein and ligand for docking. Retrieved from [Link]

  • Shen, C., Wang, J., Li, Y., & Wang, R. (2021). From static to dynamic structures: Improving binding affinity prediction with graph-based deep learning. Advanced Science, 8(17), 2100557.
  • Åqvist, J., Medina, C., & Samuelsson, J. E. (1994). A new method for predicting binding affinity in computer-aided drug design. Protein Engineering, Design and Selection, 7(3), 385-391.
  • University of Naples Federico II. (n.d.). Molecular Docking Tutorial. Retrieved from [Link]

  • Weizmann Institute of Science. (2019, November 27). Binding Site Prediction and Docking. Retrieved from [Link]

  • TrendBioTech. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking. Retrieved from [Link]

  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved from [Link]

  • Lee, H., & Seok, C. (2014). GalaxySite: ligand-binding-site prediction by using molecular docking. Nucleic acids research, 42(Web Server issue), W433–W437.
  • The Pharmacist Academy. (2021, May 12). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Retrieved from [Link]

  • Bioinformatics Review. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. Retrieved from [Link]

  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?. Retrieved from [Link]

  • PubChem. (n.d.). [4-(Hydroxymethyl)-6-methyl-5-phenylmethoxypyridin-3-yl]methanol. Retrieved from [Link]

  • Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models?. Retrieved from [Link]

  • Dr. Han Lim. (2025, March 28). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 6-(4-Methoxy-2-methylphenyl)pyridin-3-ol Properties. Retrieved from [Link]

  • PubChem. (n.d.). 6-[3-(hydroxymethyl)phenyl]pyridin-2-ol hydrochloride. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol represents a critical carbon-carbon bond-forming step frequently utilized in the development of pharmaceutical intermediates and advanced materials. This application note details a highly robust, protecting-group-free Suzuki-Miyaura cross-coupling protocol. By utilizing a bidentate palladium catalyst and carefully controlling the pH during aqueous workup, this method circumvents the need for hydroxyl protection, thereby maximizing atom economy and reducing the overall synthetic step count.

Mechanistic Rationale & Experimental Design

Historically, the Suzuki-Miyaura coupling of substrates containing unprotected acidic protons (such as phenols or pyridinols) has been challenging. The acidic protons can coordinate to the palladium center, leading to catalyst inhibition, or interfere with the transmetalation step[1].

To overcome these limitations, this protocol employs a self-validating, highly optimized system:

  • Catalyst Selection: The bidentate phosphine ligand in Pd(dppf)Cl₂ is chosen because it strongly coordinates to the palladium center, preventing catalyst degradation and resisting the inhibitory effects of nitrogen-rich heterocycles[2].

  • Base Stoichiometry: A precise excess of base (3.0 equivalents of K₂CO₃) is required. The first equivalent deprotonates the acidic pyridinol, the second activates the boronic acid into the reactive boronate species, and the third maintains the alkaline environment necessary to drive the catalytic cycle[3].

  • Solvent System: A 4:1 mixture of 1,4-Dioxane and Water provides optimal solubility for both the polar organic substrates and the inorganic base, facilitating efficient biphasic transmetalation.

Reaction Scheme & Catalytic Cycle

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd 6-bromopyridin-3-ol TransMet Transmetalation Pd(II) Diaryl Complex OxAdd->TransMet Boronate Complex RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Regeneration Product 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling for unprotected pyridinols.

Materials and Reagents

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount (5 mmol scale)
6-Bromopyridin-3-olElectrophile174.001.00870 mg
(4-(Hydroxymethyl)phenyl)boronic acidNucleophile151.961.20912 mg
K₂CO₃Base138.213.002.07 g
Pd(dppf)Cl₂·CH₂Cl₂Catalyst816.640.05 (5 mol%)204 mg
1,4-Dioxane (Degassed)Solvent88.11N/A20.0 mL
Deionized Water (Degassed)Co-solvent18.02N/A5.0 mL

Experimental Workflow

Workflow Step1 1. Reagent Prep Degas Solvents Step2 2. Assembly Add Pd(dppf)Cl2 Step1->Step2 Step3 3. Reaction 90°C, 12-18 h Step2->Step3 Step4 4. Workup pH 7 Adjustment Step3->Step4 Step5 5. Purification Silica Column Step4->Step5

Caption: Experimental workflow for the protecting-group-free Suzuki-Miyaura coupling.

Step-by-Step Experimental Protocol

Step 1: Preparation and Degassing

  • To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 6-bromopyridin-3-ol (870 mg, 5.0 mmol), (4-(hydroxymethyl)phenyl)boronic acid (912 mg, 6.0 mmol), and K₂CO₃ (2.07 g, 15.0 mmol).

  • Evacuate the flask and backfill with high-purity nitrogen. Repeat this cycle three times.

  • In a separate vessel, prepare a 4:1 mixture of 1,4-Dioxane (20 mL) and Deionized Water (5 mL). Degas the solvent mixture by sparging with nitrogen for at least 30 minutes. Causality Note: Oxygen promotes the homocoupling of boronic acids and oxidizes the electron-rich phosphine ligands, which rapidly kills the catalyst[2].

Step 2: Reaction Assembly

  • Add the degassed solvent mixture to the Schlenk flask via a syringe under a positive nitrogen flow.

  • Quickly add Pd(dppf)Cl₂·CH₂Cl₂ (204 mg, 0.05 mmol) to the suspension. Seal the flask.

Step 3: Heating and Monitoring

  • Transfer the flask to a pre-heated oil bath set to 90 °C.

  • Stir vigorously (≥ 800 rpm) for 12 to 18 hours. The biphasic nature of the reaction requires high shear to ensure adequate mass transfer between the aqueous base and the organic reactants.

  • Monitor reaction completion via TLC (DCM:MeOH = 9:1) or LC-MS.

Step 4: Workup and pH Adjustment (Critical Step)

  • Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and Water (50 mL).

  • Isoelectric Point Adjustment: The target molecule is amphoteric, possessing a basic pyridine nitrogen and an acidic pyridinol hydroxyl. Under the highly basic reaction conditions (pH > 10), the product exists as a highly water-soluble potassium pyridinolate salt. Attempting direct extraction will result in near-zero recovery.

  • Carefully add 1M HCl dropwise to the aqueous layer while stirring until the pH reaches exactly ~7.0. At this isoelectric point, the compound becomes neutral and readily partitions into the organic phase.

  • Extract the neutralized aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel.

  • Elute with a gradient of Dichloromethane to Methanol (95:5 to 90:10 v/v).

  • Pool the product-containing fractions and concentrate to afford 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol as an off-white solid (Typical yield: 75–85%).

Analytical Characterization

Analytical MethodExpected Data Profile
LC-MS (ESI+) [M+H]⁺ m/z = 202.1 (Calculated for C₁₂H₁₂NO₂⁺: 202.09)
¹H NMR (400 MHz, DMSO-d₆) δ 10.05 (br s, 1H, Py-OH), 8.18 (d, J = 2.8 Hz, 1H, Py-H2), 7.85 (d, J = 8.2 Hz, 2H, Ar-H), 7.72 (d, J = 8.6 Hz, 1H, Py-H5), 7.38 (d, J = 8.2 Hz, 2H, Ar-H), 7.21 (dd, J = 8.6, 2.8 Hz, 1H, Py-H4), 5.22 (t, J = 5.6 Hz, 1H, CH₂-OH), 4.55 (d, J = 5.6 Hz, 2H, CH₂).
TLC (DCM:MeOH 9:1) Rf ≈ 0.35 (UV active at 254 nm, stains brown with KMnO₄)

Troubleshooting & Optimization

Observed IssueProbable CauseCorrective Action / Causality
Low Yield / High Starting Material Recovery Inadequate deprotonation of the pyridinol.Ensure exactly 3.0 equivalents of K₂CO₃ are used. The acidic pyridinol consumes 1.0 eq of base before the catalytic cycle can even begin[3].
High Levels of Boronic Acid Homocoupling Oxygen ingress during reaction setup.Strictly degas solvents by N₂ sparging or freeze-pump-thaw. Oxygen directly facilitates Pd-mediated homocoupling[2].
Poor Product Recovery Post-Extraction Product trapped in the aqueous layer as a salt.Verify the aqueous layer is adjusted to pH 7.0 prior to extraction. The zwitterionic nature of the product demands strict pH control for phase transfer.
Black Precipitation (Catalyst Death) Phosphine ligand oxidation or insufficient base.Use fresh Pd(dppf)Cl₂ and degassed solvents. Ensure vigorous stirring to maintain the biphasic transmetalation rate.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: nih.gov 1

  • Application Notes and Protocols for Suzuki Coupling of 3-(4-Hydroxy-phenoxy)-benzaldehyde Source: benchchem.com3

  • Suzuki-Miyaura cross-coupling: Practical Guide Source: yonedalabs.com 2

  • Reagents for Suzuki-Miyaura Cross-Coupling Reactions[Pd(dppf)Cl2.CH2Cl2, Cs2CO3] Source: tcichemicals.com

Sources

Highly Selective Biocatalytic Protocol for the Late-Stage Benzylic Hydroxylation of 6-(4-Methylphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Biologists, Medicinal Chemists, and Drug Metabolism & Pharmacokinetics (DMPK) Professionals

Executive Summary

The late-stage functionalization (LSF) of active pharmaceutical ingredients (APIs) is a critical bottleneck in the synthesis of drug metabolites. Traditional chemical oxidations of benzylic C(sp³)–H bonds often require harsh conditions, toxic transition metals, or extensive protecting-group chemistry—especially when sensitive polar moieties like pyridin-3-ol are present.

This application note details a highly selective, green, and self-validating biocatalytic protocol for the benzylic hydroxylation of 6-(4-methylphenyl)pyridin-3-ol to yield its phase I metabolite, 6-(4-(hydroxymethyl)phenyl)pyridin-3-ol . By leveraging the engineered Cytochrome P450 BM3 (CYP102A1) double mutant F87A/L188C , this protocol achieves high conversion rates under mild aqueous conditions without the need for protecting groups.

Mechanistic Rationale & Structural Causality (E-E-A-T)

Wild-type Cytochrome P450 BM3 natively hydroxylates long-chain fatty acids. The substrate 6-(4-methylphenyl)pyridin-3-ol exhibits an amphiphilic topology analogous to these native substrates: the polar pyridin-3-ol moiety acts as a hydrophilic anchor at the active site entrance, while the hydrophobic 4-methylphenyl tail extends toward the heme iron.

However, the wild-type active site is sterically restricted. By employing the F87A/L188C double mutant, the active site volume is expanded, allowing selective benzylic hydroxylation of methylarenes with high catalytic efficiency[1]. The F87A mutation removes steric bulk, allowing the para-methyl group of the substrate to achieve the optimal distance (approx. 4–5 Å) and trajectory relative to the high-valent iron-oxo species (Compound I). This precise orientation facilitates selective Hydrogen Atom Transfer (HAT) and subsequent oxygen rebound. Engineered P450 BM3 variants have demonstrated exceptional total turnover numbers (TTN > 4000) for the late-stage benzylic hydroxylation of complex pharmaceutical scaffolds[2].

Catalytic Cycle of P450 BM3

P450_Mechanism RS Resting State Fe(III) SB Substrate Bound Fe(III)-RH RS->SB + Substrate (RH) RED Reduced State Fe(II)-RH SB->RED + e- (from Reductase) OXY Oxy-P450 Fe(II)-O2-RH RED->OXY + O2 C1 Compound I Fe(IV)=O R• OXY->C1 + e-, + 2H+ - H2O PB Product Bound Fe(III)-ROH C1->PB Oxygen Rebound PB->RS - Product (ROH)

Figure 1: The Cytochrome P450 catalytic cycle demonstrating the generation of the reactive Compound I.

System Validation & Controls

To ensure this protocol acts as a self-validating system , the following controls must be run in parallel (1 mL scale) alongside the preparative batch:

  • Negative Control A (No Enzyme): Validates that autoxidation of the benzylic methyl group does not occur under aerobic, aqueous conditions.

  • Negative Control B (No NADPH System): Confirms that hydroxylation is strictly dependent on the P450 catalytic cycle and not mediated by trace transition metal contaminants in the buffer.

  • Internal Standard (IS): Addition of 4-hydroxybiphenyl (1 mM) post-quench allows for precise quantification of extraction efficiency and mass balance via HPLC-UV.

Experimental Protocol

Materials & Reagents
  • Substrate: 6-(4-methylphenyl)pyridin-3-ol (Stock: 40 mM in DMSO)

  • Biocatalyst: Purified P450 BM3 (F87A/L188C mutant), approx. 100 µM stock in 50 mM KPi buffer (pH 7.5) containing 50% glycerol.

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 8.0.

  • NADPH Regeneration System:

    • Glucose-6-phosphate (G6P)

    • NADP⁺ (Sodium salt)

    • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Quench Reagent: Ethyl Acetate (EtOAc) containing 1% Formic Acid.

Step-by-Step Methodology (10 mL Preparative Scale)

Step 1: Buffer and Cofactor Preparation In a 50 mL Erlenmeyer flask, add 9.0 mL of 100 mM KPi buffer (pH 8.0). Add G6P to a final concentration of 10 mM, and NADP⁺ to 0.5 mM. Causality: Using a regeneration system rather than stoichiometric NADPH prevents substrate-independent uncoupling (which generates reactive oxygen species that degrade the enzyme) and drastically reduces reagent costs.

Step 2: Substrate Addition Slowly add 500 µL of the 40 mM substrate stock (in DMSO) dropwise to the buffer while stirring gently. The final substrate concentration will be 2.0 mM, with a final DMSO concentration of 5% (v/v). Causality: Dropwise addition prevents localized precipitation of the hydrophobic substrate.

Step 3: Biocatalyst Initiation Add G6PDH (final concentration 2 U/mL). Finally, initiate the reaction by adding the P450 BM3 F87A/L188C enzyme to a final concentration of 1.0 µM.

Step 4: Incubation Seal the flask with a breathable membrane (e.g., AeraSeal) to allow continuous oxygen exchange. Incubate at 30 °C in an orbital shaker at 200 rpm for 16–24 hours. Causality: P450 BM3 requires molecular oxygen (


) as the terminal oxidant. A breathable membrane ensures 

is not rate-limiting.

Step 5: Quenching and Extraction Quench the reaction by adding 10 mL of EtOAc containing 1% Formic Acid. Vortex vigorously for 2 minutes, then centrifuge at 4000 × g for 10 minutes to break the protein emulsion. Extract the upper organic layer. Repeat the extraction twice more with 5 mL EtOAc.

Step 6: Purification Pool the organic layers, dry over anhydrous


, and concentrate in vacuo. Purify the crude residue via flash chromatography (Silica gel, gradient elution: Dichloromethane to 10% Methanol in Dichloromethane) to isolate the pure 6-(4-(hydroxymethyl)phenyl)pyridin-3-ol.
Workflow Visualization

Workflow S1 1. Buffer & Cofactor Prep S2 2. Substrate Addition S1->S2 S3 3. P450 BM3 Catalysis S2->S3 S4 4. Quench & Extraction S3->S4 S5 5. HPLC/Flash Purification S4->S5

Figure 2: Step-by-step experimental workflow for the biocatalytic hydroxylation.

Quantitative Data & Optimization

The table below summarizes the causality behind the chosen reaction parameters, derived from optimization studies monitored via HPLC-UV (254 nm).

Table 1: Optimization of Reaction Conditions for Substrate Hydroxylation

EntryCosolvent (v/v)Enzyme Loading (µM)NADPH SourceConversion (%)
1None1.0Regeneration System< 5%
2DMSO (2%)1.0Stoichiometric (2 mM)42%
3 DMSO (5%) 1.0 Regeneration System 94%
4MeOH (5%)1.0Regeneration System58%
5DMSO (10%)1.0Regeneration System12%

Data Interpretation: Entry 3 represents the optimized conditions. A 5% DMSO concentration is critical to fully solubilize the 2 mM substrate without inducing the denaturation of the P450 enzyme (as seen in the sharp drop in conversion at 10% DMSO, Entry 5). Methanol (Entry 4) acts as a competitive inhibitor for the active site, reducing overall yield.

Troubleshooting & Causality

  • Issue: Low Conversion & Shift in Enzyme Color (Red to Yellowish)

    • Causality: This indicates the formation of the inactive P420 species, likely due to solvent toxicity or mechanical shear stress.

    • Solution: Ensure the shaker speed does not exceed 200 rpm and verify that the DMSO concentration does not exceed 5%.

  • Issue: Type II Inhibition (Heme Ligation)

    • Causality: Free pyridines can coordinate directly to the heme iron, causing Type II inhibition. However, in 6-(4-methylphenyl)pyridin-3-ol, the bulky 4-methylphenyl group at the C6 position sterically shields the pyridine nitrogen, largely preventing direct ligation.

    • Solution: If inhibition is suspected (diagnosed by a shift in the UV-Vis Soret peak from 450 nm to 420 nm upon substrate addition), lower the initial substrate concentration to 0.5 mM and utilize a fed-batch addition strategy.

  • Issue: Over-oxidation to the Carboxylic Acid

    • Causality: The product benzylic alcohol can re-bind to the active site and undergo further oxidation to the aldehyde and eventually the carboxylic acid.

    • Solution: Limit the reaction time to 16 hours. The F87A/L188C mutant is highly selective for the initial C(sp³)–H abstraction, but prolonged exposure will drive secondary oxidations.

References

  • Benzylic hydroxylation of aromatic compounds by P450 BM3. Green Chemistry (RSC Publishing). URL:[Link]

  • Application of engineered cytochrome P450 mutants as biocatalysts for the synthesis of benzylic and aromatic metabolites of fenamic acid NSAIDs. Bioorganic & Medicinal Chemistry (PubMed). URL:[Link]

Sources

Application Note: Selective Oxidation of Pyridinyl Methanols to Carboxaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The oxidation of pyridin-x-ylmethanols (pyridyl alcohols) to their corresponding carboxaldehydes presents a unique set of chemoselective challenges distinct from standard benzyl alcohol oxidations. The basicity of the pyridine nitrogen, its ability to chelate metal catalysts, and the risk of competitive N-oxidation require a tailored approach to reagent selection.

This guide outlines three validated protocols—Activated Manganese Dioxide (


) , TEMPO/BAIB , and Parikh-Doering —that bypass these limitations. Unlike generic oxidation guides, this document focuses specifically on preventing catalyst poisoning by the pyridine nitrogen and avoiding over-oxidation to carboxylic acids.

Mechanistic Insight: The "Pyridine Problem"

When oxidizing a benzyl alcohol moiety attached to a pyridine ring, researchers face three primary failure modes:

  • Catalyst Poisoning (Lewis Basicity): The lone pair on the pyridine nitrogen (

    
     hybridized) is a potent ligand. It can coordinate irreversibly to transition metal catalysts (e.g., Pd, Ru, Cu), arresting the catalytic cycle.
    
  • N-Oxidation Competition: Electrophilic oxidants (e.g.,

    
    CPBA, peracids) or non-selective radical oxidants can attack the nitrogen, forming pyridine N-oxides rather than the desired aldehyde.
    
  • Nucleophilic Attack: The electron-deficient nature of the pyridine ring renders the aldehyde product highly susceptible to hydration (forming gem-diols) and subsequent over-oxidation to carboxylic acids, particularly in aqueous media.

Strategic Solution: Use oxidants that operate via ligand-independent mechanisms (DMP, DMSO-based) or heterogeneous surfaces (


) where steric bulk prevents N-coordination.

Reagent Selection Matrix

FeatureActivated

TEMPO / BAIB Parikh-Doering Dess-Martin (DMP)
Mechanism Heterogeneous SurfaceRadical (Anelli-Montanari)Activated DMSOHypervalent Iodine
Selectivity Excellent (Benzylic only)Good (1° vs 2°)ExcellentExcellent
Pyridine Compatible? High (No chelation)High (Metal-free)High (Uses Py base)High (Mild)
Scalability Low (High mass loading)High (Catalytic)High (Industrial)Low/Med (Cost)
Key Downside Variable reagent activityReagent cost (BAIB)Sulfur smell/wasteAcetic acid byproduct
Best For: Small scale, robust substratesGreen chemistry, scale-upLarge scale, sensitiveAcid-sensitive, chiral

Decision Framework

ReagentSelection Figure 1: Reagent Selection Logic for Pyridine Derivatives Start Substrate: Pyridinyl Methanol Scale Reaction Scale? Start->Scale Solubility Soluble in DCM/EtOAc? Scale->Solubility < 5g (Lab Scale) Parikh Protocol C: Parikh-Doering (Scalable, DMSO-based) Scale->Parikh > 10g (Process Scale) AcidSens Acid Sensitive Moiety? Solubility->AcidSens No / Poor MnO2 Protocol A: Activated MnO2 (Heterogeneous, Simple Workup) Solubility->MnO2 Yes TEMPO Protocol B: TEMPO / BAIB (Catalytic, Metal-Free) AcidSens->TEMPO No (Robust) DMP Alternative: Dess-Martin (Fast, Expensive) AcidSens->DMP Yes (Labile Groups)

Detailed Experimental Protocols

Protocol A: Activated Manganese Dioxide ( )

The "Gold Standard" for small-scale pyridine oxidation. The heterogeneous nature prevents the pyridine nitrogen from poisoning the oxidant.

Mechanism: The reaction occurs on the surface of the solid. The benzylic alcohol absorbs, transfers electrons to the Mn(IV) lattice, and desorbs as the aldehyde. Critical Success Factor: The "activation" of


. Commercial "precipitated" 

is often inactive.
Materials
  • Substrate: Pyridin-x-ylmethanol (1.0 equiv)

  • Reagent: Activated

    
     (10.0 – 20.0 equiv by mass) [1]
    
  • Solvent: Dichloromethane (DCM) or Chloroform (anhydrous preferred)

  • Additives: Celite (for filtration)

Step-by-Step Methodology
  • Activation (If required): If using older stock, heat

    
     in an oven at 110°C for 12–24 hours prior to use. This removes occluded water that blocks active sites.
    
  • Setup: In a round-bottom flask equipped with a vigorous magnetic stir bar, dissolve the pyridine alcohol in DCM (0.1 M concentration).

  • Addition: Add Activated

    
     (10 equiv by weight relative to substrate).
    
    • Note: A large excess is required because the reaction is surface-area dependent.

  • Reaction: Stir vigorously at reflux (40°C) or room temperature.

    • Monitoring: Check TLC every hour. Pyridine aldehydes are often UV active and stain with Dragendorff’s reagent or

      
      .
      
  • Workup:

    • Prepare a fritted funnel with a pad of Celite (approx. 2 cm).

    • Filter the black suspension through the Celite pad.

    • Rinse the filter cake thoroughly with DCM (the aldehyde can adhere to the manganese surface).

  • Isolation: Concentrate the filtrate under reduced pressure.

    • Purity Check: Usually yields >90% pure aldehyde requiring no chromatography.

Protocol B: TEMPO / BAIB (Metal-Free)

The "Green" Alternative. Uses a hypervalent iodine species to regenerate the nitroxyl radical, avoiding the copper catalysts used in Stahl-type oxidations which are susceptible to pyridine inhibition.

Mechanism: TEMPO oxidizes the alcohol to the aldehyde and is reduced to the hydroxylamine. BAIB (Bis-acetoxyiodobenzene) re-oxidizes the hydroxylamine back to the nitrosonium ion (active species).

Materials
  • Substrate: Pyridin-x-ylmethanol (1.0 equiv)

  • Catalyst: TEMPO (0.1 equiv / 10 mol%)

  • Co-oxidant: BAIB (1.1 equiv) [2]

  • Solvent: DCM or Acetonitrile (

    
    )
    
Step-by-Step Methodology
  • Setup: Dissolve the pyridine alcohol (1.0 equiv) and TEMPO (0.1 equiv) in DCM (0.2 M) at Room Temperature (RT).

  • Addition: Add BAIB (1.1 equiv) in one portion.

    • Observation: The solution often turns orange/red (color of the TEMPO radical).

  • Reaction: Stir at RT. Reaction is typically fast (1–4 hours).

  • Quench: Add saturated aqueous

    
     (sodium thiosulfate) to destroy excess iodine species.
    
  • Extraction: Separate layers. Extract aqueous layer with DCM (2x).

  • Purification: Wash combined organics with saturated

    
     (to remove acetic acid byproduct from BAIB) and brine. Dry over 
    
    
    
    and concentrate.
Protocol C: Parikh-Doering Oxidation

The Scalable Solution. Avoids the cryogenic temperatures (-78°C) of Swern oxidation while maintaining high selectivity.

Mechanism: Uses Sulfur Trioxide Pyridine complex (


) to activate DMSO.[1] The pyridine moiety in the reagent makes it inherently compatible with pyridine substrates.
Materials
  • Substrate: Pyridin-x-ylmethanol (1.0 equiv)

  • Reagent:

    
     complex (3.0 equiv)
    
  • Solvent: DMSO (anhydrous) / TEA (Triethylamine) mixture

  • Base: Triethylamine (5.0 equiv)

Step-by-Step Methodology
  • Setup: Dissolve substrate (1.0 equiv) in anhydrous DMSO (0.5 M) and

    
     (5.0 equiv). Cool the mixture to 0°C (ice bath).
    
    • Why: Cooling controls the exotherm upon reagent addition.

  • Addition: Add

    
     (3.0 equiv) portion-wise over 15 minutes.
    
    • Note: Ensure the

      
       is fresh (white solid, not yellow/clumped).
      
  • Reaction: Allow to warm to RT and stir for 1–3 hours.

  • Quench: Pour the mixture into ice-cold water.

    • Caution: Exothermic.

  • Workup: Extract with Ethyl Acetate or DCM.

    • Critical Step: Wash the organic layer extensively with water (3x) to remove DMSO.

    • pH Control: If the product is acid-sensitive, ensure the aqueous wash is neutral/basic.

Troubleshooting & Self-Validation

IssueDiagnosticCorrective Action
No Reaction (

)
TLC shows only starting material after 4h.Reagent is "dead." Add fresh activated

or switch to DMP. Ensure solvent is anhydrous.
Over-oxidation (Acid formed) Spot on baseline of TLC; low pH of aqueous workup.Eliminate water from the system (flame dry glassware). Pyridine aldehydes hydrate easily; hydrated forms oxidize faster.
N-Oxidation (N-Oxide formed) Product is more polar than aldehyde but less than acid. Mass Spec shows M+16.STOP using peracids (

CPBA) or

. Switch to Protocol B (TEMPO) or C (Parikh-Doering).
Low Yield (Volatile Aldehyde) Product lost during rotary evaporation.Pyridine carboxaldehydes can be volatile. Do not evaporate to dryness under high vacuum. Keep bath temp < 30°C.

Workflow Visualization

Workflow Figure 2: General Oxidation Workflow Input Pyridine Alcohol + Solvent Reagent Add Oxidant (MnO2 / TEMPO / SO3.Py) Input->Reagent Monitor TLC / LCMS Check (Aldehyde Peak?) Reagent->Monitor Monitor->Reagent Incomplete Quench Quench/Filter (Remove Oxidant) Monitor->Quench Complete Wash Aq. Wash (Remove DMSO/AcOH) Quench->Wash Final Pure Aldehyde Wash->Final

References

  • Cahiez, G., et al. (2010). Manganese Dioxide in Organic Synthesis.[2][3][4][5][6] Encyclopedia of Reagents for Organic Synthesis. Link

  • De Luca, L., et al. (2003). A Very Mild and Chemoselective Oxidation of Alcohols to Carbonyl Compounds.[7] Organic Letters, 5(22), 4179–4181. Link

  • Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media. Link

  • Parikh, J. R., & Doering, W. V. E. (1967). Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide. Journal of the American Chemical Society, 89(21), 5505–5507. Link

  • Hoover, J. M., & Stahl, S. S. (2011). Highly selective copper-catalyzed oxidation of primary alcohols to aldehydes using ambient air. Journal of the American Chemical Society, 133(42), 16901-16910. (Note: Discusses limitations with chelating substrates). Link

Sources

Procedure for O-alkylation of 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective O-Alkylation of 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol

Introduction & Mechanistic Rationale

The functionalization of bifunctional molecules containing both phenolic-like and aliphatic hydroxyl groups presents a classic challenge in synthetic chemoselectivity. In the case of 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol, the molecule possesses a pyridin-3-ol moiety (a heteroaromatic phenol equivalent) and a benzylic hydroxymethyl group.

To achieve exclusive O-alkylation at the pyridin-3-ol oxygen without perturbing the aliphatic alcohol, the reaction must be placed under strict thermodynamic control. This is accomplished by exploiting the significant difference in acidity between the two hydroxyl groups[1]. The pyridin-3-ol proton is highly acidic due to the resonance stabilization of the resulting pyridinolate anion across the heteroaromatic ring. In contrast, the aliphatic benzylic alcohol lacks this stabilization and is significantly less acidic.

By selecting a mild inorganic base such as Potassium Carbonate (K₂CO₃), we can selectively deprotonate the pyridinol while leaving the aliphatic alcohol intact[2]. The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) further enhances the nucleophilicity of the naked pyridinolate anion by heavily solvating the potassium cation, thereby accelerating the subsequent Sₙ2 substitution with an alkyl halide[3].

Quantitative Data & Reaction Parameters

The success of this protocol relies on the precise alignment of pKa values and solvent effects. Table 1 summarizes the critical physicochemical parameters dictating the chemoselectivity of this workflow.

Table 1: Physicochemical Parameters for Chemoselective O-Alkylation

ParameterValue / SelectionMechanistic Rationale
Pyridin-3-ol pKa ~8.75Highly acidic relative to aliphatic alcohols due to aromatic resonance stabilization[1].
Aliphatic OH pKa ~15.0Poorly acidic; requires a strong base (e.g., NaH, KOtBu) for deprotonation.
Base (K₂CO₃) pKa ~10.3 (HCO₃⁻)The conjugate acid is strong enough to deprotonate the pyridinol, but too weak to deprotonate the aliphatic OH[2].
Solvent DMF (Polar Aprotic)Solvates the K⁺ cation, leaving the pyridinolate anion highly nucleophilic for the Sₙ2 reaction[3].
Electrophile Alkyl Halide (1.1 eq)Slight excess ensures full conversion while preventing background N-alkylation (Menschutkin reaction)[4].

Workflow Visualization

The following diagram illustrates the logical progression and thermodynamic gating of the chemoselective alkylation process.

ChemoselectiveAlkylation Substrate 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol (Substrate) Base Addition of K2CO3 (Mild Base, pKa ~10.3) Substrate->Base Pyridinol Pyridin-3-ol OH (pKa ~8.75) Base->Pyridinol Thermodynamically Favored Aliphatic Aliphatic OH (pKa ~15.0) Base->Aliphatic Thermodynamically Unfavored Deprotonation Selective Deprotonation (Pyridinolate Anion) Pyridinol->Deprotonation NoReaction Remains Protonated (No Reaction) Aliphatic->NoReaction Electrophile Addition of Alkyl Halide in DMF Deprotonation->Electrophile Product Chemoselective O-Alkylated Product Electrophile->Product

Figure 1: Chemoselective O-alkylation workflow governed by pKa differentials.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Each step includes specific analytical checkpoints to ensure the integrity of the reaction before proceeding.

Step 1: Reaction Setup and Substrate Activation

  • Equip a flame-dried 50 mL round-bottom flask with a magnetic stir bar and a rubber septum. Maintain an inert atmosphere using a nitrogen or argon balloon if using moisture-sensitive electrophiles.

  • Add 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol (1.0 mmol, 1.0 equiv) to the flask.

  • Dissolve the substrate in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Add finely powdered, anhydrous Potassium Carbonate (K₂CO₃, 1.5 mmol, 1.5 equiv) in one portion.

    • Causality Insight: K₂CO₃ is strictly chosen over stronger bases like Sodium Hydride (NaH). NaH would indiscriminately deprotonate both hydroxyl groups, leading to complex mixtures of mono- and di-alkylated products[2].

  • Stir the suspension vigorously at room temperature (20–25 °C) for 30 minutes.

    • Validation Checkpoint: The solution will typically exhibit a slight color change (darkening or yellowing), indicating the successful formation of the highly conjugated pyridinolate anion.

Step 2: Electrophilic Addition 6. Via syringe, add the chosen Alkyl Halide (e.g., Iodomethane, Benzyl Bromide, or Alkyl Iodide; 1.1 mmol, 1.1 equiv) dropwise over 2 minutes.

  • Causality Insight: The stoichiometry is strictly limited to 1.1 equivalents. A large excess of the electrophile increases the risk of competitive N-alkylation at the pyridine nitrogen (forming an unwanted pyridinium salt)[4].

Step 3: Reaction Execution and Monitoring 7. Stir the reaction mixture at room temperature. (Note: If using less reactive alkyl chlorides, gentle heating to 50–60 °C may be required). 8. Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a 50% Ethyl Acetate in Hexanes eluent system, or via LC-MS.

  • Validation Checkpoint: The reaction is complete when the starting material spot is fully consumed (typically 2–4 hours). The product spot will generally be less polar (higher Rf) than the starting material due to the masking of the highly polar pyridinol OH.

Step 4: Quenching and Workup 9. Once complete, quench the reaction by adding 15 mL of distilled water. 10. Extract the aqueous mixture with Ethyl Acetate (3 × 15 mL). 11. Combine the organic layers and wash sequentially with a 5% aqueous Lithium Chloride (LiCl) solution (3 × 15 mL), followed by brine (15 mL).

  • Causality Insight: DMF has a high boiling point and is highly miscible with organic solvents. Washing with aqueous LiCl alters the partition coefficient, effectively stripping residual DMF from the organic layer and preventing it from interfering with subsequent purification and NMR analysis.
  • Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 5: Purification and Analytical Validation 13. Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient of Hexanes to Ethyl Acetate. 14. Isolate the product fractions and remove the solvent in vacuo. 15. Final Validation (¹H NMR): To confirm absolute chemoselectivity, analyze the product via ¹H NMR (in DMSO-d₆ or CDCl₃).

  • The benzylic CH₂ protons (typically a singlet or doublet around 4.5–4.6 ppm) and the aliphatic OH proton (if visible, ~5.2 ppm in DMSO-d₆) must remain intact.
  • The broad phenolic OH proton (~9.8 ppm) must be absent.
  • New signals corresponding to the introduced alkyl group (e.g., an O-CH₃ singlet at ~3.8 ppm) must be present and integrate correctly relative to the aromatic protons.

References

1.[1] Williams, R. "pKa Data Compiled by R. Williams." Organic Chemistry Data. URL:[Link] 2.[2] Sonawane, R. B., et al. "Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols." Synthesis, Thieme. URL:[Link] 3.[3] "Electrophilic Alkylation of Arenes." Wiley-VCH. URL:[Link] 4.[4] "Pyridine." Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

Preparation of 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol from 2-bromo-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol

Abstract & Scope

This application note details the optimized protocol for the synthesis of 6-(4-(hydroxymethyl)phenyl)pyridin-3-ol via a Suzuki-Miyaura cross-coupling reaction. The target scaffold is a privileged motif in kinase inhibitors (e.g., p38 MAP kinase) and PROTAC linker systems, where the phenolic hydroxyl serves as a handle for further functionalization and the benzylic alcohol provides a vector for solubility or hydrogen bonding.

While many protocols suggest protecting the phenolic moiety prior to coupling, this guide presents a direct coupling strategy using a high-turnover catalyst system (Pd(dppf)Cl₂), minimizing step count and maximizing atom economy. A secondary "Protection-First" strategy is discussed for scale-up scenarios requiring rigorous purification.[1]

Strategic Analysis

Retrosynthetic Logic

The transformation relies on the formation of a C(sp²)–C(sp²) bond between an electron-deficient heteroaryl halide and an electron-rich aryl boronic acid.[1]

  • Electrophile: 2-Bromo-5-hydroxypyridine (also known as 6-bromopyridin-3-ol).[1] The hydroxyl group at C5 is electron-donating; under basic coupling conditions, it exists as a phenoxide, further increasing electron density on the pyridine ring. This theoretically deactivates the C-Br bond toward oxidative addition.[1]

  • Nucleophile: 4-(Hydroxymethyl)phenylboronic acid.[1] The benzylic alcohol is compatible with mild bases (carbonate/phosphate) and does not require protection.

Catalyst & Ligand Selection
  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is selected over Pd(PPh₃)₄. The bidentate dppf ligand creates a large bite angle, facilitating the reductive elimination step, which is crucial for sterically or electronically challenging substrates. Furthermore, Pd(dppf)Cl₂ is robust against air and moisture compared to Pd(0) sources.

  • Base: Potassium Carbonate (K₂CO₃) is preferred.[1][2] It provides sufficient basicity to activate the boronic acid (forming the boronate species) without promoting competitive Cannizzaro reactions on the benzylic alcohol.

Reaction Scheme

ReactionScheme SM1 2-Bromo-5-hydroxypyridine (Electrophile) Conditions Pd(dppf)Cl₂ (5 mol%) K₂CO₃ (3.0 eq) 1,4-Dioxane/H₂O (4:1) 90°C, 12h SM1->Conditions SM2 4-(Hydroxymethyl)phenylboronic acid (Nucleophile) SM2->Conditions Product 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol (Target) Conditions->Product Suzuki-Miyaura Cross-Coupling

Figure 1: Reaction scheme illustrating the convergent synthesis of the biaryl scaffold.

Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3]Amount (Example)Role
2-Bromo-5-hydroxypyridine 174.001.0500 mg (2.87 mmol)Starting Material
4-(Hydroxymethyl)phenylboronic acid 151.961.2524 mg (3.45 mmol)Coupling Partner
Pd(dppf)Cl₂[1] · CH₂Cl₂ 816.640.05117 mg (0.14 mmol)Catalyst
Potassium Carbonate (K₂CO₃) 138.213.01.19 g (8.61 mmol)Base
1,4-Dioxane --12 mLSolvent
Water (Degassed) --3 mLCo-solvent
Step-by-Step Procedure

Step 1: Reaction Assembly

  • Glassware Prep: Oven-dry a 50 mL round-bottom flask or a microwave vial equipped with a magnetic stir bar.

  • Charging Solids: Add 2-bromo-5-hydroxypyridine (500 mg), 4-(hydroxymethyl)phenylboronic acid (524 mg), and K₂CO₃ (1.19 g) to the flask.

  • Inerting: Cap the flask with a rubber septum. Evacuate under high vacuum and backfill with Nitrogen (or Argon) three times.[1] Critical: This removes oxygen that can oxidize the Pd catalyst and promote homocoupling of the boronic acid.

Step 2: Solvent Addition & Catalyst [1]

  • Solvent Prep: In a separate vial, sparge the 1,4-Dioxane/Water mixture (4:1 ratio) with Nitrogen for 10 minutes.

  • Addition: Syringe the degassed solvent (15 mL total) into the reaction flask.

  • Catalyst Addition: Briefly remove the septum (under a positive stream of N₂) and quickly add the Pd(dppf)Cl₂ complex. Reseal immediately.

    • Note: The solution typically turns a dark orange/red color upon catalyst addition.[1]

Step 3: Reaction

  • Heating: Place the flask in a pre-heated oil bath at 90 °C .

  • Monitoring: Stir vigorously for 4–12 hours. Monitor conversion by LC-MS or TLC (Eluent: 10% MeOH in DCM).

    • Endpoint: Disappearance of the bromide (SM1). The product is more polar than the starting bromide.

Step 4: Workup

  • Cooling: Allow the mixture to cool to room temperature.

  • Quench: Dilute with Ethyl Acetate (30 mL) and Water (15 mL).

  • pH Adjustment: Carefully adjust the pH of the aqueous layer to ~6–7 using 1M HCl. Note: The product is amphoteric. If the pH is too high (>10), the phenoxide stays in water. If too low (<3), the pyridine protonates and stays in water.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Drying: Combine organic layers, wash with Brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purification & Characterization

Purification Strategy

The crude residue is typically a brown solid.[1]

  • Method: Flash Column Chromatography (Silica Gel).[1]

  • Eluent System: Dichloromethane (DCM) : Methanol (MeOH).[1]

  • Gradient: Start at 100% DCM, ramp to 95:5 DCM:MeOH, then 90:10 DCM:MeOH.

  • TLC Visualization: UV (254 nm).[1] The product will likely streak slightly due to the phenolic OH and pyridine nitrogen; adding 1% Triethylamine to the eluent can reduce streaking.

Expected Analytical Data
  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       ~10.0 ppm (s, 1H, Phenolic -OH).
      
    • 
       ~8.2 ppm (d, 1H, Pyridine H-2).
      
    • 
       ~7.8 ppm (d, 2H, Phenyl H-2'/6').
      
    • 
       ~7.7 ppm (d, 1H, Pyridine H-5).
      
    • 
       ~7.3 ppm (d, 2H, Phenyl H-3'/5').
      
    • 
       ~7.2 ppm (dd, 1H, Pyridine H-4).
      
    • 
       ~5.2 ppm (t, 1H, Benzylic -OH).
      
    • 
       ~4.5 ppm (d, 2H, -CH₂-).
      
  • MS (ESI+): Calculated for C₁₂H₁₁NO₂ [M+H]⁺: 202.08. Found: 202.1.

Troubleshooting & Optimization

Troubleshooting Issue Low Yield / Incomplete Conversion Check1 Is the catalyst turning black immediately? Issue->Check1 Check2 Is Protodeboronation occurring? (Benzene formation) Issue->Check2 Check3 Is Product stuck in Aqueous layer? Issue->Check3 Sol1 O₂ Leak. Improve degassing. Switch to SPhos Pd G3. Check1->Sol1 Yes Sol2 Lower Temp to 70°C. Increase Boronic Acid to 1.5 eq. Check2->Sol2 Yes Sol3 Check pH during extraction. Ideally pH 6-7 (Isoelectric point). Check3->Sol3 Yes

Figure 2: Troubleshooting logic for common Suzuki coupling failure modes.

Alternative Route: Protection Strategy

If the direct coupling yields <40% due to catalyst poisoning by the free phenol, employ the O-Benzyl Protection route:

  • Protection: React 2-bromo-5-hydroxypyridine with Benzyl bromide (BnBr) and K₂CO₃ in DMF (RT, 2h) to form 2-bromo-5-(benzyloxy)pyridine .

  • Coupling: Perform the Suzuki coupling as described above. The O-Bn group prevents phenoxide formation, significantly accelerating the reaction.

  • Deprotection: Remove the benzyl group via hydrogenolysis (H₂, Pd/C) or acid hydrolysis (HBr/AcOH) to yield the target.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][4] Chemical Reviews, 1995 , 95(7), 2457–2483. Link

  • Li, J. J. "Suzuki-Miyaura Coupling."[1] In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications, Springer, 2009 , 531-532.

  • Molander, G. A.; Biolatto, B. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates."[1] Journal of Organic Chemistry, 2003 , 68(11), 4302–4314.[4] Link

  • BenchChem. "Application Notes and Protocols for Suzuki Coupling Reaction with 2-Bromo-4-fluoro-5-methylpyridine." BenchChem Application Library, 2025 .[1][5] Link

  • Littke, A. F.; Dai, C.; Fu, G. C. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions." Journal of the American Chemical Society, 2000 , 122(17), 4020–4028. Link

Sources

Application Note: 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol in Fragment-Based Drug Design (FBDD)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fragment-Based Drug Design (FBDD) has revolutionized the discovery of novel small-molecule therapeutics by screening low-molecular-weight compounds that bind weakly but highly efficiently to target proteins. Unlike traditional high-throughput screening (HTS), FBDD relies on the optimization of these "fragments" through structure-guided medicinal chemistry [1].

6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol (CAS: 1255634-42-4) is a highly privileged biaryl fragment scaffold. Comprising a pyridine ring and a phenyl ring, it offers a rigid, planar architecture decorated with dual, spatially distinct hydrogen-bonding vectors (a phenolic-type hydroxyl and a benzylic hydroxymethyl group). This application note details the physicochemical rationale for selecting this fragment, outlines self-validating biophysical screening protocols using Surface Plasmon Resonance (SPR), and provides strategic pathways for its subsequent structural evolution.

Physicochemical Profiling & "Rule of Three" Compliance

The foundation of FBDD rests on Astex's "Rule of Three" (Ro3), which dictates that ideal fragments should have a molecular weight ≤ 300 Da, cLogP ≤ 3, and no more than 3 hydrogen bond donors or acceptors [2]. These constraints ensure that the fragment possesses high ligand efficiency (LE) and leaves ample physicochemical "space" for subsequent molecular growing without violating Lipinski’s Rule of Five.

As summarized in Table 1, 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol perfectly aligns with Ro3 criteria, making it an optimal starting point for probing deep, hydrophobic binding pockets flanked by polar residues (such as kinase hinge regions or protein-protein interaction interfaces).

Table 1: Physicochemical Properties vs. FBDD "Rule of Three"

Property6-(4-(Hydroxymethyl)phenyl)pyridin-3-olAstex "Rule of Three" LimitStatus
Molecular Weight (Da) 201.22≤ 300Compliant
Hydrogen Bond Donors 2 (-OH, -CH₂OH)≤ 3Compliant
Hydrogen Bond Acceptors 3 (Pyridine-N, 2x Oxygen)≤ 3Compliant
Calculated LogP (cLogP) ~1.8≤ 3Compliant
Rotatable Bonds 2≤ 3Compliant
Polar Surface Area (PSA) 53.4 Ų≤ 60Compliant

Strategic Utility in Fragment Evolution

The true value of 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol lies in its synthetic tractability. Once a biophysical hit is confirmed, the fragment must be "grown" or "linked" to increase binding affinity [3].

  • The Pyridine-3-ol Vector: The nitrogen and adjacent hydroxyl group can act as a bidentate hydrogen-bonding motif, frequently utilized to anchor fragments into the hinge region of kinases.

  • The Hydroxymethyl Vector: The para-substituted -CH₂OH group serves as a highly versatile synthetic handle. It can be oxidized to an aldehyde for reductive amination, converted into a carboxylic acid for amide coupling, or transformed into a leaving group (e.g., mesylate/halide) to facilitate etherification. This allows medicinal chemists to rapidly synthesize a library of analogs exploring adjacent solvent-exposed channels.

FBDD_Workflow Start Fragment Library (Ro3 Compliant) SPR Primary Screen: SPR (Affinity & Kinetics) Start->SPR 100-500 µM NMR Orthogonal Validation: NMR (STD/WaterLOGSY) SPR->NMR Hit Triage Xray Structural Elucidation: X-ray Crystallography NMR->Xray Validated Hits Evolve Fragment Evolution (Growing/Linking via -CH2OH) Xray->Evolve Structural Vectors Lead Lead Compound (High Affinity) Evolve->Lead Iterative Optimization

Figure 1: Standard FBDD workflow transitioning from primary biophysical screening to structure-guided fragment evolution.

Experimental Protocols: A Self-Validating System

Because fragments bind with low affinity (


 typically in the 10 µM to 5 mM range), assays must be exceptionally sensitive and rigorously controlled to eliminate false positives. Surface Plasmon Resonance (SPR) is the gold standard for primary fragment screening due to its label-free, real-time kinetic monitoring capabilities [4].
Protocol 1: High-Throughput SPR Fragment Screening

Causality & Rationale: Fragments generate very low response units (RU) due to their small mass. To achieve a detectable maximum response (


 of 10–20 RU), the target protein must be immobilized at a very high density. Furthermore, fragments require high concentrations (e.g., 500 µM) to saturate the binding site, necessitating the use of up to 5% DMSO to maintain solubility. Because DMSO has a massive refractive index, even a 0.1% mismatch between the running buffer and the sample will produce a bulk shift that masks the true binding signal. A rigorous DMSO calibration curve is therefore a non-negotiable requirement [5].

Step-by-Step Methodology:

  • Sensor Surface Preparation (High-Density Immobilization):

    • Equilibrate a CM5 sensor chip in standard running buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20).

    • Activate flow cells (FC1 as reference, FC2 as active) using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the target protein (diluted in 10 mM Sodium Acetate, pH 4.5–5.5 based on protein pI) over FC2 until an immobilization level of 5,000–8,000 RU is achieved.

    • Block both FC1 and FC2 with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.

  • Buffer Preparation & DMSO Matching:

    • Prepare the SPR running buffer supplemented with exactly 5.0% (v/v) DMSO. Degas thoroughly.

    • Prepare the fragment library (including 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol) by diluting 10 mM DMSO stock solutions into the running buffer to a final concentration of 500 µM (ensuring the final DMSO concentration is exactly 5.0%).

  • DMSO Solvent Calibration Curve:

    • Prepare a series of 8 buffer solutions with DMSO concentrations ranging from 4.5% to 5.5%.

    • Inject these solutions over both FC1 and FC2 to generate a calibration curve. The SPR software will use this to correct for bulk refractive index mismatches during sample injection.

  • Fragment Injection & Screening:

    • Inject 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol at 500 µM over FC1 and FC2 at a high flow rate (30–50 µL/min) to minimize mass transport limitations.

    • Contact time: 30–60 seconds. Dissociation time: 60 seconds (fragments typically exhibit fast on/fast off kinetics, resulting in "square" sensorgrams).

  • Data Processing (Double Referencing):

    • Subtract the signal of the reference channel (FC1) from the active channel (FC2).

    • Subtract the signal of a blank buffer injection (0 µM fragment, 5.0% DMSO) from the fragment injection.

    • Apply the DMSO solvent correction. A true hit will display a concentration-dependent, square-wave binding profile without baseline drift.

SPR_Logic Prep Target Immobilization (CM5 Chip, Amine Coupling) Calib DMSO Calibration Curve (Solvent Correction) Prep->Calib Screen Fragment Injection (Single Conc. Screen) Calib->Screen 5% DMSO matched Clean Data Processing (Double Referencing) Screen->Clean Fast on/off kinetics Dose Dose-Response (KD Determination) Clean->Dose Active Hits (>10 RU)

Figure 2: Logical cascade for SPR-based fragment screening, emphasizing the critical role of DMSO calibration and double referencing.

Protocol 2: Orthogonal Validation via X-Ray Crystallography Soaking

Once 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol is confirmed as a binder via SPR, structural elucidation is required to identify its exact binding pose and growth vectors.

  • Crystal Growth & Harvesting: Grow apo-crystals of the target protein using sitting-drop or hanging-drop vapor diffusion. Transfer a single robust crystal into a soaking drop containing the mother liquor.

  • Fragment Soaking: Add 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol to the soaking drop to a final concentration of 10–50 mM (using up to 10% DMSO if the crystal tolerates it). Soak for 2 to 24 hours. Rationale: High concentrations are required to drive the low-affinity fragment into the binding site.

  • Cryoprotection & Data Collection: Briefly transfer the crystal to a cryoprotectant solution (mother liquor + 20% glycerol or PEG) supplemented with the fragment, then flash-freeze in liquid nitrogen. Collect diffraction data and calculate

    
     difference electron density maps to locate the biaryl scaffold.
    

Conclusion

The application of 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol in FBDD exemplifies the power of minimalist chemical design. By adhering strictly to the Rule of Three, this biaryl fragment ensures high ligand efficiency. When coupled with rigorous, self-validating biophysical screening protocols like DMSO-corrected SPR, researchers can confidently identify weak binding events. The strategic placement of the hydroxymethyl group subsequently provides a direct chemical vector for transitioning this low-affinity fragment into a high-affinity, selective lead compound.

References

  • Hajduk, P. J., & Greer, J. (2007). A decade of fragment-based drug design: strategic advances and lessons learned. Nature Reviews Drug Discovery, 6(3), 211-219. Available at: [Link]

  • Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'rule of three' for fragment-based lead discovery?. Drug Discovery Today, 8(19), 876-877. Available at:[Link]

  • Bian, Y., & Xie, X. Q. (2018). Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications. The AAPS Journal, 20(3), 59. Available at:[Link]

  • Perspicace, S., Banner, D., Benz, J., Müller, F., Schlatter, D., & Huber, W. (2009). Fragment-based screening using surface plasmon resonance technology. Journal of Biomolecular Screening, 14(4), 337-349. Available at:[Link]

  • Giannetti, A. M. (2011). From experimental design to validated hits: a comprehensive walk-through of fragment lead identification using surface plasmon resonance. Methods in Enzymology, 493, 169-218. Available at:[Link]

Application Note: A Systematic Approach to Solubilizing 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol for Robust and Reliable Bioassay Results

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The accuracy and reproducibility of in vitro bioassays are fundamentally dependent on the effective solubilization of the test compound. Poor solubility can lead to a host of issues, including underestimated potency, inaccurate structure-activity relationships (SAR), and misleading toxicity data, ultimately increasing the costs and timelines of drug discovery projects.[1][2] The compound 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol presents a common challenge for researchers. Its structure, which incorporates both polar hydrogen-bonding groups (phenolic and benzylic alcohols) and a relatively non-polar bi-aryl core, suggests limited aqueous solubility. This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to develop and validate a suitable solvent system for this and structurally similar molecules, ensuring the integrity of downstream biological data.

Part 1: Understanding the Physicochemical Landscape

The molecular structure of 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol dictates its solubility behavior. It contains:

  • A Phenolic Hydroxyl (-OH) Group: This group is weakly acidic and can act as a hydrogen bond donor and acceptor. Its ionization state is pH-dependent, which can be leveraged to improve solubility in certain buffer systems.

  • A Pyridine Ring: The nitrogen atom in the pyridine ring is weakly basic and can be protonated at low pH.

  • A Benzylic Alcohol (-CH₂OH): A polar group that can participate in hydrogen bonding.

  • Two Aromatic Rings: These contribute to the molecule's hydrophobicity and can lead to precipitation in aqueous solutions.

This combination of polar and non-polar features makes pure aqueous buffers a poor choice for a primary solvent. A systematic approach, starting with a powerful organic solvent and carefully titrating into aqueous media, is required.

Part 2: The Primary Solvent of Choice: Dimethyl Sulfoxide (DMSO)

For initial solubility screening and the creation of high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the industry-standard starting point.[3][4] It is a highly polar, aprotic organic solvent with an exceptional ability to dissolve a wide range of compounds.[5] Its miscibility with water and most other organic liquids makes it highly versatile for preparing solutions for bioassays.[5]

Protocol 1: Preparation of a High-Concentration Master Stock in DMSO

This protocol describes the standardized procedure for dissolving a compound in 100% DMSO to create a master stock solution, typically at a concentration of 10-30 mM.

Materials:

  • 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol powder

  • Anhydrous, molecular biology grade DMSO (≥99.9%)[5]

  • Sterile, low-adhesion microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Calibrated positive displacement pipette

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Weigh the Compound: Accurately weigh the desired mass of the compound into a sterile tube. Perform this in a fume hood or on a balance with appropriate containment.

  • Add DMSO: Using a calibrated pipette, add the calculated volume of 100% DMSO to achieve the target concentration (e.g., for a 10 mM stock of a compound with MW=215.23 g/mol , add 46.46 µL of DMSO per 1 mg of compound).

  • Initial Dissolution: Tightly cap the tube and vortex gently for 1-2 minutes.[3] Visually inspect for any remaining solid particles.

  • Assisted Dissolution (If Necessary): If the compound does not fully dissolve, employ the following methods sequentially:

    • Sonication: Place the tube in a bath sonicator for 5-10 minutes.[3] The ultrasonic energy helps break apart compound aggregates.

    • Gentle Warming: Place the tube in a 37°C water bath for 10-15 minutes.[3][6] Caution: Do not overheat, as this may degrade the compound.

  • Final Inspection: Once a clear solution is obtained, briefly centrifuge the tube to collect all liquid at the bottom.

  • Storage: Aliquot the master stock into single-use volumes in tightly sealed tubes to minimize freeze-thaw cycles and absorption of atmospheric water.[3] Store at -20°C or -80°C for long-term stability.

Part 3: Overcoming Common Hurdles: Precipitation and Assay Interference

A compound successfully dissolved in 100% DMSO can still precipitate when diluted into the aqueous environment of the bioassay.[3] Furthermore, high concentrations of DMSO can be toxic to cells or interfere with assay components.[7][8][9] Most cell-based assays can tolerate a final DMSO concentration of ≤0.5%, while some biochemical assays may tolerate up to 1%.[3][7] This necessitates careful planning of the dilution scheme.

The following decision tree provides a logical workflow for troubleshooting solubility and compatibility issues.

G start Start: Solubilize Compound stock_prep Prepare 10 mM Stock in 100% DMSO start->stock_prep dissolved_check Is it fully dissolved? stock_prep->dissolved_check assist_sol Apply Sonication / Gentle Warming dissolved_check->assist_sol No dilute_assay Dilute to Final Assay Conc. in Aqueous Buffer dissolved_check->dilute_assay  Yes assist_sol->dissolved_check lower_conc Lower Stock Concentration (e.g., to 1-5 mM) assist_sol->lower_conc lower_conc->stock_prep precip_check Precipitation Observed? dilute_assay->precip_check assay_check Assay Interference or Cell Toxicity Observed? precip_check->assay_check No cosolvent Investigate Co-Solvent Systems (See Protocol 2) precip_check->cosolvent Yes validated System Validated: Proceed with Assay assay_check->validated No lower_dmso Lower Final DMSO % (Requires Higher Stock Conc.) assay_check->lower_dmso Yes

Caption: Decision tree for solvent system selection and troubleshooting.

Part 4: Advanced Strategies Using Co-Solvent Systems

When a compound precipitates upon dilution from DMSO into an aqueous buffer, a co-solvent can be employed to increase its solubility.[10][11] Co-solvents are water-miscible organic solvents that, when added in small amounts, can disrupt the formation of compound crystals and keep the molecule in solution.[10]

Protocol 2: Screening for an Optimal Co-Solvent

This protocol allows for the empirical determination of an effective co-solvent system.

Materials:

  • 10 mM master stock of the compound in 100% DMSO (from Protocol 1)

  • Potential Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400)

  • Assay Buffer (e.g., PBS, HBSS, or cell culture medium)

  • Clear 96-well plate

Procedure:

  • Prepare Intermediate Stocks: In separate tubes, prepare 1:1 mixtures of your 10 mM DMSO master stock with each co-solvent. This creates 5 mM stocks in 50:50 DMSO:Co-solvent.

  • Test Dilutions:

    • Add 2 µL of the 10 mM 100% DMSO stock to a well containing 98 µL of assay buffer.

    • Add 2 µL of each 5 mM 50:50 DMSO:Co-solvent stock to separate wells containing 98 µL of assay buffer.

    • This creates a final compound concentration of 200 µM in 2% solvent for the DMSO-only condition and 100 µM in 1% DMSO / 1% Co-solvent for the others.

  • Observe for Precipitation: Incubate the plate at room temperature (or assay temperature) for 1-2 hours. Visually inspect the wells against a dark background for any signs of cloudiness, particulates, or crystal formation. A plate reader capable of measuring light scatter (nephelometry) can also be used for a quantitative assessment.[2]

  • Select Best System: The system that remains clear at the highest concentration is the most promising. This co-solvent can then be incorporated into the stock solution preparation. For example, a 10 mM stock could be prepared in 90:10 DMSO:PEG 400.

  • Validate in Assay: Always validate the chosen co-solvent system by running a vehicle control (containing the same final concentration of the DMSO/co-solvent mix) to ensure it does not interfere with the biological assay.

Part 5: Standardized Protocols for Dosing and Control

Consistency is paramount for generating reliable dose-response curves. The method of serial dilution and the inclusion of a proper vehicle control are non-negotiable.

Protocol 3: Serial Dilution for Dose-Response Experiments

The most robust method is to perform the serial dilution in 100% DMSO before the final "at-the-plate" dilution into the assay medium. This ensures that the final concentration of the organic solvent is identical across all wells, from the highest compound concentration to the lowest.[3][7]

The workflow below illustrates this best practice for preparing assay-ready plates.

G node_stock 1. Prepare 10 mM Master Stock in 100% DMSO node_serial 2. Create Serial Dilution Series (e.g., 1:3) in a separate plate using 100% DMSO node_stock->node_serial node_transfer 3. Transfer 1 µL from each well of the DMSO dilution plate to the corresponding well of the final assay plate node_serial->node_transfer node_add_media 4. Add 99 µL of Assay Medium (containing cells, enzymes, etc.) to all wells node_transfer->node_add_media node_result Result: Dose-response curve with constant 1% DMSO in all wells node_add_media->node_result node_vehicle 5. Add Vehicle Control: 1 µL of 100% DMSO + 99 µL of Assay Medium node_vehicle->node_result

Caption: Workflow for preparing assay-ready plates using a consistent solvent concentration.

Part 6: Comparative Summary of Solvent Systems

The choice of a solvent system involves a trade-off between solubilizing power and biological compatibility. The table below summarizes the key characteristics of the discussed systems.

Solvent System (for Stock) Typical Max Stock Conc. Final Assay Conc. (Typical) Biocompatibility Pros Cons
100% DMSO10 - 30 mM< 0.5%Good at low conc.Excellent solubilizing power for many compounds.[5]Can cause precipitation upon aqueous dilution; cytotoxic at >1-2%.[7][8]
100% Ethanol10 - 30 mM< 0.5%ModerateGood alternative for compounds insoluble in DMSO; less viscous.Can affect membrane proteins; generally more cytotoxic than DMSO.[7]
DMSO / PEG 400 (e.g., 90:10)1 - 10 mM< 1% totalGoodPEG 400 can improve aqueous solubility and reduce precipitation.[10]May slightly increase viscosity; requires validation for assay interference.
DMSO / Propylene Glycol (e.g., 90:10)1 - 10 mM< 1% totalGoodPG is a common pharmaceutical excipient and can aid solubility.[10]Less effective than PEG 400 for some highly lipophilic compounds.

Conclusion

There is no single universal solvent for all compounds and all bioassays. A systematic, empirical approach is essential for success. For 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol and similar molecules, the recommended strategy is to begin with a high-concentration stock in 100% DMSO. If precipitation occurs upon dilution into the final assay medium, a co-solvent screen should be performed to identify a system that maintains solubility without compromising the biological integrity of the assay. By following the detailed protocols and logical workflows presented in this guide, researchers can confidently develop robust solvent systems, ensuring the generation of high-quality, reproducible data in their drug discovery efforts.

References

  • Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. (2010). PubMed Central.
  • Hansen, M. B., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PLoS ONE.
  • The use of cosolvent pKa assays for poorly soluble compounds. (n.d.). Pion Inc.
  • Considerations regarding use of solvents in in vitro cell based assays - PMC. (2013).
  • Protocol for Dissolving Compounds in DMSO for Biological Assays. (n.d.). Benchchem.
  • Kramer, N. I., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology.
  • Cosolvent - Wikipedia. (n.d.). Wikipedia.
  • Cell Density and Solvent Are Critical Parameters Affecting Formazan Evalu
  • Dimethyl sulfoxide for molecular biology. (n.d.). Sigma-Aldrich.
  • Di, L., & Kerns, E. H. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery & Development.
  • The use of cosolvent pKa assays for poorly soluble compounds. (n.d.). Pion Inc.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (2025). HORIZON.
  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006).
  • Overcoming poor solubility of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole in biological assays. (n.d.). Benchchem.
  • Dimethyl sulfoxide (DMSO) | Aprotic Solvent. (n.d.). MedchemExpress.com.

Sources

Part 1: Pre-Crystallization Essentials: Foundational Work for Success

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide and Protocols for the Crystallization of 6-Arylpyridin-3-ol Derivatives

For researchers, scientists, and professionals in drug development, obtaining high-quality single crystals of active pharmaceutical ingredients (APIs) is a critical step. The crystal structure provides definitive proof of molecular identity and stereochemistry, and influences key physicochemical properties such as solubility, stability, and bioavailability.[1] The 6-arylpyridin-3-ol scaffold is a significant pharmacophore found in a variety of therapeutic agents. Its unique electronic and structural features, including the capacity for strong hydrogen bonding and π-π stacking, present both opportunities and challenges in the crystallization process.

This guide provides a detailed exploration of crystallization techniques tailored to the specific chemical nature of 6-arylpyridin-3-ol derivatives. Moving beyond generic protocols, we delve into the rationale behind methodological choices, offering insights grounded in the principles of crystal engineering.

Before attempting any crystallization, a systematic approach to sample preparation and characterization is paramount. The quality of the starting material directly impacts the outcome of crystallization experiments.

Purity Assessment and Enhancement

Crystallization is a purification technique, but starting with a reasonably pure compound (generally >90-95%) significantly increases the likelihood of obtaining high-quality single crystals.[2] Impurities can inhibit nucleation, disrupt crystal lattice formation, or co-crystallize with the target compound.

  • Initial Analysis : Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) should be used to assess the purity of the synthesized 6-arylpyridin-3-ol derivative.

  • Purification : If significant impurities are detected, purification by column chromatography, preparative HPLC, or a preliminary recrystallization is recommended.

Understanding the Molecule: The Key to Strategic Crystallization

The molecular structure of 6-arylpyridin-3-ol derivatives dictates their behavior in solution and their packing in the solid state. Three key features must be considered:

  • The Pyridin-3-ol Moiety : This group is a potent hydrogen bond donor (the hydroxyl -OH) and acceptor (the pyridine nitrogen and the hydroxyl oxygen). This duality strongly favors the formation of robust intermolecular hydrogen bonds, which can be a primary driver of crystallization.[3][4]

  • The 6-Aryl Group : The aromatic ring introduces the potential for π-π stacking interactions, which can further stabilize the crystal lattice.[5] The substituents on this aryl ring will modulate the molecule's overall polarity and steric profile.

  • Overall Polarity : The combination of the polar pyridinol head and the often less polar aryl tail gives the molecule an amphiphilic character that must be carefully managed during solvent selection.

Comprehensive Solubility Screening

A thorough solubility assessment is the most critical preliminary step.[6] The ideal solvent for crystallization is one in which the compound is moderately soluble, or one in which it is highly soluble when hot and poorly soluble when cold.[7]

Protocol for Solubility Screening:

  • Place a small amount (e.g., 5-10 mg) of the 6-arylpyridin-3-ol derivative into several small vials.

  • Add a small volume (e.g., 0.2 mL) of a different solvent to each vial, covering a wide range of polarities.

  • Observe solubility at room temperature with agitation.

  • If the compound is insoluble at room temperature, gently heat the vial and observe.

  • Record the observations in a systematic manner.

Table 1: Suggested Solvents for Screening 6-Arylpyridin-3-ol Derivatives

Solvent ClassExamplesRationale for Inclusion
Protic Polar Methanol, Ethanol, Isopropanol, WaterGood potential for hydrogen bonding with the pyridinol group. Often good solvents when hot.[7]
Aprotic Polar Acetone, Acetonitrile, Ethyl Acetate, THFCan dissolve the compound by interacting with the polar and non-polar parts of the molecule.[7][8]
Aromatic TolueneCan engage in π-π stacking with the aryl and pyridine rings. Benzene should be avoided due to toxicity.[2]
Chlorinated Dichloromethane (DCM), ChloroformOften good at dissolving moderately polar organic compounds. Note their high volatility.[2]
Non-Polar Hexanes, Heptane, CyclohexaneLikely to be poor solvents (anti-solvents). Useful for solvent-anti-solvent techniques like vapor diffusion or layering.[9]

Part 2: Core Crystallization Protocols

There is no single "best" method for crystallization; success often comes from parallel screening of several techniques.[10] The following protocols are the most common and effective starting points.

Workflow for Selecting a Crystallization Technique

The following diagram illustrates a logical workflow for selecting an appropriate crystallization technique based on initial solubility screening data.

G cluster_0 Initial Assessment cluster_1 Decision Pathways cluster_2 Recommended Techniques Solubility Perform Solubility Screen Decision1 Moderately Soluble in a Volatile Solvent? Solubility->Decision1 Decision2 Soluble when Hot, Insoluble when Cold? Decision1->Decision2 No Evaporation Slow Evaporation Decision1->Evaporation Yes Decision3 Soluble in a 'Good' Solvent, Insoluble in a Miscible 'Poor' Solvent? Decision2->Decision3 No Cooling Slow Cooling Decision2->Cooling Yes VaporDiffusion Vapor Diffusion / Layering Decision3->VaporDiffusion Yes

Caption: Decision workflow for crystallization method selection.

Protocol: Slow Evaporation

This is often the simplest method to set up.[6] It relies on gradually increasing the concentration of the solute as the solvent evaporates until supersaturation is reached, leading to crystal nucleation and growth.

  • Principle : The concentration of the solute slowly increases as the solvent evaporates, leading to spontaneous nucleation and crystal growth.

  • Best For : Compounds that are moderately soluble in a relatively volatile solvent at room temperature.

  • Causality : A slow evaporation rate is crucial. Rapid evaporation leads to a sudden jump in supersaturation, often resulting in the formation of many small crystals, a powder, or an oil, rather than large single crystals.[2][11]

Step-by-Step Methodology:

  • Prepare a Near-Saturated Solution : Dissolve the 6-arylpyridin-3-ol derivative in a suitable solvent (e.g., ethanol, ethyl acetate) to near saturation. The solution should be clear.

  • Filter the Solution : To remove any particulate matter that could act as unwanted nucleation sites, filter the solution through a small cotton plug in a Pasteur pipette or a syringe filter into a clean crystallization vessel (e.g., a small vial or test tube).[12]

  • Cover the Vessel : Cover the vial with a cap, parafilm, or aluminum foil. Pierce one or a few small holes with a needle.[13] The number and size of the holes will control the evaporation rate. Fewer/smaller holes lead to slower evaporation and potentially better crystals.[13]

  • Incubate : Place the vessel in a vibration-free location (e.g., a quiet corner of a fume hood or a dedicated crystallization chamber).[12]

  • Monitor : Check for crystal growth over several days to weeks.

Protocol: Vapor Diffusion

Vapor diffusion is a gentle and highly controllable method, particularly effective when only small amounts of material are available.[2] It involves two solvents: a "good" solvent in which the compound is dissolved, and a volatile "anti-solvent" in which the compound is insoluble. The two solvents must be miscible.[14]

  • Principle : The volatile anti-solvent from an outer reservoir slowly diffuses into the solution of the compound, reducing the overall solubility of the compound and inducing crystallization.

  • Causality : The slow, gradual change in solvent composition maintains the system in a metastable supersaturation state for an extended period, which is ideal for the growth of large, well-ordered crystals.[15]

Step-by-Step Methodology (Sitting Drop):

  • Prepare the Reservoir : Add the anti-solvent (e.g., hexanes, diethyl ether) to the outer, larger vial or well (the reservoir).

  • Prepare the Sample Drop : In a smaller inner vial (or on a micro-bridge for specialized plates), dissolve the 6-arylpyridin-3-ol derivative in a minimal amount of a good, less volatile solvent (e.g., THF, methanol).[2][15]

  • Assemble the System : Place the inner vial containing the compound solution inside the larger reservoir vial. The inner vial should not touch the walls of the outer vial.[2]

  • Seal and Incubate : Seal the outer vial tightly to create a closed system.[2] Place it in a stable, vibration-free environment.

  • Monitor : Crystals typically form in the inner vial over several days.

Caption: Diagram of a sitting drop vapor diffusion setup.

Table 2: Common Solvent/Anti-Solvent Pairs for Vapor Diffusion

"Good" Solvent (less volatile)"Anti-Solvent" (more volatile)
Tetrahydrofuran (THF)Pentane or Hexane
Dichloromethane (DCM)Pentane or Cyclohexane
MethanolDiethyl Ether or Hexane
AcetoneChloroform
TolueneHeptane
Reference for pairings:[2]
Protocol: Slow Cooling

This classical recrystallization method leverages the temperature-dependent solubility of the compound.[16] It is effective for compounds that show a significant increase in solubility with temperature.

  • Principle : A saturated or near-saturated solution at a high temperature becomes supersaturated as it cools, causing the compound to crystallize out.

  • Causality : The rate of cooling is directly proportional to the rate of crystal growth. Slow, controlled cooling prevents a rapid crash-out of the material, allowing for the formation of larger and more perfect crystals.[17]

Step-by-Step Methodology:

  • Prepare a Saturated Hot Solution : In an Erlenmeyer flask, add the 6-arylpyridin-3-ol derivative and a suitable solvent. Heat the mixture (e.g., on a hot plate) while stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for full dissolution.[16]

  • Hot Filtration (if necessary) : If any insoluble impurities are present, perform a hot gravity filtration to remove them.[16]

  • Cool Slowly : Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To slow the cooling process further, the flask can be placed in an insulated container (e.g., a beaker of hot water or wrapped in glass wool).[6]

  • Further Cooling : Once at room temperature, the flask can be moved to a refrigerator (4 °C) or freezer (-20 °C) to maximize the yield of crystals.

  • Isolate Crystals : Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and air dry.[16]

Part 3: Troubleshooting and Advanced Strategies

Common Problems and Solutions

Table 3: Troubleshooting Crystallization of 6-Arylpyridin-3-ol Derivatives

Problem ObservedProbable Cause(s)Suggested Solution(s)
No Crystals Form The solution is not supersaturated (too much solvent). The compound is too soluble in the chosen solvent system.For slow evaporation, allow more solvent to evaporate. For slow cooling, boil off some solvent to increase concentration and re-cool.[11][17] For vapor diffusion, try a more effective anti-solvent.
"Oiling Out" The compound's solubility is too high, or the solution becomes supersaturated above the compound's melting point.[17] The cooling rate is too fast.Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent to reduce the saturation level.[2] Allow the solution to cool more slowly. Try a different solvent in which the compound is less soluble.[17]
Rapid Formation of Powder The rate of crystallization is too fast due to excessive supersaturation.[11] The presence of fine impurities.Use more solvent to prepare a less concentrated initial solution.[11] Slow down the crystallization process (slower evaporation, slower cooling, slower diffusion). Ensure the initial solution is properly filtered.
Microcrystals Too many nucleation sites. Supersaturation was reached too quickly.Filter the solution meticulously. Use scrupulously clean glassware. Slow down the rate of crystallization. Consider using a seeding technique with a larger, pre-existing crystal.[2]
Advanced Strategy: Co-crystallization

If the 6-arylpyridin-3-ol derivative proves difficult to crystallize on its own, co-crystallization can be a powerful strategy. This involves crystallizing the target molecule with a second, different molecule (a "co-former") to form a new crystalline solid with a unique structure held together by non-covalent interactions.

Given the strong hydrogen bonding capabilities of the pyridin-3-ol group, carboxylic acids are excellent candidates for co-formers. The acidic proton of the carboxylic acid can form a very strong hydrogen bond with the basic pyridine nitrogen, creating a robust supramolecular synthon that can drive crystallization.[18][19][20]

  • Potential Co-formers : Benzoic acid, succinic acid, fumaric acid, or other simple, rigid carboxylic acids.

  • Method : Dissolve the 6-arylpyridin-3-ol derivative and the co-former (typically in a 1:1 molar ratio) in a suitable solvent and attempt crystallization using the methods described above.

References

  • University of Bern. (n.d.). Guide for crystallization.
  • Unknown. (n.d.). SOP: CRYSTALLIZATION.
  • University of Rochester Chemistry Department. (n.d.). How To: Grow X-Ray Quality Crystals.
  • Molecular Dimensions. (n.d.). Setting up a classical hanging drop vapour diffusion crystal growth experiment.
  • Unknown. (n.d.). The Slow Evaporation Method.
  • KU Leuven X-ray Core. (2026, February 6). How to crystallize your sample.
  • Unknown. (n.d.). Method for Adiabatic Cooling Type Crystallization of Organic Compound and Apparatus Therefor. Google Patents.
  • IUCr. (2024, October 16). How to grow crystals for X-ray crystallography.
  • IMSERC. (n.d.). Crystallization Guide.
  • Jones, A. O., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. DOI:10.1039/D2CS00697A.
  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization.
  • Chung, W. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Organic and Inorganic Chemistry.
  • Lee, W. C., et al. (n.d.). Crystallization of Membrane Proteins by Vapor Diffusion. Methods in Molecular Biology.
  • Various Authors. (2018, November 13). How to choose a solvent for crystallization of an organic compound. Quora.
  • University of Rochester Chemistry Department. (n.d.). Purification: How To.
  • Unknown. (2025, February 5). Synergistic engineering of ultraviolet metal-free crystals with exceptional birefringence via pyridine-derived dimers. Chemical Science.
  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting.
  • Unknown. (n.d.). 4. Crystallization.
  • LibreTexts Chemistry. (2022, April 7). 3.3C: Determining Which Solvent to Use.
  • da Silva, J. G., et al. (n.d.). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. Molecules.
  • Chemistry Help Center. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube.
  • Stoica, A. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A.
  • Silva, A. M., et al. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Journal of Visualized Experiments.
  • Sarkar, N., & Parkin, S. (n.d.). A structural study of hydrogen-bond driven cocrystallization of pyridyl-bithiophene based compounds. CrystEngComm.
  • Smith, G., et al. (2025, August 10). The co-crystallisation of pyridine with benzenepolycarboxylic acids: The interplay of strong and weak hydrogen bonding motifs. ResearchGate.
  • Bende, A., et al. (2025, January 15). The Role of Hydrogen Bond Interactions in Crystal Formation of Pyrrolo-Azines Alcohols. Molecules.
  • Al-Fartosy, A. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. ResearchGate.
  • Bhogala, B. R., & Nangia, A. (2014, September 28). Crystal Engineering Studies on Ionic Crystals of Pyridine and Carboxylic Acid Derivatives Containing Amide Functional Groups. ResearchGate.
  • Bizjak, D., et al. (2022, January 10). Conservation of the Hydrogen-Bonded Pyridone Homosynthon in Halogen-Bonded Cocrystals. Crystal Growth & Design.
  • He, X. J., et al. (2012). 2-(Hydroxymethyl)pyridin-3-ol. Acta Crystallographica Section E: Crystallographic Communications.
  • Sarchem Labs. (2025, July 4). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • Unknown. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. SciSpace.
  • Al-Omar, M. A., et al. (n.d.). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules.
  • Benchchem. (n.d.). Technical Support Center: Crystallization of 3-Methyl-4-(pyridin-4-yl)aniline.
  • Benchchem Technical Support Team. (2025, December). Structure-Activity Relationship of Substituted Pyridin-3-ol Derivatives: A Comparative Guide.
  • Hamilton, A., et al. (n.d.). Co-crystallization of anti-inflammatory pharmaceutical contaminants and rare carboxylic acid–pyridine supramolecular synthon breakdown. CrystEngComm.
  • Asati, V., et al. (n.d.). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules.
  • Hojjati, M., et al. (2025, February 22). Synthesis of pyridine derivatives employing three component reaction and Fe3O4/ZnO/MWCNTs magnetic nanocomposites. Journal of Medical, Chemical and Biomedical Engineering.
  • Greenwell, C., et al. (2025, September 8). Polymorph Selection and Derivatization in Enantiomerically Pure Medicarpin: Crystallographic and Computational Insights. Crystal Growth & Design.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to maintain the solubility of complex heterocyclic compounds in physiological media.

The compound 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol (CAS: 1255634-42-4) presents a classic formulation challenge. While its molecular weight (201.22 g/mol ) is well within the drug-like space, its specific chemotype—a planar biphenyl-like core coupled with dual hydrogen-bonding hydroxyl groups—results in a high crystal lattice energy. When introduced to aqueous buffers at physiological pH, it rapidly nucleates and precipitates.

This guide provides a causal, mechanistic approach to overcoming these solubility barriers, ensuring your biochemical and cell-based assays yield reliable, artifact-free data.

Diagnostic Workflow: Selecting a Solubilization Strategy

Before altering your assay conditions, use the logical relationship diagram below to identify the most appropriate solubilization pathway based on your experimental constraints.

DecisionTree Start Precipitation of 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol CheckPH Is the biological assay pH-sensitive? Start->CheckPH AdjustPH Adjust pH (< 5.0 or > 9.0) CheckPH->AdjustPH No CheckTox Are organic solvents tolerated by cells? CheckPH->CheckTox Yes Cosolvent Use Cosolvents (e.g., DMSO, PEG400) CheckTox->Cosolvent Yes Cyclodextrin Use HP-β-CD Inclusion Complexation CheckTox->Cyclodextrin No

Decision tree for selecting a solubilization strategy.

Frequently Asked Questions & Troubleshooting

Q1: Why does 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol precipitate immediately upon dilution into pH 7.4 PBS? A1: This is a manifestation of kinetic versus thermodynamic solubility. When you dilute a concentrated DMSO stock into an aqueous buffer, you create a transiently supersaturated solution. At pH 7.4, the compound exists primarily as an un-ionized neutral species. Without an ionic charge to facilitate ion-dipole interactions with water, the planar aromatic core and dual hydroxyl groups rapidly engage in


 stacking and intermolecular hydrogen bonding. This high lattice energy drives rapid nucleation, causing the compound to "crash out" of solution.

Q2: Can I use pH adjustment to solubilize this compound without relying on organic solvents? A2: Yes, provided your downstream application is not strictly pH-sensitive. The molecule is amphoteric, meaning it exhibits a "U-shaped" solubility profile. The pyridine nitrogen has a predicted pKa of ~5.0, meaning it can be protonated at acidic pH to form a highly soluble cation. Conversely, the pyridin-3-ol hydroxyl has a pKa of ~8.5, allowing it to be deprotonated at basic pH (> 9.0) to form an anion[1]. However, physiological assays at pH 7.4 fall right into its isoelectric precipitation zone, rendering pH adjustment unviable for standard cell culture.

Q3: What cosolvent systems are best suited for this specific chemotype? A3: For pyridine derivatives,2 are highly effective[2]. They work by reducing the dielectric constant of the aqueous phase and disrupting the strong water-water hydrogen bonding networks that typically "squeeze out" non-polar solutes. A binary mixture of PEG400 and water often yields a synergistic solubility enhancement for planar aromatic systems.

Q4: How do I maintain solubility in cell-based assays where DMSO must be kept below 0.1%? A4: When organic solvents cause cytotoxicity, 3 is the gold standard[3]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity that can encapsulate the aromatic core of 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol, while its hydrophilic exterior ensures the complex remains soluble in the aqueous bulk phase[4]. This shields the hydrophobic surfaces from water without altering the compound's covalent structure.

Quantitative Data Summaries

To design your formulation effectively, refer to the physicochemical constraints and excipient tolerability limits outlined below.

Table 1: Physicochemical Properties & Solubilization Impact

PropertyValue/CharacteristicImpact on Aqueous Solubility
Molecular Weight 201.22 g/mol Favorable for dissolution, but overridden by lattice energy.
Hydrogen Bonding 2 Donors (OH), 1 Acceptor (N)High propensity for intermolecular H-bonding (crystal packing).
Predicted pKa (Base) ~5.0 (Pyridine Nitrogen)Protonated and highly soluble at pH < 5.0.
Predicted pKa (Acid) ~8.5 (Pyridin-3-ol OH)Deprotonated and highly soluble at pH > 9.0.
Isoelectric Zone pH 6.0 - 8.0Neutral species predominates; lowest thermodynamic solubility.

Table 2: Excipient Tolerability Limits for Assays

Solubilizing AgentMechanism of ActionMax in vitro LimitMax in vivo Limit (Rodent)
DMSO Disrupts water-water interactions0.1% - 0.5% (v/v)< 10% (v/v)
PEG400 Cosolvency & dielectric reduction1% - 2% (v/v)< 30% (v/v)
HP-β-CD Hydrophobic cavity encapsulation1% - 5% (w/v)< 20% (w/v)
Self-Validating Experimental Protocols
Protocol 1: Determining Thermodynamic Solubility via HP-β-CD Complexation

This protocol utilizes a self-validating "shake-flask" methodology to ensure you are measuring true equilibrium solubility, avoiding the transient kinetic artifacts caused by DMSO spiking.

ProtocolWorkflow Step1 1. Prepare HP-β-CD Buffer Matrix Step2 2. Add Solid Compound (Excess) Step1->Step2 Step3 3. Thermomixer Equilibration (48h) Step2->Step3 Step4 4. High-Speed Centrifugation Step3->Step4 Step5 5. HPLC-UV Quantification Step4->Step5

Step-by-step workflow for generating thermodynamic solubility profiles.

Step-by-Step Methodology:

  • Preparation of Excipient Matrix: Prepare a series of aqueous buffers (pH 7.4) containing 0%, 5%, 10%, and 20% (w/v) HP-β-CD.

  • Solid Addition: Add an excess amount of solid 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol powder (e.g., 5 mg) to 1 mL of each cyclodextrin solution in sealed microcentrifuge tubes. (Causality note: Adding solid directly avoids the supersaturation artifacts caused by solvent spiking).

  • Equilibration: Agitate the suspensions on a thermomixer at 37°C for 48 hours to ensure complete inclusion complexation.

  • Phase Separation (Self-Validation Step): Centrifuge the tubes at 15,000 x g for 15 minutes to pellet all undissolved material. The presence of a visible pellet validates that the solution has successfully reached its absolute saturation point.

  • Quantification: Carefully extract the supernatant, dilute it appropriately in the mobile phase, and quantify the dissolved concentration using HPLC-UV against a standard curve.

Protocol 2: Kinetic Solubilization via Cosolvent Spiking (For Biochemical Assays)

Use this protocol when organic solvents are tolerated and you need to rapidly screen the compound in enzymatic assays.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the compound in 100% DMSO to create a 10 mM master stock.

  • Intermediate Dilution: Dilute the master stock 1:10 into 100% PEG400 to create a 1 mM intermediate stock (10% DMSO / 90% PEG400).

  • Aqueous Spiking: Slowly add the intermediate stock dropwise into your vigorously vortexed assay buffer. (Causality note: Vigorous mixing prevents localized zones of high aqueous concentration that trigger instantaneous nucleation).

  • Nephelometric Validation (Self-Validation Step): Measure the absorbance of the final solution at 620 nm. An increase in absorbance compared to a blank buffer indicates the formation of sub-visible colloidal aggregates, meaning the kinetic solubility limit has been breached and the data will be unreliable.

References
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Institutes of Health (NIH). 3

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI Pharmaceuticals. 4

  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. 2

  • Technical Support Center: Enhancing the Solubility of 2-(5-Methylhexyl)pyridine for Biological Assays. Benchchem. 1

Sources

Technical Support Center: Stability of 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol in Plasma Stability Assays

Author: BenchChem Technical Support Team. Date: March 2026

Google logo

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 6-(4-(hydroxymethyl)phenyl)pyridin-3-ol. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during plasma stability assays. Our goal is to equip you with the scientific rationale behind experimental design and data interpretation to ensure the integrity and reliability of your results.

Introduction: Understanding the Molecule and the Matrix

6-(4-(hydroxymethyl)phenyl)pyridin-3-ol is a small molecule featuring two key functional groups that are susceptible to metabolic transformation: a phenolic hydroxyl group and a benzylic alcohol. When incubated in plasma, a complex biological matrix, this compound can be subject to enzymatic and chemical degradation.[1][2] Plasma contains a variety of enzymes, including esterases, amidases, and proteases, that can modify drug molecules.[3] For phenolic compounds, phase II metabolism, such as glucuronidation and sulfation, are common metabolic pathways.[4][5] The stability of a compound in plasma is a critical parameter in early drug discovery, as it directly impacts its pharmacokinetic profile and in vivo efficacy.[6][7]

Frequently Asked Questions (FAQs)

Q1: My compound, 6-(4-(hydroxymethyl)phenyl)pyridin-3-ol, is showing rapid degradation in my plasma stability assay. What are the likely metabolic pathways involved?

A1: The structure of 6-(4-(hydroxymethyl)phenyl)pyridin-3-ol presents two primary sites for metabolic activity in plasma:

  • Phenolic Hydroxyl Group: This group is a prime target for phase II conjugation reactions.[8] The most common of these in plasma are glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation, catalyzed by sulfotransferases (SULTs).[5] These enzymes are present in the liver and to some extent in other tissues, and their activity can sometimes be observed in plasma, leading to the formation of more polar glucuronide and sulfate conjugates.[9]

  • Benzylic Alcohol Group: The hydroxymethyl group attached to the phenyl ring is a benzylic alcohol. These moieties can be susceptible to oxidation to the corresponding aldehyde and subsequently to a carboxylic acid.[10][11] While less common in plasma compared to the liver, some oxidative enzyme activity can be present.

It is also important to consider the potential for degradation of the pyridine ring itself, although this is generally a more complex process often initiated by microbial enzymes.[12][13][14]

Q2: I'm observing significant variability in stability between different batches of plasma. Why is this happening and how can I control for it?

A2: Inter-individual and even inter-batch variability in plasma is a well-documented phenomenon.[15] This can be attributed to several factors:

  • Genetic Polymorphisms: Variations in the genes encoding metabolic enzymes, such as UGTs and SULTs, can lead to differences in enzyme activity between individuals.[16]

  • Endogenous and Exogenous Factors: The diet, co-administered drugs, and overall health of the plasma donors can influence the levels and activity of metabolic enzymes.[17]

  • Plasma Collection and Handling: The type of anticoagulant used, as well as the collection and storage procedures, can impact enzyme activity.

To mitigate this variability, it is recommended to use pooled plasma from multiple donors for your assays. This helps to average out individual differences in metabolic activity. Additionally, always include a well-characterized positive control compound that is known to be metabolized by plasma enzymes in each experiment to assess the metabolic competency of the plasma batch.

Q3: What are the best practices for sample preparation and analysis of 6-(4-(hydroxymethyl)phenyl)pyridin-3-ol and its potential metabolites by LC-MS/MS?

A3: A robust LC-MS/MS method is crucial for accurately quantifying the parent compound and identifying potential metabolites. Here are some key considerations:

  • Sample Quenching: Immediately after incubation, the enzymatic reaction must be stopped. This is typically achieved by protein precipitation with a cold organic solvent like acetonitrile or methanol.[18]

  • Internal Standard: Use a suitable internal standard (IS) to account for variations in sample processing and instrument response. An ideal IS would be a stable isotope-labeled version of the analyte.

  • Chromatography: Reversed-phase chromatography is a common choice for separating small molecules like 6-(4-(hydroxymethyl)phenyl)pyridin-3-ol from plasma components.[19] A gradient elution with a mobile phase consisting of water and acetonitrile or methanol, often with a small amount of formic acid to improve peak shape, is a good starting point.[20][21]

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and selective quantification.[22][23] You will need to optimize the precursor and product ion transitions for both the parent compound and any suspected metabolites.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Rationale
Rapid and complete loss of parent compound at t=0 1. Non-enzymatic degradation: The compound may be unstable in the plasma matrix at 37°C. 2. Strong, non-specific binding: The compound may be adsorbing to the incubation plate or other materials.1. Run a control incubation in heat-inactivated plasma: By heating the plasma (e.g., 56°C for 30 minutes), you can denature most enzymes. If degradation persists, it is likely non-enzymatic. 2. Use low-binding plates: Polypropylene plates are generally a good choice.[3] You can also pre-treat the plates with a solution of a similar, but unlabeled, compound to block non-specific binding sites.
Inconsistent results between replicates 1. Inadequate mixing: The compound may not be evenly distributed in the plasma. 2. Pipetting errors: Inaccurate volumes of compound or plasma can lead to variability. 3. Incomplete reaction quenching: Residual enzyme activity after quenching can lead to continued degradation.1. Ensure thorough vortexing of the plasma after adding the compound. 2. Calibrate your pipettes regularly and use proper pipetting technique. 3. Ensure the quenching solution is cold and added rapidly with vigorous mixing.
No degradation observed, even for the positive control 1. Inactive plasma: The plasma may have lost its enzymatic activity due to improper storage or handling. 2. Incorrect incubation conditions: The temperature may not be at the optimal 37°C.1. Use a fresh batch of plasma and ensure it has been stored properly (typically at -80°C).[24] 2. Verify the temperature of your incubator.
Appearance of unexpected peaks in the chromatogram 1. Formation of metabolites: The new peaks could be glucuronide or sulfate conjugates, or oxidation products. 2. Matrix effects: Endogenous components of the plasma may be co-eluting with your analyte and interfering with its detection.[25]1. Perform metabolite identification studies: Use a high-resolution mass spectrometer to determine the accurate mass of the new peaks and predict their elemental composition. 2. Optimize your chromatographic method to better separate the analyte from interfering matrix components. You may also need to explore different sample preparation techniques, such as solid-phase extraction (SPE).

Experimental Protocols

Protocol 1: Plasma Stability Assay

This protocol outlines a standard procedure for assessing the stability of 6-(4-(hydroxymethyl)phenyl)pyridin-3-ol in plasma.

Materials:

  • 6-(4-(hydroxymethyl)phenyl)pyridin-3-ol

  • Pooled human plasma (or other species of interest)

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), ice-cold

  • Internal standard (IS)

  • 96-well polypropylene plates

  • Incubator set to 37°C

Procedure:

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

  • Dilute the stock solution in PBS to an intermediate concentration.

  • Pre-warm the plasma to 37°C.

  • In a 96-well plate, add the diluted compound to the pre-warmed plasma to achieve the final desired concentration (e.g., 1 µM).[6] The final DMSO concentration should be low (e.g., <1%) to avoid inhibiting enzyme activity.[15]

  • Incubate the plate at 37°C.

  • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.[18]

  • Immediately quench the reaction by adding a 3-fold volume of ice-cold ACN containing the internal standard.

  • Vortex the samples vigorously to precipitate the proteins.

  • Centrifuge the samples to pellet the precipitated protein.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for the LC-MS/MS analysis of 6-(4-(hydroxymethyl)phenyl)pyridin-3-ol.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compound, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive ESI

  • MRM Transitions: Optimize the precursor ion (the [M+H]+ of the analyte) and the product ions for both the parent compound and the internal standard.

  • Data Analysis: Plot the peak area ratio of the analyte to the internal standard against time. Calculate the half-life (t1/2) from the slope of the natural logarithm of the percent remaining versus time plot.[3]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_quenching Reaction Quenching cluster_analysis Analysis stock Compound Stock (DMSO) dilution Intermediate Dilution (PBS) stock->dilution incubation Incubate at 37°C (0, 15, 30, 60, 120 min) dilution->incubation plasma Pre-warmed Plasma (37°C) plasma->incubation quench Add Cold ACN + IS incubation->quench vortex Vortex quench->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Analysis (% Remaining, t1/2) lcms->data

Caption: Experimental workflow for a plasma stability assay.

metabolic_pathway cluster_phase_II Phase II Metabolism cluster_oxidation Oxidation parent 6-(4-(hydroxymethyl)phenyl)pyridin-3-ol glucuronide Glucuronide Conjugate parent->glucuronide UGTs sulfate Sulfate Conjugate parent->sulfate SULTs aldehyde Aldehyde Metabolite parent->aldehyde Oxidative Enzymes acid Carboxylic Acid Metabolite aldehyde->acid

Caption: Potential metabolic pathways for 6-(4-(hydroxymethyl)phenyl)pyridin-3-ol.

References

  • Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved from [Link]

  • MDPI. (2017, January 17). New Frontiers on the Metabolism, Bioavailability and Health Effects of Phenolic Compounds. Retrieved from [Link]

  • RSC Publishing. (2019, February 6). Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin. Retrieved from [Link]

  • Bienta. (n.d.). Plasma Stability Assay. Retrieved from [Link]

  • MDPI. (2024, December 22). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Retrieved from [Link]

  • ACS Publications. (2020, June 30). Using Esterase Selectivity to Determine the In Vivo Duration of Systemic Availability and Abolish Systemic Side Effects of Topical β-Blockers. Retrieved from [Link]

  • MDPI. (2022, January 25). Recent Analytical Approaches for the Study of Bioavailability and Metabolism of Bioactive Phenolic Compounds. Retrieved from [Link]

  • PMC. (n.d.). Variability in the Beneficial Effects of Phenolic Compounds: A Review. Retrieved from [Link]

  • PubMed. (2012, June 15). Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and application of high throughput plasma stability assay for drug discovery | Request PDF. Retrieved from [Link]

  • IntechOpen. (2022, August 19). Role of glucuronidation in toxicity of xenobiotics. Retrieved from [Link]

  • PMC. (2020, March 31). Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions. Retrieved from [Link]

  • MDPI. (2023, December 28). Influence of Cold Plasma Processing on the Stability of Phenolic Compounds of Araça-Boi (Eugenia stipitata) Juice. Retrieved from [Link]

  • ACS Publications. (n.d.). Benzyl Alcohol Valorization via the In Situ Production of Reactive Oxygen Species. Retrieved from [Link]

  • Revista Brasileira de Plantas Medicinais. (2021, December 31). Metabolism and Bioavailability of phenolic compounds in the human body. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Retrieved from [Link]

  • Vilniaus universitetas. (n.d.). Enzymatic Degradation of Pyridine and Pyridinols. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Plasma Stability Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). How to Improve Drug Plasma Stability?. Retrieved from [Link]

  • ResearchGate. (n.d.). Conjugation reaction of phenolic hydroxy groups: glucuronidation,.... Retrieved from [Link]

  • PMC. (n.d.). Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective glucuronidation of phenolic compounds in literatures... | Download Scientific Diagram. Retrieved from [Link]

  • Cyprotex. (n.d.). Plasma Stability. Retrieved from [Link]

  • Cardiff University. (2024, October 16). Benzyl Alcohol Valorization via the In Situ Production of Reactive Oxygen Species. Retrieved from [Link]

  • ChemRxiv. (n.d.). Electrochemical Oxidation of Benzyl Alcohols via Hydrogen Atom Transfer Mediated by 2,2,2-Trifluoroethanol. Retrieved from [Link]

  • Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

  • Shimadzu. (n.d.). Derivatization with pyrylium salts. Retrieved from [Link]

  • Vilniaus universitetas. (n.d.). Enzymatic degradation of pyridine and pyridinols. Retrieved from [Link]

  • ResearchGate. (n.d.). Main conjugation reactions of phenolic hydroxyl groups:... | Download Scientific Diagram. Retrieved from [Link]

  • Waters. (n.d.). Reversed-phase UPLC-MS/MS Analysis of Plasma Catecholamines And Metanephrines For Clinical Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Microbial Degradation of Pyridine and Pyridine Derivatives | Request PDF. Retrieved from [Link]

  • PubMed. (2004, August 30). High-performance liquid chromatography/tandem mass spectrometry assay for the determination of 1-methyl-4-phenyl pyridinium (MPP+) in brain tissue homogenates. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Degradation of Pyridines in the Environment. Retrieved from [Link]

  • PMC. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Retrieved from [Link]

  • ResearchGate. (2025, August 5). High-performance liquid chromatography/tandem mass spectrometry assay for the determination of 1-methyl-4-phenyl pyridinium (MPP+) in brain tissue homogenates. Retrieved from [Link]

Sources

Resolving peak tailing of phenolic pyridines in LC-MS analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Peak Tailing of Phenolic Pyridines in LC-MS

Status: Active Specialist: Senior Application Scientist Last Updated: March 5, 2026

Introduction: The "Dual-Personality" Challenge

Welcome to the technical support guide for phenolic pyridines. These molecules present a unique chromatographic challenge because they possess "schizophrenic" chemical behavior:

  • The Pyridine Ring: A basic nitrogen center (

    
    ) that is easily protonated.
    
  • The Phenolic Group: A weakly acidic hydroxyl group (

    
    ) capable of hydrogen bonding and metal chelation.
    

When these molecules tail, it is rarely a single cause. It is usually a combination of silanol ion-exchange (due to the pyridine) and metal chelation (due to the phenol-pyridine geometry). This guide addresses both.

Module 1: Diagnostic & Mechanism

Q: Why do my phenolic pyridines tail even on a new C18 column?

A: You are likely fighting "Secondary Silanol Interactions." Standard silica columns contain residual silanol groups (


).[1][2] Even on "end-capped" columns, up to 50% of surface silanols remain accessible.
  • The Mechanism: At typical LC-MS pH (pH 3-4), the pyridine nitrogen is protonated (

    
    ). If the mobile phase pH is not low enough to suppress silanol ionization (
    
    
    
    ), the positively charged pyridine binds to the negatively charged silanol via ion exchange. This is a slow kinetic process, resulting in a dragging tail.

Q: My peak is not just tailing; it looks split or has a "shoulder." What is this?

A: This is the hallmark of Metal Chelation . If the phenolic hydroxyl is in the ortho or para position relative to the nitrogen, your molecule acts as a bidentate ligand. It strips trace iron or stainless steel ions from your frit or tubing, forming a complex that elutes slightly differently than the free molecule.

Visualizing the Problem

TailingMechanism Analyte Phenolic Pyridine (Protonated NH+) Silanol Ionized Silanol (Si-O-) Analyte->Silanol Strong Ionic Attraction (Causes Tailing) Metal Trace Iron/Steel (Fe3+) Analyte->Metal Chelation/Complexation (Causes Splitting) Silica Stationary Phase (Silica Surface) Silica->Silanol Residual Surface Defects

Caption: Figure 1. The dual-interference mechanism. The basic nitrogen interacts with silanols (red path), while the phenolic group facilitates metal chelation (yellow path).

Module 2: Mobile Phase Strategy (The "pH Switch")

Q: Should I use Low pH or High pH?

A: This is the most critical decision. Use the decision matrix below.

StrategypH ConditionMechanismProsCons
Strategy A (Standard) Low pH (2.5 - 3.0) Protonates Pyridine (

) Suppresses Silanols (

)
• Excellent solubility • Standard MS sensitivity• Requires high ionic strength to fully mask silanols.
Strategy B (Advanced) High pH (9.5 - 10.5) Neutralizes Pyridine (

) Ionizes Phenol (

)
Eliminates silanol interaction (Neutral base) • Often sharper peaks• Requires High-pH Stable Column (e.g., Hybrid). • Phenol ionization may reduce retention.
Protocol: The "Golden" Low pH Buffer

If you cannot change your column to a high-pH stable variant, you must optimize the low pH buffer to out-compete silanols.

  • Acid Choice: Do not use Acetic Acid (too weak). Use Formic Acid (0.1%) or Difluoroacetic Acid (DFA) (0.1%).

    • Expert Note: DFA provides ion-pairing-like peak shape without the severe MS signal suppression of TFA [1].

  • Buffer Salt: You must add Ammonium Formate. The ammonium ion (

    
    ) acts as a "sacrificial cation," flooding the silanols so your analyte doesn't bind.
    
    • Concentration: 10 mM is standard. 20 mM is better for severe tailing.

Q: Can I use Triethylamine (TEA) to block silanols? A: No. TEA is non-volatile and will ruin your MS source sensitivity. Use Ammonium salts instead.[3]

Module 3: Stationary Phase Selection

Q: My C18 column is failing. What should I buy?

A: Standard silica C18 is the wrong tool for phenolic pyridines. You need a surface that repels positive charges or withstands high pH.

Recommended Technologies
TechnologyWhy it worksCommercial Examples
Charged Surface Hybrid (CSH) The surface is modified with a weak positive charge. This repels the protonated pyridine (electrostatic repulsion), preventing it from touching silanols [2].Waters XSelect CSH, Agilent Poroshell HPH
Ethylene Bridged Hybrid (BEH) The silica particle is chemically reinforced, allowing operation at pH 10-11. This enables Strategy B (High pH).Waters XBridge BEH, Phenomenex Kinetex EVO
Embedded Polar Group (EPG) Contains an embedded amide/carbamate group that shields silanols and provides alternate selectivity for phenols.Supelco Ascentis Express RP-Amide, Agilent Zorbax Bonus-RP
Module 4: Advanced Troubleshooting (Chelation)

Q: I optimized pH and the column, but the peak is still broad/split.

A: You likely have metal chelation. Phenolic pyridines are potent chelators of iron leached from stainless steel frits and LC pump heads.

The "Chelation Exorcism" Protocol:

  • Passivate the System: Flush the LC system (without column) with 30% Phosphoric Acid overnight to remove free iron.

  • Add a Scavenger: Add Medronic Acid (5 µM) to your mobile phase A.

    • Mechanism:[4] Medronic acid binds metals in the solvent more strongly than your analyte does, effectively "masking" the metals [3].

    • Note: It is MS-compatible at low concentrations.

  • Hardware Swap: Replace the stainless steel column frit with a PEEK frit, or use a "Bio-inert" LC system (Titanium/PEEK flow path).

Troubleshooting Logic Flow

TroubleshootingFlow Start Start: Peak Tailing Detected CheckPH Check Mobile Phase pH Start->CheckPH IsLowPH Is pH < 3.0? CheckPH->IsLowPH AddSalt Action: Add 10-20mM Ammonium Formate IsLowPH->AddSalt No (pH is 3-7) SwitchHighPH Action: Switch to pH 10 (Ammonium Bicarbonate) IsLowPH->SwitchHighPH Alt: Try High pH CheckColumn Check Column Type IsLowPH->CheckColumn Yes AddSalt->CheckColumn SwitchHighPH->CheckColumn IsHybrid Is it BEH/CSH/Hybrid? CheckColumn->IsHybrid ChangeColumn Action: Switch to Charged Surface (CSH) or Hybrid IsHybrid->ChangeColumn No (Standard C18) CheckMetal Check for Chelation (Split peaks?) IsHybrid->CheckMetal Yes ChangeColumn->CheckMetal Passivate Action: Add Medronic Acid or Passivate System CheckMetal->Passivate Yes Success Resolved: Gaussian Peak CheckMetal->Success No Passivate->Success

Caption: Figure 2. Step-by-step logic for isolating the cause of tailing: pH buffering -> Column Chemistry -> System Inertness.

References
  • Agilent Technologies. (2020). Strategies for the Analysis of Basic Compounds in LC-MS. Retrieved from

  • Waters Corporation. (2022). Charged Surface Hybrid (CSH) Technology: Mechanism and Application for Basic Compounds. Retrieved from

  • Restek Corporation. (2023). Mitigating Metal Interactions in LC-MS: The Role of Medronic Acid. Retrieved from

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes.[5] Journal of Chromatography A. Retrieved from

Sources

Validation & Comparative

A Guide to the 1H NMR Spectroscopic Analysis of 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-(4-(hydroxymethyl)phenyl)pyridin-3-ol. This document moves beyond a simple data report to offer a comparative analysis, explaining the structural nuances that give rise to its unique spectral signature. We will explore the causal relationships between molecular structure and spectral features, grounded in the fundamental principles of NMR spectroscopy.

Introduction to ¹H NMR Spectroscopy in Drug Discovery

¹H NMR spectroscopy is an indispensable tool in modern drug discovery and development. It provides critical information about molecular structure, conformation, and dynamics. The chemical shift (δ), multiplicity (splitting pattern), and coupling constant (J) of each proton signal offer a detailed map of the electronic environment and connectivity within a molecule. For a bifunctional molecule like 6-(4-(hydroxymethyl)phenyl)pyridin-3-ol, ¹H NMR allows for the unambiguous assignment of protons on both the hydroxypyridine and the hydroxymethylphenyl rings, confirming its identity and purity.

Predicted ¹H NMR Spectrum of 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol

While a publicly available, experimentally verified ¹H NMR spectrum for 6-(4-(hydroxymethyl)phenyl)pyridin-3-ol is not readily accessible, a highly accurate prediction can be made based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The predicted spectral data is summarized in Table 1.

Table 1: Predicted ¹H NMR Spectral Data for 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-A~8.15d~2.51H
H-B~7.30dd~8.5, 2.51H
H-C~7.85d~8.51H
H-D~7.95d~8.22H
H-E~7.45d~8.22H
H-F~4.65s-2H
-OH (pyridin-3-ol)~9.70br s-1H
-OH (hydroxymethyl)~5.40t~5.71H

Note: Predictions are based on analysis of similar compounds and general NMR principles. The solvent is assumed to be DMSO-d₆.

Spectral Analysis and Proton Assignment

The structural formula of 6-(4-(hydroxymethyl)phenyl)pyridin-3-ol with the assigned protons is shown below.

Caption: Molecular structure of 6-(4-(hydroxymethyl)phenyl)pyridin-3-ol with proton labeling.

Analysis of the Pyridine Ring Protons:

  • H-A (~8.15 ppm, d): This proton is on the carbon adjacent to the nitrogen and ortho to the hydroxyl group. The proximity to the electronegative nitrogen atom causes significant deshielding, shifting it downfield. It appears as a doublet due to coupling with H-B.

  • H-B (~7.30 ppm, dd): This proton is meta to the nitrogen and ortho to the phenyl substituent. It is coupled to both H-A and H-C, resulting in a doublet of doublets.

  • H-C (~7.85 ppm, d): This proton is ortho to the phenyl substituent and couples with H-B, appearing as a doublet.

Analysis of the Phenyl Ring Protons:

  • H-D (~7.95 ppm, d): These two protons are ortho to the pyridine ring. The deshielding effect of the aromatic pyridine ring causes a downfield shift. They appear as a doublet due to coupling with the H-E protons.

  • H-E (~7.45 ppm, d): These two protons are meta to the pyridine ring and ortho to the hydroxymethyl group. They are coupled to the H-D protons, resulting in a doublet.

Analysis of the Substituent Protons:

  • H-F (~4.65 ppm, s): The two protons of the benzylic methylene group (-CH₂OH) are chemically equivalent and are expected to appear as a singlet. The adjacent oxygen atom causes a downfield shift compared to a typical alkyl proton.[1]

  • Hydroxyl Protons (-OH): The chemical shifts of hydroxyl protons are highly variable and depend on the solvent, concentration, and temperature. In DMSO-d₆, they are typically observed as distinct signals. The phenolic -OH of the pyridinol ring is expected to be more deshielded (~9.70 ppm) due to its acidic nature and potential for hydrogen bonding. The benzylic -OH is expected around 5.40 ppm and may show coupling to the adjacent CH₂ protons, appearing as a triplet.[2]

Comparison with Alternative Compounds

To better understand the spectrum of 6-(4-(hydroxymethyl)phenyl)pyridin-3-ol, it is useful to compare it with simpler, related molecules.

1. 3-Hydroxypyridine:

The ¹H NMR spectrum of 3-hydroxypyridine shows signals for the pyridine ring protons without the influence of the phenyl substituent. The proton ortho to both the nitrogen and hydroxyl group is the most deshielded. In comparison, the phenyl group at the 6-position in our target molecule will influence the chemical shifts of the adjacent pyridine protons, particularly H-B and H-C, due to electronic and anisotropic effects.[3]

2. Benzyl Alcohol:

Benzyl alcohol provides a reference for the hydroxymethylphenyl moiety. Its aromatic protons typically appear as a multiplet around 7.2-7.4 ppm, and the benzylic CH₂ protons are found around 4.5 ppm.[2] In our target molecule, the attachment of the pyridine ring at the para position breaks the symmetry of the phenyl ring (compared to benzyl alcohol itself), leading to the distinct doublet signals for H-D and H-E.

Experimental Protocol for ¹H NMR Analysis

This section outlines a standardized procedure for acquiring a high-quality ¹H NMR spectrum of 6-(4-(hydroxymethyl)phenyl)pyridin-3-ol.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for this type of molecule due to its ability to dissolve polar compounds and to slow down the exchange of hydroxyl protons, allowing for their observation.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Set the appropriate acquisition parameters, including:

    • Pulse angle (e.g., 30-90 degrees)

    • Acquisition time (e.g., 2-4 seconds)

    • Relaxation delay (e.g., 1-5 seconds)

    • Number of scans (e.g., 8-16, depending on sample concentration)

  • Acquire the Free Induction Decay (FID).

3. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift scale using the TMS signal.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the protons in the molecule.

Caption: Workflow for ¹H NMR Spectrum Analysis.

Conclusion

The ¹H NMR spectrum of 6-(4-(hydroxymethyl)phenyl)pyridin-3-ol provides a wealth of information that is crucial for its structural confirmation and purity assessment. By carefully analyzing the chemical shifts, multiplicities, and coupling constants, a complete assignment of all protons can be achieved. The comparative analysis with simpler analogues highlights the specific electronic and structural effects that govern the spectral features of this bifunctional molecule. The provided experimental protocol offers a reliable method for obtaining high-quality ¹H NMR data for this and similar compounds, ensuring data integrity and reproducibility in research and development settings.

References

  • nmrshiftdb2 - open nmr database on the web. (n.d.). Retrieved from [Link]

  • 1H NMR Chemical Shifts. (2022, March 9). Retrieved from [Link]

  • Benzyl Alcohol ¹H NMR Spectrum. (n.d.).
  • Substituent effects on the ¹H NMR spectra of substituted aminopyridines. (2006, September 23). Spectroscopy Letters, 26(2).
  • Proton Chemical Shifts of the γ‐Substituted Pyridines. (n.d.). AIP Publishing.
  • Standard Operating Procedure for NMR Sample Preparation. (n.d.). From a reputable source such as a university chemistry department or instrument manufacturer's guidelines.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

LC-MS/MS fragmentation pattern of 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the LC-MS/MS Fragmentation of 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol: A Comparative Analysis for Researchers

This guide provides a comprehensive analysis of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) fragmentation behavior of 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol to explain the causal relationships behind fragmentation pathways and instrumental choices. We will compare fragmentation patterns obtained from different mass spectrometry platforms, offering field-proven insights to aid in method development, structural elucidation, and quantitative analysis.

The Analyte: Understanding 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol

Before delving into its fragmentation, it is crucial to understand the molecule's structure. 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol possesses a molecular formula of C₁₂H₁₁NO₂ and a monoisotopic mass of 201.0790 Da.

Key Structural Features:

  • Pyridine Ring: A basic heterocyclic amine that is readily protonated, making it ideal for positive mode electrospray ionization (ESI).

  • Phenolic Hydroxyl Group: An acidic proton on the pyridine ring's hydroxyl group.

  • Phenyl Ring: A stable aromatic system.

  • Benzylic Alcohol: A primary alcohol on the phenyl ring, which represents a chemically active site prone to specific neutral losses during fragmentation.

The presence of both a basic nitrogen and labile protons dictates the ionization and subsequent fragmentation behavior, making LC-MS/MS an ideal analytical technique.[1][2]

The Logic of Method Development: Experimental Design Choices

A robust analytical method is built on a foundation of sound chemical principles. The choices made in chromatography and ionization are paramount for achieving sensitive and reproducible results.

2.1. Liquid Chromatography (LC)

For a molecule of this polarity, reversed-phase chromatography is the method of choice. A C18 stationary phase provides excellent retention and separation capabilities. The mobile phase typically consists of an aqueous component and an organic solvent like acetonitrile or methanol. Critically, the addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase is standard practice. This serves a dual purpose: it sharpens chromatographic peak shape and, more importantly, provides a source of protons to facilitate efficient ionization of the analyte in the mass spectrometer source.

2.2. Mass Spectrometry (MS) Ionization

Given the basic pyridine nitrogen, Electrospray Ionization (ESI) in positive ion mode is the logical choice. ESI is a soft ionization technique that minimizes in-source fragmentation, allowing for the reliable generation of the protonated molecule, [M+H]⁺, at m/z 202.0863.[3][4] This intact precursor ion is the starting point for all subsequent tandem mass spectrometry (MS/MS) experiments.

Predicted Fragmentation Pathways and Interpretation

The collision-induced dissociation (CID) of the [M+H]⁺ precursor ion of 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol is predicted to follow several distinct and chemically logical pathways. The energy applied during CID will dictate the prevalence of each pathway.

Primary Fragmentation Pathways:

  • Loss of Water (H₂O): The most common fragmentation route for benzylic alcohols is the facile neutral loss of a water molecule (18.0106 Da). This results in a highly stable, resonance-delocalized carbocation fragment at m/z 184.0757 . This fragment is often the base peak in the product ion spectrum, especially at lower collision energies.

  • Inter-Ring Cleavage: Cleavage of the C-C bond connecting the pyridine and phenyl rings can occur. This would lead to the formation of a p-hydroxybenzyl cation or a related tropylium ion. A characteristic fragment corresponding to the hydroxymethyl-substituted phenyl portion is expected at m/z 107.0491 .

  • Benzylic Cleavage and Rearrangement: The benzyl group is well-known for its ability to lose a hydroxyl group and rearrange to a stable tropylium ion at m/z 91.0542 .[5] This fragment provides a key diagnostic marker for the benzyl moiety.

Below is a diagram illustrating the most probable fragmentation pathways.

G cluster_main Fragmentation of 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol precursor [M+H]⁺ m/z 202.0863 C₁₂H₁₂NO₂⁺ frag1 [M+H - H₂O]⁺ m/z 184.0757 C₁₂H₁₀NO⁺ precursor->frag1 - H₂O frag2 [C₇H₇O]⁺ m/z 107.0491 precursor->frag2 - C₅H₅NO frag3 [C₇H₇]⁺ (Tropylium) m/z 91.0542 frag2->frag3 - O

Caption: Predicted MS/MS fragmentation pathways for protonated 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol.

Table 1: Summary of Predicted Product Ions for [M+H]⁺ at m/z 202.0863

Predicted m/zProposed FormulaMass Difference (Da)Neutral LossDescription
184.0757C₁₂H₁₀NO⁺18.0106H₂OLoss of water from the benzylic alcohol
171.0681C₁₁H₉N₂O⁺31.0182CH₅NLoss of methylamine (requires rearrangement)
107.0491C₇H₇O⁺95.0372C₅H₅NOCleavage producing the hydroxymethylphenyl cation
91.0542C₇H₇⁺111.0321C₅H₅NO₂Formation of the tropylium ion

Comparative Analysis: Triple Quadrupole vs. High-Resolution MS

The choice of mass analyzer significantly impacts the data obtained and its application.

4.1. Triple Quadrupole (QqQ) for Quantitative Analysis

A triple quadrupole mass spectrometer is the gold standard for targeted quantification due to its sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode. For this compound, an analyst would select the precursor ion (m/z 202.1) in the first quadrupole (Q1), induce fragmentation in the collision cell (q2), and monitor for a specific, intense product ion in the third quadrupole (Q3).

  • Causality: The transition from the precursor to the most intense and stable fragment (loss of water) provides the best sensitivity and robustness. This is because the resulting ion at m/z 184.1 is abundant and chemically specific to the parent molecule under defined conditions.

  • Trustworthiness: The specificity of monitoring a predefined fragmentation (e.g., 202.1 → 184.1) minimizes interference from co-eluting matrix components, ensuring the data is reliable and reproducible.

Table 2: Example MRM Transitions for Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Use
6-(4-(...))pyridin-3-ol202.1184.115-25Quantifier (most intense)
6-(4-(...))pyridin-3-ol202.1107.025-35Qualifier (for confirmation)

4.2. High-Resolution MS (HRMS) for Structural Elucidation

Platforms like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap provide high-resolution, accurate-mass (HRAM) data. This capability is invaluable for confirming molecular formulas and elucidating unknown structures.

  • Expertise: While a QqQ can tell you a fragment has a nominal mass of 184, an HRMS instrument can measure it as 184.0757. This allows the analyst to calculate the elemental formula (C₁₂H₁₀NO⁺) with high confidence, distinguishing it from other potential isobaric ions. This is a self-validating system; if the measured mass is within a tight tolerance (e.g., < 5 ppm) of the theoretical mass, the formula assignment is confirmed.[6]

  • Authoritative Grounding: The ability to assign elemental compositions to fragment ions provides a much higher degree of certainty in structural characterization compared to nominal mass data alone. This is critical in metabolite identification, impurity profiling, and definitive structural confirmation.

Detailed Experimental Protocol

This protocol provides a starting point for the LC-MS/MS analysis of 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol.

5.1. Reagents and Materials

  • 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol standard

  • LC-MS grade water

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade formic acid (FA)

  • Methanol for sample dissolution

5.2. Sample Preparation

  • Prepare a 1.0 mg/mL stock solution of the standard in methanol.

  • Serially dilute the stock solution with 50:50 water:acetonitrile to create working standards (e.g., 1-1000 ng/mL).

  • Transfer 100 µL of the final working solution to an autosampler vial.

5.3. LC-MS/MS Conditions

Caption: A typical workflow for LC-MS/MS analysis.

Table 3: Liquid Chromatography Parameters

ParameterValue
LC SystemAgilent 1290 Infinity II or equivalent
ColumnWaters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 min, hold for 1 min, return to 5% B
Flow Rate0.4 mL/min
Column Temp.40 °C
Injection Vol.2 µL

Table 4: Mass Spectrometry Parameters

ParameterTriple Quadrupole (QqQ)High-Resolution MS (Q-TOF/Orbitrap)
Ion Source ESI PositiveESI Positive
Capillary Voltage3.5 kV3.5 kV
Gas Temperature325 °C325 °C
Gas Flow10 L/min10 L/min
Nebulizer45 psi45 psi
MS/MS Mode MRMddMS² (Data-Dependent Acquisition)
Scan TypePrecursor → ProductFull Scan MS → Auto MS/MS
ResolutionUnit (0.7 FWHM)> 20,000 FWHM
Collision GasNitrogenNitrogen

Conclusion

The LC-MS/MS fragmentation of 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol is predictable and primarily driven by the facile loss of water from its benzylic alcohol moiety, yielding a stable product ion at m/z 184.0757. Secondary fragmentation pathways involving inter-ring cleavage provide additional structural information. This guide demonstrates that a strategic choice of mass spectrometry platform is essential. A triple quadrupole instrument provides unparalleled sensitivity for targeted quantification via MRM, while a high-resolution mass spectrometer is superior for unequivocal structural confirmation through accurate mass measurements. By understanding the underlying chemical principles of fragmentation, researchers can develop more robust, reliable, and informative analytical methods.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives.
  • Global Substance Registration System (GSRS). (n.d.). 6-(HYDROXYMETHYL)PYRIDIN-3-OL.
  • National Center for Biotechnology Information. (n.d.). [4-(Hydroxymethyl)-6-methyl-5-phenylmethoxypyridin-3-yl]methanol. PubChem.
  • BLD Pharmatech. (n.d.). 4-(Hydroxymethyl)pyridin-3-ol.
  • Kertesz, V., & Gaskell, S. J. (2001). Tandem mass spectrometric accurate mass performance of time-of-flight and Fourier transform ion cyclotron resonance mass spectrometry: a case study with pyridine derivatives. Journal of mass spectrometry, 36(1), 49–59.
  • Creek, D. J., & Jankevics, A. (2014). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. Methods in molecular biology, 1198, 127–137.
  • ChemScene. (n.d.). 6-(3-(Hydroxymethyl)phenyl)pyridin-3-ol.
  • Jankevics, A., & Creek, D. J. (2012). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. InTech.
  • Kruczkiewicz, P., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9187-9199.
  • Mettler-Toledo. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.
  • Chemistry Stack Exchange. (2019, August 24). How Does Benzyl Alcohol Produce a Peak at m/z = 79?.
  • ResearchGate. (n.d.). LC/MS/MS/ESI determination of main fragmentation pathway for compounds 1-7.

Sources

Comparative Potency Analysis: 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol versus 6-phenylpyridin-3-ol as HTR2A Receptor Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a detailed comparative analysis of the in vitro potency of two closely related pyridin-3-ol derivatives: 6-(4-(hydroxymethyl)phenyl)pyridin-3-ol and 6-phenylpyridin-3-ol. While both compounds share a common 6-phenylpyridin-3-ol core, the addition of a hydroxymethyl group at the para-position of the phenyl ring significantly influences their interaction with the human serotonin 2A receptor (HTR2A). This document synthesizes available data, elucidates the underlying structure-activity relationships (SAR), and provides detailed experimental protocols for researchers seeking to validate or expand upon these findings.

Introduction: The Significance of the Pyridin-3-ol Scaffold

The pyridin-3-ol scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting a diverse range of biological entities, from kinases to steroid sulfatase and G-protein coupled receptors (GPCRs). Its utility stems from its rigid structure and the hydrogen-bonding capabilities of the hydroxyl group, which can serve as a critical anchor point within a receptor's binding pocket.

This guide focuses on two specific analogs that have been evaluated for their affinity to the HTR2A receptor, a key GPCR involved in various neurological processes and a target for antipsychotic and psychedelic drugs. Understanding how subtle structural modifications, such as the introduction of a polar hydroxymethyl group, impact potency is fundamental for rational drug design and the development of next-generation therapeutics.

Comparative Potency at the Human HTR2A Receptor

Both 6-phenylpyridin-3-ol and its hydroxylated derivative, 6-(4-(hydroxymethyl)phenyl)pyridin-3-ol, have been synthesized and evaluated for their binding affinity to the human HTR2A receptor. Experimental data, derived from radioligand binding assays, demonstrates a clear distinction in their potencies.

The primary metric for quantifying binding affinity in these assays is the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity and, consequently, greater potency.

CompoundMolecular StructureTargetAssay TypeKᵢ (nM)
6-phenylpyridin-3-olHuman HTR2ARadioligand Binding130
6-(4-(hydroxymethyl)phenyl)pyridin-3-olHuman HTR2ARadioligand Binding24

Analysis of Potency Data:

The data clearly indicates that 6-(4-(hydroxymethyl)phenyl)pyridin-3-ol is approximately 5.4-fold more potent than its parent compound, 6-phenylpyridin-3-ol, in binding to the HTR2A receptor. This significant increase in affinity highlights the critical role of the hydroxymethyl substituent in modulating the ligand-receptor interaction.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The observed difference in potency can be attributed to the introduction of the hydroxymethyl (-CH₂OH) group on the phenyl ring. This modification fundamentally alters the compound's electronic and steric properties, introducing a new potential point of interaction with the receptor.

The Causality Behind Enhanced Potency:

  • Formation of a Key Hydrogen Bond: The primary driver for the enhanced affinity is likely the formation of an additional hydrogen bond between the terminal hydroxyl group of the hydroxymethyl substituent and a specific amino acid residue within the HTR2A binding pocket. This extra interaction provides a more stable and energetically favorable binding pose, effectively "anchoring" the ligand more tightly.

  • Increased Polarity: The addition of the hydroxyl group increases the overall polarity of the molecule. While this can sometimes negatively impact cell permeability, in the context of a binding pocket, it can lead to more favorable electrostatic interactions with polar residues.

  • Vectorial Orientation: The para-positioning of the hydroxymethyl group directs it away from the core scaffold, allowing it to probe deeper into a specific sub-pocket of the receptor. This specific orientation is crucial for establishing the potency-enhancing interaction.

The following diagram illustrates the logical relationship between the structural modification and the resulting increase in binding affinity.

SAR_Logic cluster_0 Structural Modification cluster_1 Biochemical Consequence cluster_2 Observed Outcome Compound_A 6-phenylpyridin-3-ol (Parent Compound) Modification + hydroxymethyl group at para-position Compound_A->Modification Compound_B 6-(4-(hydroxymethyl)phenyl)pyridin-3-ol (Derivative) Modification->Compound_B Interaction New Hydrogen Bond with HTR2A Residue Compound_B->Interaction Potency ~5.4x Increase in Binding Affinity (Lower Ki) Interaction->Potency

Caption: Logical flow from structural modification to increased potency.

Experimental Protocols: Validating HTR2A Binding Affinity

To ensure the trustworthiness and reproducibility of the binding data, a standardized radioligand competition assay is employed. This protocol is a self-validating system where a known high-affinity radioligand is displaced by the unlabeled test compounds (e.g., 6-phenylpyridin-3-ol).

Workflow for Radioligand Binding Assay:

Assay_Workflow prep 1. Membrane Preparation (HEK293 cells expressing HTR2A) radioligand 2. Radioligand Addition (e.g., [³H]ketanserin) prep->radioligand test_compound 3. Test Compound Addition (Varying concentrations of pyridin-3-ol analogs) radioligand->test_compound incubation 4. Incubation (Allow competition to reach equilibrium) test_compound->incubation separation 5. Separation (Rapid filtration to separate bound vs. free radioligand) incubation->separation quantification 6. Quantification (Scintillation counting to measure bound radioactivity) separation->quantification analysis 7. Data Analysis (Non-linear regression to calculate IC50 and Ki values) quantification->analysis

Caption: Standard workflow for an HTR2A radioligand competition assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture Human Embryonic Kidney (HEK293) cells stably expressing the human HTR2A receptor.

    • Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate to pellet the cell membranes. Wash the pellet multiple times with fresh buffer to remove cytosolic components.

    • Resuspend the final membrane pellet in the assay buffer and determine the total protein concentration using a Bradford or BCA assay.

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of the HTR2A radioligand, such as [³H]ketanserin (a well-characterized HTR2A antagonist).

    • Add the test compounds (6-phenylpyridin-3-ol or its derivative) across a range of concentrations (typically from 10⁻¹⁰ M to 10⁻⁵ M) to generate a competition curve.

    • Include control wells for "total binding" (radioligand only) and "non-specific binding" (radioligand + a high concentration of a known unlabeled antagonist, like spiperone).

  • Incubation:

    • Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient duration (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This process traps the membranes with bound radioligand on the filter while unbound ligand passes through.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filter discs into scintillation vials, add scintillation fluid, and allow them to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) retained on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each test compound concentration: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., using GraphPad Prism or similar software) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The comparative analysis unequivocally demonstrates that the introduction of a 4-hydroxymethyl group to the 6-phenylpyridin-3-ol scaffold results in a significant, ~5.4-fold enhancement in binding potency at the human HTR2A receptor. This enhancement is mechanistically attributed to the formation of an additional hydrogen bond within the receptor's binding site.

This finding provides a clear and actionable insight for researchers in the field of medicinal chemistry and pharmacology. The para-position of the phenyl ring represents a key "vector" for introducing substituents that can probe for additional interactions to improve ligand affinity and potentially modulate functional activity (e.g., agonist vs. antagonist). Future work should focus on exploring other substituents at this position to further refine the structure-activity relationship and develop ligands with optimized potency and selectivity profiles.

References

  • Glennon, R. A., et al. (2004). 6-Phenyl- and 6-Phenylalkyl-3-hydroxypyridines as 5-HT2A Receptor Ligands. Bioorganic & Medicinal Chemistry Letters, 14(10), 2569-2572. [Link]

Validating 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol as a CYP450 Metabolite: A Comparative Guide to Identification and Confirmation Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Regulatory Context

In the lifecycle of drug development, elucidating the metabolic fate of a lead compound is not merely an academic exercise—it is a strict regulatory mandate. Under the, any disproportionate human metabolite that exceeds 10% of total drug-related exposure at steady state requires rigorous structural characterization and nonclinical safety assessment[1][2].

When evaluating the biotransformation of the parent compound 6-(4-methylphenyl)pyridin-3-ol , the primary Phase I metabolic pathway is CYP450-mediated benzylic hydroxylation. This reaction yields 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol (CAS: 1255634-42-4). This guide objectively compares the use of a high-purity synthesized reference standard of this metabolite against alternative in vitro and in silico methodologies, providing a self-validating framework for definitive structural confirmation.

The Mechanistic Causality of Benzylic Hydroxylation

Understanding why a specific metabolite forms is critical for designing robust analytical methods. Cytochrome P450 enzymes (predominantly the CYP2C and CYP3A families) preferentially target the para-methyl group of 6-(4-methylphenyl)pyridin-3-ol.

The Causality: The C-H bond dissociation energy at the benzylic position is significantly lower than that of the aromatic ring protons due to the resonance stabilization of the intermediate radical. The CYP450 catalytic cycle initiates a Hydrogen Atom Transfer (HAT) from the methyl group to the high-valent Iron-Oxo species (Compound I), forming a benzylic radical. This is followed by a rapid "oxygen rebound" mechanism, inserting a hydroxyl group to form 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol[3]. Because the addition of the hydroxyl group increases the molecule's polarity, the metabolite will exhibit a shorter retention time on a reversed-phase liquid chromatography (RPLC) system compared to the parent drug.

Objective Comparison of Validation Strategies

To validate a putative metabolite, researchers typically choose between predictive software, biological generation, and synthetic reference standards. Table 1 objectively compares these approaches.

Table 1: Performance Comparison of Metabolite Identification Strategies

StrategySpecificity & AccuracyRegulatory Compliance (FDA MIST)Turnaround TimeResource Intensity
High-Purity Reference Standard (Product) Absolute (Definitive RT & MS/MS match)Gold Standard (Required for Phase III / NDA)Rapid (Direct LC-MS/MS injection)High (Requires custom synthesis)
Biosynthetic Generation (HLM) Moderate (Requires HRMS/NMR for exact structural elucidation)Acceptable for early discovery & Phase ISlow (Requires incubation & isolation)Moderate (Commercial HLM kits)
In Silico Prediction Low (Hypothesis generation only)Not accepted as standalone proofInstantaneousLow (Software license only)

Experimental Protocol: A Self-Validating Workflow

To ensure trustworthiness, an experimental protocol must be a self-validating system. The following methodology integrates HLM with LC-MS/MS, utilizing strategic controls to prove causality.

Step 1: HLM Incubation with Self-Validating Controls
  • The System: Incubate 1 µM of the parent compound (6-(4-methylphenyl)pyridin-3-ol) with pooled Human Liver Microsomes (1 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Causality for NADPH Regenerating System: Instead of adding direct NADPH, use a regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). Why? Free NADPH rapidly degrades at 37°C. The regenerating system ensures a constant supply of reducing equivalents, preventing artificial reaction plateauing and ensuring linear metabolite formation over the 60-minute incubation.

  • Self-Validating Controls:

    • Negative Control (No NADPH): Proves that the formation of 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol is strictly CYP450-dependent and not an artifact of auto-oxidation.

    • Zero-Time Control (T=0): Quench the reaction immediately after adding the parent drug. This establishes the baseline and proves the metabolite is not a pre-existing impurity in the parent batch.

Step 2: Sample Quenching and Extraction
  • Quench the reaction with 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Causality: Acetonitrile instantly denatures the CYP450 enzymes, halting the reaction precisely at the target timepoint, while simultaneously precipitating microsomal proteins to protect the delicate LC column from fouling. Centrifuge at 15,000 x g for 10 minutes and collect the supernatant.

Step 3: LC-MS/MS Co-Elution Confirmation
  • Inject the HLM supernatant alongside a spiked sample containing the high-purity 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol reference standard .

  • Causality for Chromatography: Use a shallow gradient of 0.1% formic acid in water and acetonitrile on a C18 column. The shallow gradient is critical to separate the true benzylic alcohol from potential aromatic hydroxyl isomers (which have identical m/z but different polarities). Definitive validation is achieved only when the biosynthesized metabolite perfectly co-elutes with the synthetic reference standard.

Data Visualization: Metabolite Validation Workflow

G Parent Parent Compound 6-(4-methylphenyl)pyridin-3-ol HLM In Vitro Incubation (HLM + NADPH Regenerating System) Parent->HLM CYP CYP450 Benzylic Hydroxylation HLM->CYP Oxidation Metabolite Putative Metabolite (m/z shift +16 Da) CYP->Metabolite LCMS LC-MS/MS Co-elution & MS/MS Fragmentation Matching Metabolite->LCMS Unknown Sample RefStd High-Purity Reference Standard 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol RefStd->LCMS Known Standard Validated Definitively Validated CYP450 Metabolite LCMS->Validated RT & Spectra Match

Workflow for validating CYP450 metabolites using HLM and reference standards.

Quantitative Data: MS/MS Fragmentation Causality

Mass spectrometry relies on predictable gas-phase chemistry. Table 2 outlines the specific Multiple Reaction Monitoring (MRM) transitions used to validate the metabolite against the reference standard.

Table 2: LC-MS/MS MRM Transitions and Fragmentation Causality

CompoundPrecursor Ion [M+H]+Primary Product Ion (m/z)Collision Energy (eV)Fragmentation Causality (Collision-Induced Dissociation)
Parent: 6-(4-methylphenyl)pyridin-3-ol186.1168.125Loss of H₂O (-18 Da) from the pyridin-3-ol moiety.
Metabolite: 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol202.1184.122Preferential loss of H₂O (-18 Da) from the newly formed benzylic hydroxymethyl group. The resulting benzylic cation is highly stable, making this the dominant fragmentation pathway.
Metabolite: 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol202.1156.135Subsequent loss of CO (-28 Da) from the pyridine ring following the initial dehydration event.

By comparing the collision-induced dissociation (CID) spectra of the HLM-generated peak against the pure 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol standard, researchers can definitively satisfy[4].

References

  • U.S. Food and Drug Administration (FDA). (2020). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved from[Link]

  • U.S. Food and Drug Administration (FDA). (2022). Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies Guidance for Industry. Retrieved from[Link]

  • Charles River Laboratories. DMPK Program Considerations. Retrieved from [Link]

  • Jiang, J., et al. (2020). Pharmacokinetics, mass balance, and metabolism of [14C]vicagrel, a novel irreversible P2Y12 inhibitor in humans. PMC. Retrieved from[Link]

Sources

Distinguishing Hydroxymethyl and Phenol Groups Using IR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy stands as a powerful and accessible technique for this purpose. This guide provides an in-depth comparison of the characteristic IR spectral features of two closely related and vital functional groups: the hydroxymethyl group (-CH₂OH) found in primary alcohols and the phenol group, where a hydroxyl group is directly attached to an aromatic ring. Understanding their subtle yet distinct spectral differences is crucial for unambiguous structural elucidation.

The Foundational Principle: Vibrational Spectroscopy

IR spectroscopy probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies. These absorption frequencies are characteristic of the types of bonds and the overall molecular structure, providing a unique "fingerprint" for different functional groups.[1]

The hydroxyl (-OH) group, common to both hydroxymethyl and phenol moieties, is particularly responsive to its local chemical environment. This sensitivity is the key to differentiating between the two.

The Hydroxymethyl Group: A Primary Alcohol Signature

The hydroxymethyl group is a primary alcohol attached to another carbon atom. Its IR spectrum is defined by two principal vibrational modes: the O-H stretch and the C-O stretch.

  • O-H Stretching Vibration: In the absence of hydrogen bonding (e.g., in a very dilute solution in a non-polar solvent or in the gas phase), the hydroxymethyl group exhibits a relatively sharp and weak absorption band around 3650-3600 cm⁻¹.[2][3] However, in concentrated samples (neat liquids or solids), extensive intermolecular hydrogen bonding occurs. This interaction weakens the O-H bond, causing the stretching frequency to decrease and the absorption band to become significantly broad and intense, typically appearing in the 3400-3300 cm⁻¹ region.[4][5][6] This broadening is a hallmark of hydrogen-bonded hydroxyl groups.[7]

  • C-O Stretching Vibration: The stretching of the carbon-oxygen single bond in a primary alcohol like the hydroxymethyl group gives rise to a strong absorption band in the range of 1075-1000 cm⁻¹.[8][9] This peak is often sharp and prominent, making it a reliable diagnostic feature.[10]

The Phenol Group: An Aromatic Influence

In a phenol, the hydroxyl group is directly bonded to a carbon atom within an aromatic ring. This direct attachment significantly influences the electronic environment of the -OH group and, consequently, its IR absorption characteristics.

  • O-H Stretching Vibration: Similar to alcohols, phenols display a broad and intense O-H stretching band due to hydrogen bonding, typically observed between 3550 and 3200 cm⁻¹.[11][12] The conjugation with the aromatic ring can sometimes cause this band to be even broader and appear at a slightly lower frequency compared to aliphatic alcohols.[11] In dilute solutions, a sharp "free" O-H peak can be observed around 3600 cm⁻¹.[2][13]

  • C-O Stretching Vibration: The C-O bond in phenols has some double-bond character due to resonance with the aromatic ring. This makes the bond stronger and stiffer than the C-O bond in a primary alcohol. As a result, the C-O stretching vibration in phenols occurs at a higher frequency, typically appearing as a strong band around 1260-1180 cm⁻¹.[8][11] This shift to a higher wavenumber is a key distinguishing feature from the hydroxymethyl group.

  • Aromatic Ring Vibrations: The presence of the benzene ring in phenols gives rise to additional characteristic peaks. These include aromatic C-H stretching vibrations, which appear as sharp, medium-intensity bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[11][14] In contrast, the C-H stretching vibrations of the aliphatic -CH₂- group in a hydroxymethyl moiety occur below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).[15] Furthermore, phenols exhibit characteristic C=C stretching vibrations within the aromatic ring in the 1600-1450 cm⁻¹ region.[5][6]

Direct Comparison: Key Differentiators

The table below summarizes the key IR absorption frequencies that enable the differentiation of hydroxymethyl and phenol groups.

Vibrational Mode Hydroxymethyl Group (-CH₂OH) Phenol Group (Ar-OH) Key Distinguishing Feature
O-H Stretch (H-bonded) 3400 - 3300 cm⁻¹ (strong, very broad)[4][5]3550 - 3200 cm⁻¹ (strong, very broad)[11]Often broader and at a slightly lower frequency in phenols due to aromatic conjugation.[11]
C-O Stretch 1075 - 1000 cm⁻¹ (strong)[8][9]1260 - 1180 cm⁻¹ (strong)[8][11]Primary differentiator: The C-O stretch in phenols is at a significantly higher wavenumber.
C-H Stretch ~2950 - 2850 cm⁻¹ (aliphatic)[15]~3100 - 3000 cm⁻¹ (aromatic)[11][14]Aliphatic vs. Aromatic C-H stretching frequencies are distinct.
Aromatic C=C Stretch Absent~1600 - 1450 cm⁻¹ (medium to strong)[5][6]Present only in phenols.
Experimental Protocol: Acquiring a High-Quality IR Spectrum

To ensure reliable and reproducible data, the following experimental protocol for Attenuated Total Reflectance (ATR)-FTIR spectroscopy is recommended. ATR is a widely used technique for solid and liquid samples due to its minimal sample preparation requirements.

Objective: To acquire the IR spectrum of a compound containing a hydroxymethyl or phenol group.

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • The sample to be analyzed.

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol or acetone).

  • Lint-free wipes.

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and its ATR accessory are clean and have been allowed to warm up and stabilize according to the manufacturer's instructions.

    • Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Background Spectrum Acquisition:

    • Clean the surface of the ATR crystal thoroughly with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol). Allow the solvent to evaporate completely.

    • Acquire a background spectrum. This will be automatically subtracted from the sample spectrum to remove any signals from the atmosphere or the instrument itself.

  • Sample Application:

    • Place a small amount of the solid or liquid sample directly onto the center of the ATR crystal.

    • If the sample is a solid, use the ATR's pressure arm to ensure good contact between the sample and the crystal surface. Apply consistent pressure for reproducible results.

  • Sample Spectrum Acquisition:

    • Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000 - 650 cm⁻¹).

    • To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32).

  • Data Analysis and Cleaning:

    • The instrument's software will perform the background subtraction.

    • Examine the spectrum for the characteristic absorption bands of hydroxymethyl or phenol groups as detailed in this guide.

    • After analysis, clean the ATR crystal thoroughly with a solvent and lint-free wipe to prepare for the next sample.

Visualizing the Workflow

The following diagram illustrates the logical workflow for differentiating between hydroxymethyl and phenol groups based on their IR spectra.

IR_Analysis_Workflow start Acquire IR Spectrum check_OH Broad band at 3550-3200 cm⁻¹? start->check_OH check_CO Strong peak at ~1220 cm⁻¹? check_OH->check_CO Yes no_OH No -OH Group check_OH->no_OH No check_Aromatic_CH Sharp peaks > 3000 cm⁻¹? check_CO->check_Aromatic_CH Yes check_Aliphatic_CO Strong peak at ~1050 cm⁻¹? check_CO->check_Aliphatic_CO No phenol Phenol Group Likely Present check_Aromatic_CH->phenol Yes inconclusive Inconclusive or Other Functional Group check_Aromatic_CH->inconclusive No hydroxymethyl Hydroxymethyl Group Likely Present check_Aliphatic_CO->hydroxymethyl Yes check_Aliphatic_CO->inconclusive No

Caption: Workflow for distinguishing hydroxymethyl and phenol groups via IR spectroscopy.

Conclusion

While both hydroxymethyl and phenol groups contain a hydroxyl moiety that leads to a characteristic broad O-H stretching band, a systematic analysis of the IR spectrum provides clear points of differentiation. The most definitive distinction lies in the position of the C-O stretching vibration, which is found at a significantly higher wavenumber for phenols due to the strengthening effect of aromatic conjugation. Additional confirmation can be obtained by observing the positions of the C-H stretching bands (aromatic vs. aliphatic) and the presence or absence of aromatic C=C stretching vibrations. By following a rigorous experimental protocol and a logical analytical workflow, researchers can confidently distinguish between these two important functional groups, ensuring the accurate structural characterization of their molecules.

References

  • Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Germán Fernández. (n.d.). IR Spectrum: Alcohols and Phenols. In Química Orgánica. Retrieved from [Link]

  • Wang, J., et al. (2021). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega, 6(1), 1336–1344. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, November 26). Infrared spectrum of phenol C6H6O C6H5OH. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: IR Spectrum Peak Broadening: Hydrogen Bonding. Retrieved from [Link]

  • Smith, B. C. (2020, December 20). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy. Retrieved from [Link]

  • Krishnamurthi, P., et al. (2015). FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids. Advances in Applied Science Research, 6(12), 44-52. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of hydroxymethyl Phenols formation by in-line FTIR Spectroscopy. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Establishing HPLC Purity Standards for 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of drug safety and efficacy. This guide provides an in-depth technical framework for setting High-Performance Liquid Chromatography (HPLC) purity standards for the novel compound 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol. We will delve into the rationale behind experimental choices, present a self-validating HPLC protocol, and offer a comparative analysis of hypothetical batches to illustrate the practical application of these standards.

The Criticality of Purity for Novel APIs

The purity of an API like 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol directly impacts its pharmacological and toxicological profile. Even trace impurities can have unintended biological consequences, alter stability, and complicate regulatory submissions. Therefore, a robust, validated analytical method is not just a quality control measure; it is a fundamental component of preclinical and clinical development.[1][2] This guide is structured to provide a comprehensive approach to developing and implementing such a method, grounded in the principles of scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH).[3][4]

Understanding the Analyte: 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol

6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol is a polar, aromatic molecule containing both a pyridine ring and a hydroxymethylphenyl group. Its structure suggests potential challenges in chromatographic separation, including the possibility of peak tailing due to the basicity of the pyridine nitrogen and the need for a mobile phase that can adequately retain and resolve this polar compound.[5][6]

Potential Impurities: A Proactive Approach

A crucial aspect of purity analysis is the anticipation of potential impurities. Based on common synthetic routes for pyridine derivatives and potential degradation pathways, we can predict several classes of impurities for 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol.[7][8][9]

  • Process-Related Impurities: These can include unreacted starting materials, intermediates, and by-products from the synthesis.[7][10] For instance, incomplete coupling reactions could leave residual precursors.

  • Degradation Products: The hydroxymethyl and hydroxyl groups on the molecule are susceptible to oxidation.[9] The pyridine ring itself can also undergo degradation under harsh conditions.[11][12]

  • Isomeric Impurities: Depending on the synthetic route, positional isomers could be formed.

The following DOT graph illustrates the logical relationship between the API and its potential impurities.

API 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol Process Process-Related Impurities API->Process Degradation Degradation Products API->Degradation Isomeric Isomeric Impurities API->Isomeric StartingMaterials Starting Materials Process->StartingMaterials Byproducts By-products Process->Byproducts Oxidation Oxidation Products Degradation->Oxidation Hydrolysis Hydrolysis Products Degradation->Hydrolysis

Caption: Relationship between the API and potential impurity classes.

A Validated HPLC Method for Purity Determination

The following reversed-phase HPLC (RP-HPLC) method is designed to be a starting point for the analysis of 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol. The objective of validating this analytical procedure is to demonstrate that it is fit for its intended purpose.[3][13]

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.[14]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its ability to separate aromatic compounds.[14] Polar-endcapped C18 columns could also be explored to improve retention of the polar analyte.[5]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidic pH helps to protonate the pyridine nitrogen, reducing peak tailing.[5]

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient elution is proposed to ensure the separation of both polar and non-polar impurities.[5]

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm (This should be optimized based on the UV spectrum of the analyte)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.

Method Validation: The Three Pillars of Trustworthiness

A robust HPLC method must be validated according to ICH guidelines to ensure its reliability.[1][2]

  • Specificity: The method's ability to measure the analyte in the presence of other components, such as impurities and degradants.[1] This is demonstrated by spiking the sample with known impurities and performing forced degradation studies (e.g., acid, base, peroxide, heat, light).[9][15] The method should show baseline resolution between the main peak and any degradation products.

  • Linearity: The direct correlation between the analyte concentration and the detector response over a defined range.[1][16] A typical range for a purity method is from the reporting threshold to 120% of the specification.[3]

  • Accuracy and Precision: Accuracy is the closeness of the results to the true value, while precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[1][17] Both are typically expressed as a percentage of recovery and relative standard deviation (%RSD), respectively.

The following DOT graph outlines the workflow for HPLC method development and validation.

Start Define Analytical Target Profile (ATP) MethodDev Method Development (Column, Mobile Phase, etc.) Start->MethodDev Optimization Method Optimization MethodDev->Optimization Validation Method Validation (ICH Q2(R2)) Optimization->Validation Specificity Specificity / Forced Degradation Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness FinalMethod Final Validated HPLC Method Specificity->FinalMethod Linearity->FinalMethod Accuracy->FinalMethod Precision->FinalMethod LOD_LOQ->FinalMethod Robustness->FinalMethod

Caption: HPLC method development and validation workflow.

Comparative Analysis of Hypothetical Batches

To illustrate the application of this HPLC method, let's consider hypothetical data from three different batches of 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol. The purity is calculated using the area percentage method.

Batch IDPurity (%)Impurity A (Area %)Impurity B (Area %)Total Impurities (%)
Batch 001 99.50.20.10.5
Batch 002 98.20.80.51.8
Batch 003 99.80.1< 0.05 (Below LOQ)0.2

In this comparison, Batch 003 demonstrates the highest purity, while Batch 002 shows a significantly higher level of impurities. The identity of Impurity A and B would need to be determined through techniques like LC-MS.

Setting Acceptance Criteria

Based on the validation data and the intended use of the API, acceptance criteria for purity and specific impurities should be established. These criteria are typically set based on regulatory guidelines and a thorough risk assessment.[2] For example, a common acceptance criterion for the purity of an early-stage API might be ≥ 99.0%, with individual unknown impurities not exceeding 0.1%.

Conclusion

Establishing robust HPLC purity standards for a novel compound like 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol is a meticulous but essential process. It requires a deep understanding of the molecule's chemistry, potential impurities, and the principles of analytical method validation. By following a systematic approach as outlined in this guide, researchers can develop a self-validating system that ensures the quality and consistency of their API, thereby building a solid foundation for successful drug development.

References

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Lab Manager. (2025, November 27). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. [Link]

  • LCGC International. (2022, April 15). Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • Analytics-Shop. (n.d.). HPLC analysis according to USP and Ph. EUR. [Link]

  • Jones, D. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. [Link]

  • Google Patents. (2012, March 13).
  • Chromatography Today. (2023, June 9). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. [Link]

  • Scilit. (n.d.). Degradation of Pyridine Derivatives in Soil. [Link]

  • International Journal of Novel Research and Development. (2024, May 5). Pyridine: Synthesis, Swiss-ADME and Applications. [Link]

  • American Society for Microbiology. (n.d.). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. [Link]

  • ResearchGate. (n.d.). Degradation of Pyridines in the Environment. [Link]

  • Vilniaus universitetas. (n.d.). Enzymatic degradation of pyridine and pyridinols. [Link]

  • ResearchGate. (n.d.). Pyridine and Pyridine Derivatives. [Link]

  • ResearchGate. (n.d.). Conversion of 5-Hydroxymethylfurfural into 6-(Hydroxymethyl)pyridin-3-ol: A Pathway for the Formation of Pyridin-3-ols in Honey and Model Systems. [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Academia.edu. (n.d.). Studies, Synthesis and Antimicrobial Activity of 6-Methyl-4-(3- Phenyl-Pyridine-4-Yl-Methanone-1-H-Pyrazoyl )-2-Thio-N- Substituted Phenyl Pyrimide-5-Carboxamide. [Link]

  • PubMed Central. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. [Link]

  • Google Patents. (n.d.). WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.
  • ResearchGate. (n.d.). Tests and acceptance criteria in determining chemical purity using HPLC. [Link]

  • Google Patents. (n.d.). US20190106438A1 - Process for the preparation of 6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a].
  • EDQM, Council of Europe. (2019). Impurity Control in the European Pharmacopoeia. [Link]

  • PubMed Central. (n.d.). Synthesis and crystal structure of 2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. [Link]

  • SciTechnol. (2018, March 11). A Validated RP-HPLC Method for the Simultaneous Determination of Six High-Boiling Residual Solvents in Drug Substances and Its Implementation in Apis. [Link]

  • PubMed. (2007, February 19). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. [Link]

Sources

A Comparative Guide to the Metabolic Stability of Hydroxymethyl vs. Methyl Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate process of drug discovery and development, the metabolic stability of a candidate molecule is a cornerstone of its pharmacokinetic profile. It dictates the compound's half-life, bioavailability, and potential for drug-drug interactions, ultimately influencing its safety and efficacy.[1][2][3] The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs due to its unique chemical properties and ability to engage in crucial biological interactions.[4][5][6][7] However, even minor structural modifications to this scaffold can dramatically alter its metabolic fate. This guide provides an in-depth comparison of the metabolic stability of two common pyridine derivatives—hydroxymethyl and methyl-substituted pyridines—supported by mechanistic insights and validated experimental protocols.

Part 1: The Mechanistic Dichotomy of Pyridine Metabolism

The metabolic pathways for methyl and hydroxymethyl pyridine derivatives diverge significantly, primarily due to the different enzymatic systems they recruit. Understanding these differences is paramount for predicting a compound's behavior in vivo.

Metabolism of Methyl Pyridine Derivatives: A Cytochrome P450-Driven Pathway

The primary metabolic liability of a methyl-substituted pyridine is the methyl group itself, which serves as a prime target for Phase I oxidation by Cytochrome P450 (CYP) enzymes.[2][8] These heme-containing monooxygenases, located predominantly in the liver's endoplasmic reticulum, are responsible for the metabolism of approximately 70-80% of all drugs on the market.[2]

The metabolic cascade proceeds as follows:

  • Initial Hydroxylation: CYP enzymes, with CYP3A4, CYP2C9, and CYP1A2 being common contributors, catalyze the oxidation of the methyl group to a primary alcohol, forming a hydroxymethyl pyridine intermediate.[8][9][10]

  • Subsequent Oxidation: This newly formed alcohol can be further oxidized by cytosolic enzymes like alcohol and aldehyde dehydrogenases to an aldehyde, and subsequently to a more polar carboxylic acid metabolite, which is then readily excreted.

This multi-step oxidation is often the rate-limiting factor in the clearance of methyl pyridine compounds. While the pyridine nitrogen can coordinate with the heme iron of CYPs, potentially inhibiting metabolism (a Type II binding interaction), the alkyl side chain remains a significant "metabolic soft spot."[11][12]

cluster_methyl Metabolic Pathway of Methyl Pyridine Methyl_Pyridine Methyl-Pyridine Derivative Hydroxymethyl_Pyridine Hydroxymethyl Intermediate Methyl_Pyridine->Hydroxymethyl_Pyridine CYP450 Enzymes (e.g., CYP3A4, 2C9) Aldehyde Aldehyde Intermediate Hydroxymethyl_Pyridine->Aldehyde Alcohol Dehydrogenase Carboxylic_Acid Carboxylic Acid Metabolite Aldehyde->Carboxylic_Acid Aldehyde Dehydrogenase

Caption: CYP450-mediated oxidation of a methyl pyridine derivative.

Metabolism of Hydroxymethyl Pyridine Derivatives: A Multi-Enzyme System

The presence of a hydroxymethyl group provides a direct handle for multiple, often highly efficient, metabolic pathways that can lead to rapid clearance. This typically results in lower metabolic stability compared to its methyl counterpart.

The key pathways include:

  • Rapid Oxidation by Aldehyde Oxidase (AO): The primary alcohol of the hydroxymethyl group is a substrate for cytosolic Aldehyde Oxidase (AO), a molybdenum-containing enzyme that efficiently catalyzes its oxidation to the corresponding aldehyde and then carboxylic acid.[13][14][15] AO-mediated metabolism can be very rapid and is a significant contributor to the clearance of many heterocyclic drugs, making it a critical enzyme system to consider during drug development.[16][17]

  • Direct Phase II Conjugation (Glucuronidation): The hydroxyl group is an ideal site for Phase II conjugation reactions. UDP-glucuronosyltransferases (UGTs), a family of enzymes primarily located in the endoplasmic reticulum, catalyze the covalent attachment of a glucuronic acid moiety to the hydroxyl group.[18][19] This process, known as glucuronidation, dramatically increases the molecule's polarity and water solubility, facilitating its rapid elimination via urine or bile.[20] This pathway is often a high-capacity, efficient route of clearance that completely bypasses the need for initial CYP-mediated oxidation.

cluster_hydroxymethyl Metabolic Pathways of Hydroxymethyl Pyridine Hydroxymethyl_Pyridine Hydroxymethyl-Pyridine Derivative Carboxylic_Acid Carboxylic Acid Metabolite Hydroxymethyl_Pyridine->Carboxylic_Acid Aldehyde Oxidase (AO) & Dehydrogenases Glucuronide_Conjugate Glucuronide Conjugate Hydroxymethyl_Pyridine->Glucuronide_Conjugate UGT Enzymes (e.g., UGT1A, 2B)

Caption: Competing metabolic pathways for a hydroxymethyl pyridine derivative.

Part 2: Comparative Summary

The fundamental differences in the metabolic handling of these two classes of derivatives are summarized below.

FeatureMethyl Pyridine Derivative Hydroxymethyl Pyridine Derivative
Primary Metabolic Phase Phase I (Oxidation)Phase I (Oxidation) & Phase II (Conjugation)
Key Enzyme Families Cytochrome P450s (CYPs)Aldehyde Oxidase (AO), UGTs
Primary Reaction Oxidation of the methyl groupOxidation of the alcohol & direct glucuronidation
Typical Rate of Metabolism Generally slower, dependent on CYP activityOften faster due to efficient AO and UGT pathways
Major Metabolites Carboxylic AcidCarboxylic Acid, Glucuronide Conjugate
Implication for Stability Stability is dependent on susceptibility to CYP oxidation.Stability is often lower due to multiple rapid clearance pathways.

Part 3: Experimental Protocols for Stability Assessment

To empirically determine metabolic stability, a combination of in vitro assays is essential. The choice of assay provides critical clues to the underlying metabolic pathways.

Protocol 1: Liver Microsomal Stability Assay

This assay is the industry standard for evaluating Phase I metabolism, as liver microsomes are subcellular fractions rich in CYP enzymes.[21][22] It is particularly useful for assessing the stability of methyl pyridine derivatives.

Objective: To measure the rate of disappearance of a test compound due to CYP-mediated metabolism.

Methodology:

  • Preparation: Thaw pooled human liver microsomes on ice. Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).[23]

  • Reaction Mixture: In a 96-well plate, combine the microsomal suspension (final concentration ~0.5 mg/mL) and the test compound (final concentration ~1 µM).[21][22]

  • Initiation: Pre-warm the plate to 37°C. Initiate the enzymatic reaction by adding a pre-warmed NADPH solution (final concentration ~1 mM). NADPH is a required cofactor for CYP activity.[21]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding a stopping solution, typically ice-cold acetonitrile, which precipitates the proteins.[23][24]

  • Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant for the remaining concentration of the parent compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[23]

  • Controls: Include controls with heat-inactivated microsomes (to account for non-enzymatic degradation) and without NADPH (to assess non-CYP metabolism within microsomes).[21][24]

Caption: Workflow for a standard liver microsomal stability assay.

Protocol 2: Hepatocyte Stability Assay

This assay utilizes intact liver cells, providing a more comprehensive metabolic picture that includes both Phase I and Phase II enzymes, as well as active transporters.[25][26] It is essential for evaluating compounds like hydroxymethyl pyridines, where UGT and AO activity are critical.

Objective: To measure the overall metabolic clearance of a test compound in a system containing a full complement of hepatic enzymes.

Methodology:

  • Cell Preparation: Thaw cryopreserved primary human hepatocytes and resuspend them in a pre-warmed incubation medium to a specific density (e.g., 0.5-1.0 x 10^6 viable cells/mL).[18]

  • Incubation: Add the hepatocyte suspension to a plate containing the test compound (final concentration ~1 µM) and incubate at 37°C with gentle shaking.[18][26]

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots of the cell suspension.[18]

  • Termination: Immediately terminate metabolic activity by adding ice-cold acetonitrile.

  • Analysis: Process the samples as described in the microsomal assay (centrifugation followed by LC-MS/MS analysis) to quantify the parent compound.[26]

  • Controls: A vehicle control (without the test compound) is run to ensure cell viability and system integrity.

Caption: Workflow for a cryopreserved hepatocyte stability assay.

Part 4: Data Interpretation and Case Study

The data from these assays are used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint), which is a measure of the inherent ability of the liver to metabolize a drug.[1][25]

Hypothetical Case Study Data:

CompoundAssayIn Vitro t½ (min)In Vitro Clint (µL/min/mg protein or 10^6 cells)
Methyl-Pyridine-X Microsomes4530.8
Hepatocytes4034.7
Hydroxymethyl-Pyridine-X Microsomes>120 (Stable)<11.5
Hepatocytes1592.4

Interpretation:

  • Methyl-Pyridine-X shows moderate clearance in both microsomes and hepatocytes. The similar values suggest that CYP-mediated metabolism, captured well in the microsomal assay, is the primary driver of its clearance.

  • Hydroxymethyl-Pyridine-X appears very stable in microsomes, indicating it is a poor substrate for CYP enzymes. However, it is cleared very rapidly in hepatocytes. This significant discrepancy strongly points towards metabolism by non-microsomal enzymes, such as cytosolic Aldehyde Oxidase or Phase II UGTs, which are active in intact hepatocytes but absent or inactive in standard microsomal preparations.

Conclusion and Forward-Looking Strategy

The metabolic stability of pyridine derivatives is profoundly influenced by the nature of their substituents. A methyl group presents a clear liability for CYP-mediated oxidation, a pathway that can often be modulated through structural modifications. In contrast, a hydroxymethyl group introduces a more complex metabolic scenario, opening the door to highly efficient and often rapid clearance through both oxidation by AO and direct conjugation by UGTs. This frequently results in lower metabolic stability and a shorter in vivo half-life.

For drug development professionals, this comparison underscores a critical principle: a comprehensive understanding of a compound's metabolic fate requires a multi-faceted experimental approach. Relying solely on microsomal assays can be misleading for compounds bearing functional groups like hydroxyls. The integrated use of both microsomal and hepatocyte stability assays is essential to build a complete metabolic profile, enabling researchers to identify potential liabilities early and design molecules with optimized pharmacokinetic properties.

References

  • Cyprotex. (n.d.). Hepatocyte Stability. Evotec. Retrieved from [Link]

  • Creative Bioarray. (2025, July 28). Hepatocyte Stability Assay. Retrieved from [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Wernevik, J., et al. (2019). Protocol for the Rat Hepatocyte Stability Assay. ResearchGate. Retrieved from [Link]

  • Crofts, F. G., et al. (1999). Metabolism of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine by human cytochrome P4501A1, P4501A2 and P4501B1. Carcinogenesis. Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
  • Singh, U. P., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Retrieved from [Link]

  • Nowell, S. A., et al. (1999). Glucuronidation of 2-hydroxyamino-1-methyl-6-phenylimidazo[4, 5-b]pyridine by human microsomal UDP-glucuronosyltransferases: identification of specific UGT1A family isoforms involved. Carcinogenesis. Retrieved from [Link]

  • Chandran, E. A., et al. (2023). A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. International Journal of Drug Research and Technology. Retrieved from [Link]

  • Lazarus, P., et al. (2004). Correlation between UDP-Glucuronosyltransferase Genotypes and 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone Glucuronidation Phenotype in Human Liver Microsomes. Cancer Research. Retrieved from [Link]

  • Dalvie, D., & Di, L. (2025, August 6). Strategies for a comprehensive understanding of metabolism by aldehyde oxidase. Expert Opinion on Drug Metabolism & Toxicology. Retrieved from [Link]

  • Lazarus, P., et al. (2004). Correlation between UDP-Glucuronosyltransferase Genotypes and 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone Glucuronidation Phenotype in Human Liver Microsomes. ResearchGate. Retrieved from [Link]

  • Inam, M., et al. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Elsevier. Retrieved from [Link]

  • Lazarus, P., et al. (2004). Correlation between UDP-glucuronosyltransferase genotypes and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone glucuronidation phenotype in human liver microsomes. Cancer Research. Retrieved from [Link]

  • Ahmad, I., et al. (2024). Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review. European Journal of Medicinal Chemistry Reports. Retrieved from [Link]

  • Anonymous. (n.d.). A Brief View on Pyridine Compounds. Open Access Journals. Retrieved from [Link]

  • Czerwinski, M. (n.d.). Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. ISSX. Retrieved from [Link]

  • Davydov, D. R., & Halpert, J. R. (2011). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. Journal of Biological Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). Aldehyde oxidase. Retrieved from [Link]

  • Kumar, G. N., et al. (2005). Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist. Journal of Pharmacy and Pharmacology. Retrieved from [Link]

  • D'Souza, M. (n.d.). Drug Modifications to Improve Stability. An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. Retrieved from [Link]

  • Olsen, L., et al. (2017). Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism. ACS Omega. Retrieved from [Link]

  • Hypha Discovery. (n.d.). In vivo Active Aldehyde Oxidase Metabolite. Retrieved from [Link]

  • Nobilis, E., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. Retrieved from [Link]

  • Optibrium. (2024, November 22). What's the importance of cytochrome P450 metabolism?. Retrieved from [Link]

  • Krystal, M., et al. (2014). Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Xu, F. (2025). The Impact of Drug Molecular Bonding Methods on Metabolic Stability and Efficacy. Highlights in Science, Engineering and Technology. Retrieved from [Link]

  • da Silva, A. C. G., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. Pharmaceuticals. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Differentiating 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol from its Carboxylic Acid Metabolite

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the analytical strategies to robustly differentiate the parent compound, 6-(4-(hydroxymethyl)phenyl)pyridin-3-ol, from its primary carboxylic acid metabolite. We will delve into the underlying principles of metabolic transformation and explore the application of key analytical techniques, complete with experimental insights and data interpretation.

Introduction: The Imperative of Metabolite Differentiation

In drug discovery and development, understanding the metabolic fate of a therapeutic candidate is paramount. The transformation of a parent drug into its metabolites can significantly alter its efficacy, toxicity, and pharmacokinetic profile.[1][2] A common metabolic pathway is the oxidation of a primary alcohol to a carboxylic acid.[3][4] This seemingly minor structural change—the conversion of a -CH₂OH group to a -COOH group—introduces a significant shift in physicochemical properties, including polarity, acidity, and molecular weight.

Accurately differentiating and quantifying the parent compound, 6-(4-(hydroxymethyl)phenyl)pyridin-3-ol, and its corresponding carboxylic acid metabolite is critical for:

  • Pharmacokinetic (PK) Modeling: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) parameters of both the active drug and its metabolites.[1]

  • Toxicology Assessment: To identify whether the metabolite contributes to any adverse effects.

  • Efficacy and Safety Profiling: To understand the complete pharmacological profile of the administered drug.

This guide will focus on the practical application of modern analytical techniques to resolve these two closely related molecules.

The Metabolic Pathway: From Alcohol to Carboxylic Acid

The biotransformation of 6-(4-(hydroxymethyl)phenyl)pyridin-3-ol to its carboxylic acid metabolite is a two-step oxidation process, typically mediated by cytosolic enzymes in the liver.[3][5]

  • Alcohol Dehydrogenase (ADH): The primary alcohol is first oxidized to an intermediate aldehyde.

  • Aldehyde Dehydrogenase (ALDH): The highly reactive aldehyde is then rapidly oxidized to the more stable carboxylic acid.[3]

This metabolic cascade underscores the structural differences that we can exploit for analytical differentiation.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Biological Matrix (e.g., Plasma, Urine) p2 Protein Precipitation (e.g., Acetonitrile) p1->p2 p3 Centrifugation p2->p3 p4 Supernatant Transfer + Dilution p3->p4 a1 UPLC Separation (Reverse-Phase C18) p4->a1 a2 Electrospray Ionization (ESI) (Positive or Negative Mode) a1->a2 a3 Tandem Mass Spectrometry (MRM Detection) a2->a3 d1 Chromatogram Integration a3->d1 d2 Standard Curve Generation d1->d2 d3 Concentration Calculation d2->d3 Final_Report Final Report (PK Parameters) d3->Final_Report

Sources

Reference values for pKa of phenolic hydroxyl in 6-arylpyridines

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Reference pKa Values of Phenolic Hydroxyls in 6-Arylpyridines

The 6-arylpyridine scaffold (often referred to interchangeably as the 2-arylpyridine motif depending on ring substitution) is a privileged structural moiety in medicinal chemistry, photoredox catalysis, and materials science[1]. When a phenolic hydroxyl group is introduced to the aryl ring, the molecule's physicochemical properties—specifically its acidity (pKa) and lipophilicity (LogP)—are drastically altered.

As a Senior Application Scientist, understanding the causality behind these pKa shifts is critical for optimizing drug bioavailability, designing metal-chelating ligands[2], and tuning the electronic properties of catalysts[3]. This guide objectively compares the pKa values of different phenolic 6-arylpyridine isomers, explains the underlying molecular mechanics, and provides a self-validating experimental protocol for empirical determination.

Mechanistic Causality: Why Position Dictates pKa

The pKa of an unsubstituted phenol in water is approximately 9.95. However, conjugating a pyridine ring to the phenol introduces competing electronic and spatial effects that dictate the final acidity of the hydroxyl group:

  • Inductive and Resonance Effects (The Meta/Para Isomers): The pyridine ring is a strong electron-withdrawing group (EWG). When the hydroxyl group is in the meta or para position relative to the biaryl linkage (e.g., 2-(3-hydroxyphenyl)pyridine), the pyridine ring pulls electron density away from the phenolate anion, stabilizing it. This thermodynamic stabilization makes it easier for the proton to dissociate, thereby lowering the pKa to approximately 9.43[4].

  • Intramolecular Hydrogen Bonding (The Ortho Isomer): When the hydroxyl group is ortho to the biaryl linkage (e.g., 2-(2-hydroxyphenyl)pyridine), a strong intramolecular hydrogen bond forms between the phenolic proton and the basic pyridine nitrogen[2]. This interaction creates a highly stable, pseudo-six-membered ring in the neutral state. Because the neutral molecule is thermodynamically stabilized, the energetic penalty for deprotonation increases, thereby raising the pKa significantly above that of standard phenol.

G N1 Protonated Species (pH < 4) N2 Neutral Species (Intramolecular H-Bond) N1->N2 -H⁺ (pKa₁ ~4.5) N2->N1 +H⁺ N3 Phenolate Anion (pH > 11) N2->N3 -H⁺ (pKa₂ >10.5) N3->N2 +H⁺

Deprotonation pathway and equilibria of ortho-phenolic 6-arylpyridines.

Quantitative Data Presentation: Isomer Comparison

The following table summarizes the reference pKa values for the phenolic hydroxyl group across different structural variants. These values demonstrate the stark contrast between electron-withdrawing stabilization and hydrogen-bond stabilization.

Compound / MotifHydroxyl Position (vs. Pyridine link)Primary Effect on PhenolReference pKa (Aqueous, 25°C)Application Focus
Phenol (Control) N/ABaseline9.95 General Reference
2-(3-hydroxyphenyl)pyridine MetaElectron Withdrawal (Inductive)9.43 ± 0.10 [4]Drug Discovery (H-bond donor/acceptor)
2-(4-hydroxyphenyl)pyridine ParaElectron Withdrawal (Resonance)~9.20 - 9.35 Material Science (OLED intermediates)
2-(2-hydroxyphenyl)pyridine OrthoIntramolecular H-Bonding10.50 - 11.20 [2]Metal Chelators (e.g., Beryllium sensors)

Note: The pyridine nitrogen itself possesses a pKa₁ of ~4.5 to 5.2. The values in the table represent pKa₂, corresponding specifically to the phenolic hydroxyl deprotonation.

Self-Validating Experimental Protocol: UV-Vis Spectrophotometric Titration

To accurately determine the pKa of phenolic 6-arylpyridines in your own laboratory, potentiometric titration is often insufficient due to the poor aqueous solubility of these biaryl compounds. UV-Vis spectrophotometric titration is the gold standard alternative.

The protocol below is designed as a self-validating system: the presence of sharp isosbestic points across the pH gradient mathematically proves that the transition is a clean, two-state thermodynamic equilibrium without compound degradation or aggregation.

Step-by-Step Methodology:
  • Stock Solution Preparation: Dissolve the 6-arylpyridine analyte in spectroscopic-grade methanol or DMSO to create a 10 mM stock. The co-solvent concentration in the final assay must not exceed 2% (v/v) to prevent artificial shifts in the dielectric constant of the medium.

  • Buffer Series Generation: Prepare a series of universal buffers (e.g., Britton-Robinson buffer) ranging from pH 6.0 to 12.0 in increments of 0.5 pH units. Ensure the ionic strength is kept constant (typically

    
     M with KCl).
    
  • Sample Equilibration: Spike 20 µL of the stock solution into 980 µL of each buffer solution. Allow 15 minutes for thermal and chemical equilibration at 25.0 ± 0.1 °C.

  • Spectral Acquisition: Scan the absorbance from 200 nm to 450 nm using a dual-beam UV-Vis spectrophotometer. Blank against the corresponding buffer containing 2% co-solvent.

  • Validation & Analysis:

    • Self-Validation Check: Overlay all spectra. You must observe at least one clear isosbestic point (a specific wavelength where absorbance remains constant across all pH values). If the isosbestic point drifts, the compound is degrading or precipitating, and the data must be discarded.

    • Calculation: Plot the absorbance at the

      
       of the phenolate anion (typically red-shifted compared to the neutral phenol) against pH. Fit the curve using the non-linear Henderson-Hasselbalch equation:
      
      
      
      

Workflow S1 1. Stock Solution Prep (10 mM in co-solvent) S2 2. Buffer Equilibration (pH 6.0 to 12.0 series) S1->S2 S3 3. UV-Vis Acquisition (Scan 200-450 nm) S2->S3 S4 4. Isosbestic Validation (Confirm 2-state system) S3->S4 S5 5. Non-linear Regression (Absorbance vs. pH) S4->S5

Self-validating UV-Vis spectrophotometric titration workflow for pKa determination.

References

  • BenchChem. "3-(Pyridin-2-YL)phenol | 98061-22-4 | Benchchem". BenchChem Product Catalog.
  • ResearchGate. "Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors". ResearchGate Publications.
  • ChemRxiv. "The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis". ChemRxiv Preprints.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol
Reactant of Route 2
Reactant of Route 2
6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.